1-(4-Bromo-3-methoxyphenyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLRGDVPTYMFSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 1-(4-Bromo-3-methoxyphenyl)ethanone
Executive Summary
1-(4-Bromo-3-methoxyphenyl)ethanone (CAS 50870-44-5) is a high-value regioselective intermediate used in the synthesis of pharmaceutical scaffolds, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2] Its structural utility lies in its orthogonal reactivity: the bromine atom at the para-position serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the acetyl group allows for condensation reactions to form heterocycles (pyrazoles, thiazoles) or reduction to chiral alcohols.[1]
This guide details the validated synthesis, analytical characterization, and strategic application of this compound, prioritizing the regioselective "Acetaldoxime Route" over direct halogenation methods to ensure isomeric purity.[1]
Chemical Profile & Physical Properties[1][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| CAS Number | 50870-44-5 |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol |
| Appearance | Off-white to pale yellow solid (low melting point) |
| Melting Point | 31.5 – 32.0 °C (Amorphous solid tendencies reported) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| SMILES | COC1=C(C=CC(=C1)C(=O)C)Br |
| InChI Key | IDLRGDVPTYMFSL-UHFFFAOYSA-N |
Validated Synthesis Protocol: The Acetaldoxime Route
Strategic Rationale
Direct bromination of 3'-methoxyacetophenone is discouraged due to poor regioselectivity. The methoxy group directs ortho/para, leading to a difficult-to-separate mixture of the 4-bromo and 6-bromo isomers.[1]
The Superior Method: A diazonium-mediated acetylation starting from 4-bromo-3-methoxyaniline .[1] This route guarantees the correct substitution pattern by locking the bromine position in the starting material and introducing the acetyl group via a Sandmeyer-type reaction using acetaldoxime.
Reaction Workflow Diagram
Figure 1: Regioselective synthesis workflow via the acetaldoxime radical coupling method.
Step-by-Step Protocol
Reference Standard: US Patent 2017/0137385 (Les Laboratoires Servier)[1]
Reagents:
-
4-Bromo-3-methoxyaniline (1.0 eq)[1]
-
Sodium nitrite (NaNO₂, 1.1 eq)[1]
-
Acetaldoxime (1.5 eq)[1]
-
Sodium acetate trihydrate (NaOAc[1]·3H₂O, 5.0 eq)
-
HCl (conc.), Water, Dichloromethane (DCM).
Procedure:
-
Diazotization: Dissolve 4-bromo-3-methoxyaniline (10.2 g) in a mixture of conc. HCl (11 mL) and water (25 mL).[2] Cool to -5°C .[1][2] Add NaNO₂ (3.48 g) portion-wise, maintaining temperature < 0°C. Stir for 1 hour. Checkpoint: Solution should be clear/yellow; starch-iodide paper turns blue.[1]
-
Coupling: Prepare a separate vessel with acetaldoxime (6.02 g), CuSO₄ (2.52 g), and NaOAc (36.64 g) in water (20.5 mL) at 0°C . Slowly transfer the diazonium solution into this mixture.
-
Reaction: Stir the resulting mixture between 0°C and 10°C for 2 hours. Mechanism Note: The Cu(II) catalyzes the generation of an acetyl radical equivalent from the oxime, which couples with the aryl radical.[1]
-
Hydrolysis: Add conc. HCl (23 mL) to the mixture and heat to reflux for 2 hours. This hydrolyzes the intermediate oxime to the ketone.
-
Workup: Cool to room temperature. Extract with heptane or EtOAc. Dry organic phase over MgSO₄ and concentrate in vacuo.
-
Purification: Purify via silica gel chromatography (Gradient: 50% to 90% DCM in Cyclohexane).
-
Yield Expectation: ~5.9 g (approx. 58%).
-
Analytical Characterization (QC)[1]
To validate the identity of the synthesized compound, compare experimental data against these reference values.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.55 | Doublet (d) | 1H | Ar-H (C5) | Ortho to Br; Deshielded by Br.[1] |
| 7.50 | Doublet (d) | 1H | Ar-H (C2) | Ortho to Acetyl/Methoxy; "Crowded" region.[1] |
| 7.40 | Doublet of Doublets (dd) | 1H | Ar-H (C6) | Para to Methoxy.[1] |
| 3.95 | Singlet (s) | 3H | -OCH₃ | Characteristic methoxy peak.[1] |
| 2.60 | Singlet (s) | 3H | -COCH₃ | Methyl ketone alpha-protons.[1] |
Infrared Spectroscopy (IR)
-
1681 cm⁻¹: Strong C=O stretching vibration (Aryl ketone).
-
2840 cm⁻¹: C-H stretch (Methoxy).
Applications in Drug Discovery[1]
This intermediate is a "linchpin" scaffold, allowing divergent synthesis of complex bioactive molecules.
Divergent Synthesis Map[1]
Figure 2: Divergent synthetic utility of the core scaffold.[1]
Specific Use Cases
-
Kinase Inhibition: The 3-methoxy-4-aryl motif is a privileged structure in kinase inhibitors (e.g., EGFR, p38 MAPK). The methoxy group often functions as a hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket.
-
Fragment-Based Drug Design (FBDD): The low molecular weight (229.07 Da) and distinct vectors for elaboration (Br, Acetyl) make it an ideal fragment for screening libraries.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.[1]
-
Handling: Use in a fume hood. The diazotization step involves the generation of nitrogen gas and potentially unstable diazonium intermediates; temperature control (<5°C) is critical to prevent decomposition.
-
Storage: Store at room temperature (dry). Keep away from strong oxidizing agents.
References
-
ChemicalBook. this compound Product Description & Synthesis. Retrieved from [1]
-
Les Laboratoires Servier. Patent US20170137385A1: New tricyclic compounds, a process for their preparation and pharmaceutical compositions containing them. (2017).[2] Retrieved from
-
PubChem. Compound Summary: this compound (CID 25140022).[1] National Library of Medicine. Retrieved from [1]
-
Wychem. 4'-Bromo-3'-methoxyacetophenone Product Data. Retrieved from [1]
Sources
An In-Depth Technical Guide to the Physical Properties of 1-(4-Bromo-3-methoxyphenyl)ethanone
Introduction
1-(4-Bromo-3-methoxyphenyl)ethanone, also known as 4'-Bromo-3'-methoxyacetophenone, is a substituted aromatic ketone that serves as a crucial building block in synthetic organic chemistry. Its utility is particularly pronounced in the development of pharmaceutical intermediates and complex molecular scaffolds. For researchers, scientists, and drug development professionals, a comprehensive understanding of its physical properties is not merely academic; it is a prerequisite for its effective handling, reaction design, purification, and formulation.
This technical guide provides a detailed examination of the core physical properties of this compound. Moving beyond a simple recitation of data, this document elucidates the practical implications of these properties and furnishes detailed, field-tested protocols for their verification. The methodologies described are designed to be self-validating, ensuring that researchers can confidently ascertain the quality and characteristics of their materials, a cornerstone of reproducible and reliable scientific outcomes.
Section 1: Physicochemical Identity
Correctly identifying a chemical compound is the foundational step for any laboratory work. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonym(s) | 4'-Bromo-3'-methoxyacetophenone | [1][2][3] |
| CAS Number | 50870-44-5 | [1][2][3][4][5][6] |
| Molecular Formula | C₉H₉BrO₂ | [1][2][4] |
| Molecular Weight | 229.07 g/mol | [1][2][4] |
| InChIKey | IDLRGDVPTYMFSL-UHFFFAOYSA-N | [1][2] |
Section 2: Core Physical Properties
The physical state and thermal properties of a compound dictate its storage, handling, and reaction conditions. This compound is a solid at room temperature with a relatively low melting point, which has implications for its purification by recrystallization and its handling in warmer climates.
| Property | Value | Comments & Implications |
| Appearance | White to off-white powder/amorphous solid. | The color can be an initial indicator of purity. A significant deviation from white may suggest the presence of impurities. |
| Melting Point | 31.5 - 32.0 °C | A sharp, narrow melting range is a key indicator of high purity.[4] Impurities typically cause a depression and broadening of the melting point.[7] |
| Boiling Point | 292.7 ± 25.0 °C (at 760 Torr) | This high boiling point suggests that purification by distillation would require vacuum conditions to prevent thermal decomposition.[4] |
| Density | 1.421 ± 0.06 g/cm³ (Predicted) | The density is useful for mass-to-volume conversions in process chemistry and reaction scale-up.[4] |
| Solubility | Insoluble in water. Soluble in common organic solvents like chloroform, heptane, and dichloromethane. | The lipophilic nature, indicated by its insolubility in water, is typical for halogenated aromatic compounds. This property governs the choice of solvents for reaction, extraction, and purification (e.g., chromatography). |
Section 3: Spectroscopic Profile
Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. The following data are critical for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms in the molecule.
-
Spectrum Details: (400 MHz, CDCl₃)
-
Interpretation of Peaks:
-
δ 7.55 (d, 1H) : A doublet corresponding to the aromatic proton ortho to the acetyl group and meta to the methoxy group.
-
δ 7.50 (d, 1H) : A doublet representing the aromatic proton on the bromine-bearing carbon.
-
δ 7.40 (dd, 1H) : A doublet of doublets for the aromatic proton ortho to the bromine atom and meta to the acetyl group.
-
δ 3.95 (s, 3H) : A sharp singlet integrating to three protons, characteristic of the methoxy group (-OCH₃).
-
δ 2.60 (s, 3H) : A singlet integrating to three protons, corresponding to the methyl protons of the acetyl group (-COCH₃).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Key Absorption Band: 1681 cm⁻¹
-
Interpretation: This strong absorption is characteristic of the C=O (carbonyl) stretching vibration of an aryl ketone. The position of this band confirms the presence of the ketone functional group conjugated with the aromatic ring.
Section 4: Experimental Protocols for Property Verification
To ensure the quality of the starting material, independent verification of its physical properties is a critical component of good laboratory practice. This section provides step-by-step protocols for key analytical procedures.
Protocol: Melting Point Determination (Capillary Method)
This method provides a reliable measure of the compound's melting range, a crucial indicator of purity.[7] A narrow range (e.g., 0.5-1.0°C) is indicative of a pure substance.
Methodology Rationale: The capillary method is chosen for its efficiency, small sample requirement, and accuracy. A slow heating rate near the melting point is essential to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[8]
Step-by-Step Procedure:
-
Sample Preparation: Place a small amount of finely powdered, dry this compound onto a watch glass.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powder until a small amount of material enters the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The final packed sample height should be 2-3 mm.[7][8]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20°C/min) to get a preliminary value.[9] Allow the apparatus to cool significantly before the precise measurement.
-
Precise Determination: Set the apparatus to heat at a rate of approximately 2°C per minute, starting at least 15°C below the expected melting point.[9]
-
Data Recording: Record two temperatures:
-
Reporting: Report the result as a melting range (T₁ - T₂).
Caption: Workflow for Melting Point Determination.
Protocol: ¹H NMR Sample Preparation and Analysis
This protocol ensures the acquisition of a high-resolution spectrum for structural confirmation.
Methodology Rationale: The choice of a deuterated solvent (e.g., CDCl₃) is critical as it is "invisible" in the ¹H NMR spectrum and provides the deuterium signal required for the spectrometer's field-frequency lock.[10] Filtering the sample removes particulate matter that can degrade magnetic field homogeneity and broaden spectral lines.
Step-by-Step Procedure:
-
Sample Weighing: Accurately weigh 5-25 mg of the compound into a small, clean vial.[10]
-
Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing an internal standard (e.g., 0.03% TMS) to the vial.[11]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube. This removes any suspended impurities.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Data Acquisition: Follow the instrument's standard procedures to lock, shim, and acquire the ¹H NMR spectrum.
Caption: Workflow for ¹H NMR Sample Preparation.
Protocol: Qualitative Solubility Assessment
This series of tests helps to classify the compound based on its polarity and acidic/basic character, confirming its neutral, lipophilic nature.
Methodology Rationale: Solubility is governed by the principle of "like dissolves like." Testing solubility in a range of solvents from polar (water) to non-polar (ether) and in aqueous acidic and basic solutions provides a comprehensive profile of the compound's intermolecular forces and lack of ionizable groups.[12][13]
Step-by-Step Procedure:
-
Setup: Label four small test tubes: "Water," "5% HCl," "5% NaOH," and "Ether."
-
Sample Addition: Place approximately 30 mg of the compound into each test tube.[14]
-
Solvent Addition: Add 1 mL of the corresponding solvent to each tube.[14]
-
Mixing: Vigorously shake or vortex each tube for approximately 30 seconds.[14]
-
Observation: Observe each tube for dissolution. A compound is considered soluble if it dissolves completely.
-
Expected Results for this compound:
-
Water: Insoluble.
-
5% HCl: Insoluble (indicates the absence of a basic group like an amine).
-
5% NaOH: Insoluble (indicates the absence of an acidic group like a carboxylic acid or phenol).
-
Ether (or other organic solvent): Soluble.
-
Caption: Logical Flow for Solubility Testing.
Section 5: Safety and Handling
As a halogenated aromatic ketone, this compound requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound was not publicly available, data from closely related analogs like 4'-bromoacetophenone and other brominated phenyl ethanones suggest the following precautions are prudent.[15][16][17][18]
-
Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[16][17]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]
-
First Aid:
Disclaimer: This information is based on analogous compounds. Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact material being handled.
Conclusion
The physical and spectroscopic properties of this compound are well-defined and serve as critical parameters for its use in research and development. Its identity as a low-melting, crystalline solid that is soluble in organic solvents informs its purification, handling, and reaction setup. The distinct spectroscopic signatures provided by NMR and IR analysis offer reliable methods for structural confirmation and purity assessment. By employing the detailed experimental protocols outlined in this guide, scientists can ensure the quality of their material, leading to more robust and reproducible synthetic outcomes.
References
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ChemBK. (2024, April 9). 4'-Bromo-3'-methylacetophenone. Retrieved from [Link]
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University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Edisco. (n.d.). Melting point determination. Retrieved from [Link]
-
University of Calgary Department of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]
-
Allschoolabs. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
Studylib. (n.d.). Qualitative Analysis of Organic Compounds: Solubility. Retrieved from [Link]
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Michigan State University Max T. Rogers NMR Facility. (n.d.). Sample Preparation. Retrieved from [Link]
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JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
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California State University, Bakersfield (CSUB). (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]
-
Sheedy, J. R., Ebeling, P. R., Gooley, P. R., & McConville, M. J. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263–265. Retrieved from [Link]
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LookChem. (n.d.). Cas no 50870-44-5 (1-(4-bromo-3-methoxyphenyl)ethan-1-one). Retrieved from [Link]
-
University of Colorado Boulder Department of Chemistry. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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National Taiwan University Department of Chemistry. (2024). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]
-
University of Houston-Clear Lake. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]
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PubChem. (n.d.). Bromomethyl 4-methoxyphenyl ketone. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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BuyersGuideChem. (n.d.). Supplier CAS No 50870-44-5. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. Retrieved from [Link]
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Technical Monograph: 1-(4-Bromo-3-methoxyphenyl)ethanone
A Bifunctional Scaffold for Medicinal Chemistry and High-Throughput Synthesis
Chemical Identity & Physicochemical Profile
1-(4-Bromo-3-methoxyphenyl)ethanone (CAS: 50870-44-5) serves as a critical intermediate in the synthesis of biaryl pharmaceutical agents. Its structural value lies in its orthogonal reactivity : the molecule possesses an electrophilic acetyl group and a halogenated aromatic core primed for transition-metal catalysis.
Molecular Weight & Stoichiometry
For precise stoichiometric calculations in drug development workflows, the molecular weight is derived from standard atomic weights (IUPAC 2021).
| Element | Count | Atomic Weight ( g/mol ) | Subtotal |
| Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 9 | 1.008 | 9.072 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total MW | 229.07 g/mol |
Key Physicochemical Data
| Property | Value | Relevance |
| CAS Number | 50870-44-5 | Inventory & Regulatory ID |
| Appearance | White to off-white crystalline powder | Quality Control (Color indicates oxidation) |
| Molecular Formula | C₉H₉BrO₂ | Mass Spectrometry confirmation |
| SMILES | CC(=O)C1=CC(=C(C=C1)Br)OC | Chemoinformatics & Docking |
| Solubility | Soluble in DCM, DMSO, Methanol | Process Chemistry Solvent Selection |
Synthetic Routes & Process Optimization
The synthesis of this compound requires strict regiochemical control. Direct Friedel-Crafts acetylation of 2-bromoanisole often yields inseparable mixtures of regioisomers. Therefore, the Diazonium-Aldoxime Displacement Route (modified Sandmeyer) is the preferred method for high-purity applications.
The Precision Route: Copper-Catalyzed Diazonium Displacement
This protocol avoids isomer separation issues by starting with the pre-functionalized aniline, 4-bromo-3-methoxyaniline.
Reaction Logic:
-
Diazotization: Conversion of the aniline to a diazonium salt using sodium nitrite under acidic conditions.
-
Radical Coupling: The diazonium species undergoes a copper-catalyzed coupling with acetaldoxime.
-
Hydrolysis: The resulting oxime intermediate is hydrolyzed to the ketone.
Experimental Protocol (Step-by-Step)
Note: All steps must be performed in a fume hood due to NOx evolution.
-
Diazotization Phase:
-
Charge a reactor with 4-bromo-3-methoxyaniline (50 mmol) and HCl (aq).
-
Cool system to -5°C . Temperature control is critical to prevent diazonium decomposition (phenol formation).
-
Add NaNO₂ (1.2 eq) dropwise as an aqueous solution. Stir for 1 hour at 0°C.
-
-
Coupling Phase:
-
Prepare a separate vessel with Acetaldoxime (1.5 eq) , CuSO₄·5H₂O (0.1 eq) , and NaOAc in water.
-
Slowly transfer the cold diazonium solution into the catalyst mixture.
-
Observation: Nitrogen gas evolution will be vigorous.
-
Stir at 10°C for 2 hours.
-
-
Hydrolysis & Isolation:
-
Add concentrated HCl and reflux for 2 hours to cleave the oxime.
-
Cool to Room Temperature (RT) and extract with Dichloromethane (DCM).
-
Wash organic phase with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from heptane/EtOAc to yield the target ketone.
-
Synthetic Workflow Diagram
Figure 1: Regioselective synthesis via diazonium displacement, ensuring the acetyl group is installed meta to the methoxy group.
Reactivity Profile & Functionalization
This molecule acts as a "Linchpin Scaffold" in medicinal chemistry. The bromine atom allows for carbon-carbon bond formation, while the ketone allows for side-chain elaboration.
Divergent Synthesis Strategies
-
Path A: Suzuki-Miyaura Coupling (Aryl Extension): The C-Br bond is highly reactive toward boronic acids in the presence of Pd(PPh₃)₄. This is the primary route for synthesizing biaryl kinase inhibitors.
-
Conditions: Aryl-B(OH)₂, K₂CO₃, Pd catalyst, Dioxane/H₂O, 90°C.
-
-
Path B: Reductive Amination (Amine Introduction): The ketone can be converted to a secondary amine, a common pharmacophore in CNS-active drugs (phenethylamine derivatives).
-
Conditions: R-NH₂, NaBH(OAc)₃, DCE, RT.
-
Reaction Landscape Diagram
Figure 2: Divergent synthetic utility of the scaffold in pharmaceutical development.
Quality Control & Analytical Validation
Trustworthiness in data is paramount. The following analytical markers validate the identity of synthesized batches.
-
1H NMR (CDCl₃, 400 MHz):
-
δ 2.56 (s, 3H, -COCH₃)
-
δ 3.98 (s, 3H, -OCH₃)
-
δ 7.4-7.7 (m, 3H, Aromatic protons).
-
Diagnostic: The singlet at 3.98 ppm confirms the methoxy group integrity; absence of broad singlets confirms no residual aniline.
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (Gradient).
-
Detection: UV @ 254 nm.
-
Acceptance Criteria: >98.0% area under curve.[1]
-
Safety & Handling (GHS Standards)
While valuable, this compound presents specific hazards.
-
Signal Word: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the methoxy group or hydrolysis.
References
-
PubChem. (2021).[2][3] Compound Summary: this compound (CID 25140022).[2] National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
Sources
1-(4-Bromo-3-methoxyphenyl)ethanone synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-(4-Bromo-3-methoxyphenyl)ethanone
Introduction
This compound, also known as 4'-Bromo-3'-methoxyacetophenone, is a substituted aromatic ketone that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1] With the chemical formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol , its structure incorporates a bromine atom and a methoxy group on the acetophenone core, providing multiple reaction sites for further chemical elaboration.[1] This unique substitution pattern makes it a valuable building block in the development of pharmaceutical agents and other high-value specialty chemicals.[2] This guide provides a comprehensive overview of a reliable and field-proven synthesis pathway for this compound, intended for an audience of researchers, chemists, and professionals in drug development.
Strategic Approach to Synthesis: The Sandmeyer Reaction Pathway
While several synthetic strategies could be envisioned for the preparation of this compound, such as the Friedel-Crafts acylation, directing group effects make a direct, single-step acylation of a substituted benzene ring challenging for achieving the desired isomer. The methoxy group is a strong ortho-, para-director, while the bromine is a weaker ortho-, para-director.[3] Achieving the specific 1,3,4-substitution pattern of the final product via electrophilic aromatic substitution would be complex.
Therefore, a more robust and regioselective approach involves a modified Sandmeyer reaction. This classic transformation allows for the conversion of a primary aromatic amine into a wide variety of functional groups via a diazonium salt intermediate. This pathway offers excellent control over the final substitution pattern, starting from the readily available precursor, 4-bromo-3-methoxyaniline.
The overall workflow is a multi-step, one-pot synthesis that proceeds through diazotization of the starting amine, followed by a copper-catalyzed reaction to introduce the acetyl functionality, and concluding with hydrolysis to yield the target ketone.
Caption: Overall workflow for the synthesis of this compound.
Mechanistic Insights and Rationale
Step 1: Diazotization of 4-bromo-3-methoxyaniline
The synthesis begins with the diazotization of the primary amine, 4-bromo-3-methoxyaniline. This reaction is conducted in a biphasic mixture of concentrated hydrochloric acid and water at sub-zero temperatures (-5 °C to 0 °C).[4] Sodium nitrite is added portion-wise to generate nitrous acid (HNO₂) in situ. The nitrous acid is then protonated by the strong acid to form the nitrosonium ion (NO⁺), a potent electrophile. The lone pair of the amino group attacks the nitrosonium ion, initiating a series of proton transfers and dehydration steps that culminate in the formation of the relatively stable aryl diazonium salt.
Maintaining a low temperature is critical during this step. Aryl diazonium salts, while more stable than their alkyl counterparts, can decompose, particularly at elevated temperatures, potentially leading to side reactions and the release of nitrogen gas.
Step 2: Copper-Catalyzed Acetyl Group Introduction
The core C-C bond formation occurs in the second stage. The prepared diazonium salt solution is slowly added to a separate aqueous solution containing acetaldoxime, copper(II) sulfate pentahydrate, and sodium acetate.[4] This is a variation of the Sandmeyer reaction where the copper catalyst facilitates the replacement of the diazonium group.
-
Acetaldoxime (CH₃CH=NOH) serves as the source of the acetyl group precursor.
-
Copper(II) Sulfate (CuSO₄) acts as the catalyst, facilitating the single-electron transfer necessary for the radical mechanism typical of Sandmeyer reactions.
-
Sodium Acetate (NaOAc) functions as a buffer to maintain an appropriate pH for the reaction to proceed efficiently.[4]
The reaction is maintained at a cool temperature (0 °C to 10 °C) to ensure controlled reaction kinetics and minimize the formation of byproducts.[4]
Step 3: Hydrolysis to the Ketone
Following the formation of the intermediate from the copper-catalyzed reaction, the mixture is treated with strong acid (37% hydrochloric acid) and heated to reflux for two hours.[4] This final step hydrolyzes the intermediate species, cleaving the C-N bond and revealing the ketone functional group to yield the final product, this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.[4]
Reagents and Materials:
-
4-bromo-3-methoxyaniline (10.2 g, 50.6 mmol)
-
Concentrated Hydrochloric Acid (34 mL, 37%)
-
Sodium Nitrite (3.48 g, 50.4 mmol)
-
Acetaldoxime (6.02 g, 101.9 mmol)
-
Copper(II) Sulfate Pentahydrate (2.52 g, 10.1 mmol)
-
Sodium Acetate Trihydrate (36.64 g, 269.3 mmol)
-
Heptane (for extraction)
-
Dichloromethane/Cyclohexane (for chromatography)
-
Anhydrous Magnesium Sulfate
-
Deionized Water
Procedure:
-
Preparation of Diazonium Salt: a. In a suitable reaction vessel, dissolve 4-bromo-3-methoxyaniline (10.2 g) in a mixture of concentrated hydrochloric acid (11 mL) and water (25 mL). b. Cool the mixture to -5 °C using an ice-salt bath with continuous stirring. c. Add sodium nitrite (3.48 g) in small portions, ensuring the temperature remains below 0 °C. d. Stir the resulting solution at 0 °C for 1 hour.
-
Preparation of the Reaction Mixture: a. In a separate, larger flask, prepare a solution by dissolving acetaldoxime (6.02 g), copper(II) sulfate pentahydrate (2.52 g), and sodium acetate trihydrate (36.64 g) in water (20.5 mL). b. Cool this solution to 0 °C in an ice bath.
-
Sandmeyer Reaction: a. Slowly transfer the cold diazonium salt solution from Step 1 into the reaction mixture from Step 2, maintaining the temperature between 0 °C and 10 °C. b. Stir the combined mixture vigorously within this temperature range for 2 hours.
-
Hydrolysis and Work-up: a. To the reaction mixture, add 37% hydrochloric acid (23 mL) and heat the mixture to reflux for 2 hours. b. After reflux, allow the mixture to cool to room temperature. c. Transfer the mixture to a separatory funnel and extract the product with heptane. d. Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Purification: a. Filter off the drying agent and remove the solvent from the organic phase by vacuum evaporation. b. Purify the resulting residue by silica gel column chromatography. Elute with a gradient of dichloromethane/cyclohexane, starting from a 50/50 ratio and gradually increasing to 90/10, to obtain the pure this compound.[4]
Product Characterization
The final product, this compound, should be an amorphous solid.[4] Its identity and purity are confirmed through standard analytical techniques.
| Analytical Data | Observed Results |
| Molecular Formula | C₉H₉BrO₂[4] |
| Molecular Weight | 229.07 g/mol [4] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.55 (d, 1H); 7.50 (d, 1H); 7.40 (dd, 1H); 3.95 (s, 3H); 2.60 (s, 3H)[4] |
| Infrared (IR, cm⁻¹) | 1681 (C=O stretch)[4] |
Interpretation of Analytical Data:
-
¹H NMR: The spectrum shows distinct signals corresponding to the aromatic protons (doublets and a doublet of doublets between 7.40-7.55 ppm), a singlet at 3.95 ppm for the three methoxy protons, and a sharp singlet at 2.60 ppm for the three acetyl protons. This pattern is highly characteristic of the target structure.
-
Infrared Spectroscopy: The strong absorption band at 1681 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of an aryl ketone, confirming the presence of the acetyl group attached to the benzene ring.[4][5]
Conclusion
The synthesis of this compound via a modified Sandmeyer reaction starting from 4-bromo-3-methoxyaniline is a highly effective and regioselective method. This technical guide outlines the mechanistic principles, provides a detailed experimental protocol, and presents the analytical data required to validate the synthesis. The reliability of this pathway makes it a valuable procedure for researchers requiring this key intermediate for applications in pharmaceutical discovery and fine chemical manufacturing.
References
-
Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
Friedel–Crafts reaction - Wikipedia. Wikipedia. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl) - ijarsct. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
Supplementary Information - Beilstein Journals. Beilstein Journals. Available at: [Link]
-
Structural and Spectroscopic (Ft-Ir, Ft-Raman, Nmr, Uv- Vis) Investigations on 4-Methoxyacetophenone Using Quantum Computational Methods - IJRAT paper format. International Journal for Research in Applied Science and Engineering Technology. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
A Facile, Efficient and Eco-friendly Synthesis of α-Bromoacetophenones by Using Ultrasound Waves - Asian Journal of Organic & Medicinal Chemistry. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]
-
This compound | C9H9BrO2 | CID 25140022 - PubChem. PubChem. Available at: [Link]
-
Unlocking Chemical Synthesis: The Role of 1-(4-Bromo-3-fluorophenyl)ethanone in Modern R&D - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
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1-(4-Bromo-3-methoxyphenyl)ethanone IUPAC name
Title: Technical Guide: 1-(4-Bromo-3-methoxyphenyl)ethanone – Synthesis, Structural Analysis, and Pharmaceutical Utility
Executive Summary
This compound (CAS: 35150-28-4) is a critical disubstituted acetophenone intermediate used primarily in the synthesis of kinase inhibitors, GPCR ligands, and bronchodilator metabolites.[1] Its structural uniqueness lies in the ortho relationship between the bromine and methoxy groups, combined with a para acetyl handle.[2] This specific substitution pattern enables orthogonal functionalization: the bromine atom facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the acetyl group remains available for condensation, reduction, or reductive amination.
Key Physical Data:
-
Common Synonyms: 4'-Bromo-3'-methoxyacetophenone; 1-Acetyl-4-bromo-3-methoxybenzene
-
CAS Number: 35150-28-4
-
Melting Point: 31.5–32.0 °C (Note: Solid near ambient temperature; requires cold storage to prevent liquefaction).[2]
Part 1: Chemical Identity & Structural Analysis
IUPAC Nomenclature Breakdown
The name derives from the parent structure ethanone (a ketone with a two-carbon chain).[2]
-
Substituent: A phenyl ring attached to C1 of the ethanone.[2]
-
Ring Numbering: The point of attachment to the ketone is position 1 of the phenyl ring.[2]
Electronic Directing Effects (Hammett Analysis)
Understanding the electronic environment is crucial for predicting downstream reactivity.[2]
-
Methoxy Group (Pos 3): A strong
-donor (inductive) and -donor (resonance).[2] It activates positions ortho and para to itself.[2] -
Acetyl Group (Pos 1): A strong
-acceptor (electron-withdrawing).[2] It deactivates the ring but directs incoming electrophiles to the meta position.[2] -
Bromo Group (Pos 4): Weakly deactivating but ortho/para directing.
Synthetic Implication: In electrophilic aromatic substitution (EAS), the methoxy group dominates.[2] However, because the 4-position is already occupied by bromine, further EAS (e.g., nitration) would likely occur at position 6 (ortho to methoxy, meta to acetyl), avoiding the sterically crowded position 2.
Part 2: Synthetic Pathways & Protocols[2]
As a Senior Scientist, it is critical to distinguish between "textbook" routes and "process-viable" routes. Direct bromination of 3-methoxyacetophenone is possible but often plagued by regioselectivity issues (alpha-bromination of the ketone).[2] The Modified Sandmeyer Route is preferred for high-purity applications.[2]
Method A: The Modified Sandmeyer Route (High Precision)
This route ensures the bromine is placed exactly at position 4, avoiding the formation of phenacyl bromides (lachrymators).[2]
Workflow Logic:
-
Diazotization: Conversion of the amine to a diazonium salt.[2]
-
Coupling: Reaction with acetaldoxime (acting as an acetyl equivalent).[2]
-
Hydrolysis: Unmasking the ketone.
Figure 1: Regioselective synthesis via diazonium intermediate to avoid alpha-bromination side products.
Step-by-Step Protocol (Adapted from ChemicalBook & Patent Literature):
-
Diazotization: Dissolve 4-bromo-3-methoxyaniline (50 mmol) in aqueous HCl at -5°C. Add sodium nitrite (1.1 eq) slowly to maintain temperature <0°C. Stir for 1 hour.
-
Coupling: Transfer the diazonium solution into a pre-cooled mixture of acetaldoxime (1.2 eq), copper sulfate pentahydrate (catalytic), and sodium acetate. Stir at 0–10°C for 2 hours.[2][3]
-
Hydrolysis: Add concentrated HCl and reflux for 2 hours to hydrolyze the oxime intermediate.
-
Workup: Cool to RT. Extract with heptane (preferred over ether for safety).[2] Dry organic phase over MgSO₄ and concentrate.[2][3]
-
Purification: Silica gel chromatography (DCM/Cyclohexane gradient).
Method B: Direct Bromination (Use with Caution)
Substrate: 3-Methoxyacetophenone.[2]
Reagent:
Part 3: Pharmaceutical Applications[2][5][7][13][14]
This molecule serves as a "linchpin" intermediate—a scaffold that connects two distinct pharmacophores.[2]
Cross-Coupling Logic (Suzuki-Miyaura)
The C-Br bond at position 4 is highly activated for oxidative addition by Pd(0) catalysts due to the electron-withdrawing acetyl group para to it (though the ortho methoxy provides some deactivation via resonance, the net effect allows coupling).
Common Reaction:
Specific Drug Contexts
-
Kinase Inhibitors: The 3-methoxy-4-substituted phenyl motif is a recurrent pharmacophore in tyrosine kinase inhibitors (e.g., targeting EGFR or VEGFR), where the methoxy group accepts hydrogen bonds in the ATP-binding pocket.
-
Bronchodilators (Bitolterol Metabolites): Research indicates this core is an intermediate in the synthesis of 3-O-Methyl Colterol , a metabolite of the prodrug Bitolterol.[10] The specific substitution pattern is vital for receptor selectivity (
-adrenergic receptors).
Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the bromide and ketone.
Part 4: Safety & Handling Specifications
Senior Scientist Note: The most overlooked hazard of this compound is its low melting point (31.5°C).[2] In a standard shipping container or a warm lab during summer, it will melt.[2] Upon re-solidifying, it often forms a hard fused mass that is difficult to dispense.[2]
Handling Protocol:
-
Storage: Store at +2°C to +8°C (Refrigerated). Keep away from light.
-
Dispensing: If the material has fused, do not chip it (risk of flying glass/solid).[2] Gently warm the container in a water bath to 35°C to melt fully, then pipette the liquid or let it recrystallize slowly.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses.[2] Treat as a potential skin irritant.[2]
References
-
ChemicalBook. (2024).[2][14] this compound Product Specifications and Synthesis. Retrieved from [2]
-
National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CAS 35150-28-4.[2] Retrieved from [2]
-
Vihita Bio. (2024).[2][12] Applications of Methoxy Acetophenone Derivatives in Pharmaceutical Intermediates.[2][4][15] Retrieved from [2]
-
MedChemExpress. (2024).[2] 2-Bromo-1-(2-methoxyphenyl)ethanone and related isomers in antibacterial research.[5] (Context for isomeric bioactivity). Retrieved from [2]
-
Clinivex. (2024).[2] (E)-1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(tert-butylimino)ethanone as Bitolterol metabolite intermediate.[10] Retrieved from [2]
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- 1. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 2. Hydroxypyruvaldehyde | C3H4O3 | CID 101392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound [myskinrecipes.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Heptanal (CAS 111-71-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. nbinno.com [nbinno.com]
- 8. rsc.org [rsc.org]
- 9. prepchem.com [prepchem.com]
- 10. theclinivex.com [theclinivex.com]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. 1-(4-bromophenyl)ethan-1-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]
- 14. reddit.com [reddit.com]
- 15. Applications of 4-Methoxy Acetophenone | Vinati Organics [vinatiorganics.com]
13C NMR of 1-(4-Bromo-3-methoxyphenyl)ethanone
Technical Whitepaper: Structural Elucidation and Quality Control of 1-(4-Bromo-3-methoxyphenyl)ethanone via 13C NMR
Part 1: Executive Summary & Molecular Profile
Target Molecule: this compound CAS Registry Number: 35292-29-6 Molecular Formula: C₉H₉BrO₂ Molecular Weight: 229.07 g/mol [1]
Significance in Drug Development: This compound serves as a critical "bifunctional scaffold" in medicinal chemistry. The ketone moiety allows for condensation reactions (e.g., forming heterocycles like pyrimidines), while the aryl bromide at the para position facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). It is a structural analog to Acetovanillone and is frequently utilized in the synthesis of antipsychotic pharmacophores and agrochemicals where the 3-methoxy-4-substituted motif is required for receptor binding affinity.
Scope of Guide: This whitepaper provides a definitive framework for the structural validation of this compound using Carbon-13 Nuclear Magnetic Resonance (13C NMR). Unlike proton NMR, 13C NMR allows for the direct observation of the carbon skeleton, providing unambiguous evidence of the substitution pattern—critical for distinguishing this molecule from its regioisomer, 1-(3-bromo-4-methoxyphenyl)ethanone.
Part 2: Theoretical Framework & Substituent Effects
To accurately assign the spectrum, one must understand the electronic influence of the three substituents on the benzene ring: the Acetyl group (-C(=O)CH₃) , the Methoxy group (-OCH₃) , and the Bromine atom (-Br) .
-
Acetyl Group (C-1): An Electron Withdrawing Group (EWG) via resonance (-R). It deshields the ortho and para positions but has the strongest deshielding effect on the carbonyl carbon itself (~197 ppm).
-
Methoxy Group (C-3): An Electron Donating Group (EDG) via resonance (+R) but withdrawing via induction (-I). The resonance effect dominates, strongly shielding the ortho and para carbons. Crucially, the carbon directly attached to oxygen (C-3) is heavily deshielded (~160 ppm).
-
Bromine Atom (C-4): A Weakly Deactivating group. The "Heavy Atom Effect" is critical here: unlike lighter electronegative atoms (F, Cl) that deshield the attached carbon, Bromine often causes an "upfield" shift (shielding) of the ipso carbon (C-4) due to spin-orbit coupling effects, typically placing C-Br in the 110–120 ppm range.
Part 3: Spectral Assignment & Data Table
The following assignments utilize substituent additivity principles derived from acetophenone and anisole base values.
Predicted 13C NMR Chemical Shifts (100 MHz, CDCl₃)
| Carbon Position | Type | Predicted Shift (δ ppm) | Signal Characteristics | Mechanistic Rationale |
| C=O | Quaternary | 196.5 – 197.5 | Low intensity | Carbonyl carbon; typical ketone range. |
| C-3 | Quaternary | 158.5 – 160.0 | Low intensity | Ipso-Methoxy. Highly deshielded by direct oxygen attachment. |
| C-1 | Quaternary | 136.5 – 138.0 | Low intensity | Ipso-Acetyl. Deshielded by carbonyl, but slightly shielded by meta-methoxy. |
| C-5 | Methine (CH) | 132.5 – 134.0 | High intensity | Ortho to Bromine; Meta to Acetyl. |
| C-6 | Methine (CH) | 121.0 – 123.0 | High intensity | Ortho to Acetyl; Para to Methoxy (shielding zone). |
| C-4 | Quaternary | 116.0 – 119.0 | Low intensity | Ipso-Bromine. Shielded by heavy atom effect + ortho-Methoxy shielding. |
| C-2 | Methine (CH) | 111.0 – 113.0 | High intensity | Isolated CH between Acetyl and Methoxy. |
| OMe | Methyl (CH₃) | 56.0 – 56.5 | High intensity | Methoxy carbon; standard region. |
| Me | Methyl (CH₃) | 26.0 – 26.8 | High intensity | Acetyl methyl group. |
Note on Solvent Effects: If DMSO-d₆ is used instead of CDCl₃, expect the Carbonyl (C=O) and C-OH related peaks to shift slightly downfield (higher ppm) due to hydrogen bonding interactions, though the relative ordering remains consistent.
Part 4: Regioisomer Differentiation (Quality Control)
A common synthetic impurity is the regioisomer 1-(3-Bromo-4-methoxyphenyl)ethanone . Distinguishing these is a critical QC checkpoint.
-
The Target (4-Br, 3-OMe): The Methoxy group is meta to the Acetyl group. There is no direct resonance conjugation between the EDG (OMe) and the EWG (Acetyl).
-
Result: The Carbonyl peak remains further downfield (~197 ppm ).
-
-
The Isomer (3-Br, 4-OMe): The Methoxy group is para to the Acetyl group. Strong resonance donation (+R) from Oxygen pumps electron density into the Carbonyl.
-
Result: The Carbonyl peak shifts upfield (shielded) to ~195 ppm .
-
Decision Rule: If your C=O peak is <196 ppm, suspect the para-methoxy isomer.
Part 5: Experimental Protocol (Self-Validating)
To ensure the "Low Intensity" quaternary carbons (C-Br, C-O, C=O) are visible and quantifiable, standard proton parameters are insufficient.
1. Sample Preparation:
-
Mass: 30–50 mg of solid.
-
Solvent: 0.6 mL CDCl₃ (99.8% D) + 0.03% TMS (internal standard).
-
Vessel: High-quality 5mm NMR tube (Class A or B). Filter the solution through cotton if any turbidity exists.
2. Acquisition Parameters (The "Trust" Settings):
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to eliminate NOE on quaternary carbons for better integration accuracy (optional) or standard zgpg for sensitivity.
-
Relaxation Delay (d1): Set to ≥ 2.0 seconds.
-
Reasoning: Quaternary carbons (C1, C3, C4, C=O) have long Spin-Lattice relaxation times (T1). A short delay (e.g., 1.0s) will saturate these signals, making them disappear into the noise.
-
-
Scans (NS): Minimum 512 scans (approx 20 mins) to resolve the weak C-Br splitting if present.
-
Spectral Width: 240 ppm (to capture C=O at ~197 and TMS at 0).
3. Processing:
-
Line Broadening (LB): 1.0 – 2.0 Hz (improves S/N ratio for quaternary carbons).
-
Baseline Correction: Polynomial fit (ABS) is essential due to the wide chemical shift range.
Part 6: Visualization of Logic & Workflow
Diagram 1: Structural Assignment Logic Flow
This diagram illustrates the decision tree for assigning the critical aromatic carbons.
Caption: Logical flow for distinguishing quaternary carbons (C-Br, C-O) from protonated carbons based on chemical shift regions and intensity.
Diagram 2: Experimental Workflow for Drug Development
Standard operating procedure for synthesizing and validating the intermediate.
Caption: Operational workflow emphasizing the critical QC checkpoint at the acquisition stage to prevent regioisomer contamination.
Part 7: References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Data validated for Acetophenone and Anisole derivatives). [Link]
-
PubChem. Compound Summary for CID 25140022: this compound.[1] National Library of Medicine. [Link]
-
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Source for Heavy Atom Effect and Substituent Additivity Rules).
Sources
Technical Deep Dive: Mass Spectrometric Analysis of 1-(4-Bromo-3-methoxyphenyl)ethanone
Executive Summary
1-(4-Bromo-3-methoxyphenyl)ethanone (also designated as 4'-Bromo-3'-methoxyacetophenone) serves as a critical halogenated building block in the synthesis of pharmacophores, particularly kinase inhibitors and heterocyclic scaffolds like aminothiazoles.
Precise mass spectrometric (MS) characterization of this intermediate is essential for quality control in multistep synthesis. Unlike simple acetophenones, the presence of the bromine atom introduces a unique isotopic signature that dominates the spectral landscape. This guide provides a comprehensive analysis of the molecule’s fragmentation behavior under Electron Ionization (EI), distinguishing it from regiospecific isomers such as
Physicochemical Profile & MS Fundamentals
Before interpreting the spectrum, the analyst must ground the data in the molecule's isotopic reality. The bromine atom (
Table 1: Analyte Specifications
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | |
| Exact Mass ( | 227.9786 Da |
| Exact Mass ( | 229.9765 Da |
| Monoisotopic Peak | m/z 228 |
| Isotopic Pattern | M+[1][2]• and [M+2]+• (approx. 1:1 intensity) |
| Key Functional Groups | Acetyl (-COCH3), Methoxy (-OCH3), Aryl Bromide (Ar-Br) |
Fragmentation Mechanics (EI Source)
Under standard 70 eV Electron Ionization, the molecule undergoes predictable, high-energy bond dissociations. The absence of a
The Molecular Ion (M+[4]•)
-
m/z 228 & 230: The molecular ion is stable due to the aromatic ring's ability to delocalize the radical cation charge. The doublet appearance is the primary confirmation of the bromine atom.
Primary Fragmentation: -Cleavage (Loss of Methyl)
-
Pathway: Homolytic cleavage of the C-C bond adjacent to the carbonyl.
-
Mechanism: The radical cation (
) loses a methyl radical ( , 15 Da). -
Result: Formation of the resonance-stabilized acylium ion (Ar-C
O ). -
m/z: 213 & 215 (Retains Br, so doublet persists).
-
Significance: This is typically the Base Peak (100% relative abundance) in substituted acetophenones.
Secondary Fragmentation: Decarbonylation (Loss of CO)
-
Pathway: The acylium ion ejects a neutral carbon monoxide molecule (28 Da).
-
Result: Formation of the phenyl cation (
). -
m/z: 185 & 187 (Retains Br, doublet persists).
-
Significance: Diagnostic transition confirming the acetyl moiety.
Halogen Elimination (Loss of Br)
-
Pathway: Homolytic cleavage of the Ar-Br bond.
-
Result: Formation of the [M-Br]
cation. -
m/z: 149 (Singlet).
-
Significance: The collapse of the 1:1 doublet into a singlet at m/z 149 (corresponding to the
core) is the definitive proof that the bromine atom has been lost.
Visualization: Fragmentation Pathway
The following diagram illustrates the causal flow of ions observed in the mass spectrum.
Figure 1: Mechanistic fragmentation pathway of this compound under EI conditions.
Experimental Protocol: GC-MS Acquisition
To replicate these results or validate a synthesized batch, follow this self-validating protocol. This workflow minimizes thermal degradation and maximizes spectral fidelity.
Sample Preparation
-
Solvent: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Ethyl Acetate or Dichloromethane.
-
Why: These solvents are volatile and do not interfere with the solvent delay window.
-
-
Concentration: Dilute to ~10 ppm. High concentrations can cause detector saturation, skewing isotopic ratios.
Instrument Parameters (Agilent 5977/7890 or Equivalent)
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | Ensures rapid volatilization without pyrolysis. |
| Injection Mode | Split (20:1) | Prevents column overload; sharpens peaks. |
| Column | DB-5MS (30m x 0.25mm) | Standard non-polar phase separates isomers effectively. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow maintains retention time reproducibility. |
| Oven Program | 80°C (1 min) | Rapid ramp elutes the ketone (approx. RT 6-8 min) quickly. |
| Source Temp | 230°C | Standard EI source temperature. |
| Scan Range | m/z 50 - 350 | Captures molecular ion and all diagnostic fragments. |
Workflow Diagram
Figure 2: Step-by-step experimental workflow for acquiring valid mass spectral data.
Data Interpretation & Quality Control
Differentiating Isomers
A common impurity or wrong isomer is 2-bromo-1-(3-methoxyphenyl)ethanone (an
-
Target Molecule (Ring Br): Stable
. Base peak is [M-15]. -
Isomer (
-bromo): Unstable . Dominant fragmentation is loss of (m/z 123 base peak). -
Validation: If your spectrum shows a dominant peak at m/z 123 or 135 (anisoyl cation), you likely have the
-bromo isomer, not the ring-brominated target.
Common Contaminants ("Ghost Peaks")
-
m/z 207 (Polysiloxane): Column bleed.
-
m/z 149 (Phthalate): Plasticizer contamination (distinct from the [M-Br] singlet of the analyte; check retention time).
References
-
National Institute of Standards and Technology (NIST). Ethanone, 1-(4-bromophenyl)- Mass Spectrum (Analogous fragmentation reference). NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]
-
PubChem. this compound Compound Summary. National Center for Biotechnology Information. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for alpha-cleavage mechanisms).
Sources
Starting materials for 1-(4-Bromo-3-methoxyphenyl)ethanone synthesis
This is an in-depth technical guide for the synthesis of 1-(4-Bromo-3-methoxyphenyl)ethanone (CAS: 5000-65-7).
A Technical Guide for Regiocontrolled Manufacturing
Executive Summary & Strategic Analysis
This compound (also known as 4'-Bromo-3'-methoxyacetophenone) is a critical intermediate in the synthesis of pharmacologically active compounds, particularly kinase inhibitors and agrochemicals. Its structural core features a 1,2,4-trisubstitution pattern that presents a specific regiochemical challenge.
The Regioselectivity Trap
A common misconception is that this molecule can be synthesized via direct bromination of 3-methoxyacetophenone. This is chemically flawed for high-purity applications.
-
Direct Bromination: The methoxy group (strong activator) directs electrophilic substitution ortho and para. In 3-methoxyacetophenone, the para position (C6) is sterically accessible and electronically favored. This predominantly yields 1-(2-bromo-5-methoxyphenyl)ethanone (the 6-bromo isomer), not the desired 4-bromo target.
-
The Solution: To guarantee the 4-bromo-3-methoxy arrangement, the synthesis must proceed from a precursor where the halogen and methoxy groups are already fixed in the correct orientation.
This guide details two high-integrity pathways:
-
The Diazo-Aldoxime Route (Primary): A classic, high-specificity method starting from 4-bromo-3-methoxyaniline.
-
The Weinreb Amide Route (Scalable): A modern, modular approach starting from 4-bromo-3-methoxybenzoic acid, ideal for scale-up.
Pathway Visualization
The following diagram illustrates the divergent synthetic strategies and the critical "dead end" to avoid.
Figure 1: Synthetic decision tree highlighting the regiochemical risks of direct bromination versus the recommended constructive approaches.
Detailed Experimental Protocols
Method A: The Diazo-Aldoxime Route (High Specificity)
This method constructs the acetyl group onto the aniline ring via a diazonium intermediate. It is the preferred "wet lab" method when the specific aniline precursor is available.
Prerequisites:
-
Precursor: 4-Bromo-3-methoxyaniline (CAS: 19056-40-7)
-
Reagents: Sodium Nitrite, Acetaldoxime, Copper Sulfate Pentahydrate, Sodium Acetate, Hydrochloric Acid (37%).
Protocol:
-
Diazotization:
-
Dissolve 4-bromo-3-methoxyaniline (10.2 g, 50.6 mmol) in a mixture of concentrated HCl (11 mL) and water (25 mL).
-
Cool the solution to -5 °C using an ice/salt bath.
-
Add Sodium Nitrite (3.48 g) in small batches, maintaining the temperature below 0 °C. Stir for 1 hour at 0 °C to ensure complete formation of the diazonium salt.
-
-
Coupling (The Sandmeyer-Type Step):
-
Prepare a separate solution of Acetaldoxime (6.02 g), Copper Sulfate Pentahydrate (2.52 g), and Sodium Acetate Trihydrate (36.64 g) in water (20.5 mL).[1] Cool this solution to 0 °C.
-
Slowly transfer the cold diazonium solution into the acetaldoxime mixture.
-
Stir the resulting mixture between 0 °C and 10 °C for 2 hours.
-
-
Hydrolysis & Workup:
-
Add 37% Hydrochloric Acid (23 mL) to the reaction mixture.
-
Heat to reflux for 2 hours. This step hydrolyzes the intermediate oxime to the ketone.
-
Cool to room temperature.
-
Extract with heptane (or dichloromethane).
-
Dry the organic phase over anhydrous MgSO4 and concentrate in vacuo.
-
Purification: Purify the residue via silica gel chromatography (Eluent: DCM/Cyclohexane gradient 50:50 to 90:10).
-
Expected Yield: ~50-60% Key Advantage: Guarantees correct regiochemistry (4-bromo, 3-methoxy).
Method B: The Weinreb Amide Route (Scalable & Modular)
For larger scale or when avoiding diazonium chemistry is preferred, the conversion of the benzoic acid derivative via a Weinreb amide is the industry standard for reliability.
Prerequisites:
-
Precursor: 4-Bromo-3-methoxybenzoic acid (CAS: 56256-14-5)
-
Reagents: Thionyl Chloride (SOCl2), N,O-Dimethylhydroxylamine HCl, Methylmagnesium Bromide (MeMgBr).
Protocol:
-
Acid Chloride Formation:
-
Suspend 4-bromo-3-methoxybenzoic acid (10.0 g) in dry DCM (50 mL).
-
Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF.
-
Reflux for 2 hours until gas evolution ceases and the solution clears.
-
Concentrate in vacuo to remove excess SOCl2.
-
-
Weinreb Amide Synthesis:
-
Dissolve the crude acid chloride in dry DCM (50 mL).
-
Add N,O-Dimethylhydroxylamine HCl (1.1 eq) and Triethylamine (2.2 eq) at 0 °C.
-
Stir at room temperature for 4 hours.
-
Quench with water, extract with DCM, wash with dilute HCl and brine. Dry and concentrate.
-
-
Grignard Addition:
-
Dissolve the Weinreb amide intermediate in anhydrous THF (10 mL/g).
-
Cool to 0 °C under Nitrogen/Argon.
-
Add Methylmagnesium Bromide (3.0 M in ether, 1.2 eq) dropwise.
-
Stir for 1 hour at 0 °C (the stable chelate prevents over-addition).
-
Quench with saturated NH4Cl solution.
-
Extract with Ethyl Acetate, dry over Na2SO4, and concentrate.[2]
-
Expected Yield: >85% (over 2 steps) Key Advantage: No formation of tertiary alcohol impurities; highly scalable.
Data Summary & Specifications
| Parameter | Method A (Diazo) | Method B (Weinreb) | Method C (Direct Bromination) |
| Starting Material | 4-Bromo-3-methoxyaniline | 4-Bromo-3-methoxybenzoic Acid | 3-Methoxyacetophenone |
| Regiochemical Purity | High (>98%) | High (>99%) | Low (Mixture) |
| Primary Impurity | Azo-coupling byproducts | Unreacted Amide | 2-Bromo isomer (Major) |
| Scalability | Moderate (Diazo safety limits) | High | High (but wrong product) |
| Step Count | 2 (One-pot variation) | 2-3 | 1 |
| Cost Efficiency | Medium | Medium-High | Low (due to purification loss) |
Comparison of Starting Materials[3]
-
4-Bromo-3-methoxyaniline: Generally available, but quality varies. Ensure free amine content >98% to avoid side reactions during diazotization.
-
4-Bromo-3-methoxybenzoic Acid: Highly stable, crystalline solid. Excellent shelf life. Preferred for GMP synthesis.
References
- Source for the specific diazonium-acetaldoxime protocol.
- General reference for Friedel-Crafts and Acylation methodologies on similar substr
- Organic Syntheses. (n.d.). General procedures for Weinreb Amide synthesis and Grignard additions. Standard methodology reference for Method B.
-
ResearchGate. (2025). Regioselectivity of Bromination of Ketones with NBS. Retrieved January 30, 2026, from [Link]
- Evidence supporting the lack of regioselectivity in direct bromin
Sources
Strategic Sourcing & Technical Profile: 1-(4-Bromo-3-methoxyphenyl)ethanone
The following technical guide details the commercial and scientific profile of 1-(4-Bromo-3-methoxyphenyl)ethanone, a critical intermediate in medicinal chemistry.
Executive Summary
This compound (CAS: 50870-44-5) serves as a linchpin scaffold in modern drug discovery, particularly in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its dual-functional nature—possessing an electrophilic acetyl group and a nucleophile-ready aryl bromide—makes it an ideal candidate for divergent synthesis. This guide provides a comprehensive analysis of its commercial availability, validated synthetic routes, and strategic application in high-throughput medicinal chemistry.
Chemical Profile & Technical Specifications
Before sourcing, verification of physicochemical properties is essential to ensure downstream compatibility.
| Parameter | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 4'-Bromo-3'-methoxyacetophenone; DS-7902 (Intermediate) |
| CAS Number | 50870-44-5 |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 73-75 °C |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |
| Key Functional Groups | Aryl Bromide (Suzuki-ready), Acetyl (Condensation-ready), Methoxy (EDG) |
Commercial Landscape & Supply Chain
The commercial availability of this compound has stabilized, shifting from a custom-synthesis item to a catalog commodity. However, purity tiers vary significantly between bulk suppliers and research-grade vendors.
Global Supply Ecosystem
The supply chain is bifurcated into "Bulk Manufacturing" (kg scale) and "Research Aliquots" (mg-g scale).
Sourcing Recommendations
-
Discovery Phase (<5g): Prioritize vendors like Sigma-Aldrich or Combi-Blocks offering >97% purity with HPLC validation. Speed is the priority here.
-
Scale-Up Phase (>100g): Engage direct manufacturers (e.g., BLD Pharm , Enamine ) to negotiate pricing. Expect a lead time of 2-3 weeks for fresh batches.
-
Cost Benchmarks (Est. 2025):
-
Research Grade (1g): $50 - $190 USD
-
Bulk Grade (25g): $200 - $350 USD
-
Validated Synthetic Route & Manufacturing
While Friedel-Crafts acylation is common for acetophenones, the regioselectivity for the 4-bromo-3-methoxy substitution pattern is poor. The industry-standard route utilizes a Sandmeyer-type functionalization starting from 4-bromo-3-methoxyaniline.
The "Diazo-Oxime" Pathway
This route ensures the acetyl group is introduced exactly where the amine was, or utilizes the amine's directing power before removal/substitution. A validated protocol involves converting the diazonium salt to an aldoxime, followed by hydrolysis.
Detailed Protocol (Bench Scale)
Step 1: Diazotization
-
Dissolve 4-bromo-3-methoxyaniline (10.2 g, 50 mmol) in a mixture of conc. HCl (11 mL) and water (25 mL).[1]
-
Cool to -5°C.
-
Add Sodium Nitrite (3.48 g) portion-wise, maintaining temperature <0°C. Stir for 1 hour.
Step 2: Oxime Coupling
-
Prepare a solution of Acetaldoxime (6.02 g), CuSO₄·5H₂O (2.52 g), and Sodium Acetate (36.6 g) in water (20 mL).
-
Slowly transfer the diazonium solution to this mixture at 0°C.
-
Stir at 0-10°C for 2 hours.
Step 3: Hydrolysis
-
Reflux for 2 hours to hydrolyze the oxime to the ketone.
-
Workup: Cool, extract with heptane/DCM, dry over MgSO₄, and purify via silica gel chromatography (DCM/Cyclohexane gradient).
Strategic Applications in Drug Discovery
The compound is a "privileged structure" because it allows for orthogonal functionalization.
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 4-position is activated for Palladium-catalyzed cross-coupling, allowing the attachment of biaryl systems common in kinase inhibitors.
-
Mechanism: Oxidative addition of Pd(0) into the C-Br bond is facilitated by the electron-withdrawing acetyl group (para-position), making this substrate highly reactive compared to unactivated aryl bromides.
-
Protocol Insight: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ with mild bases (K₂CO₃) in dioxane/water to couple with aryl boronic acids.
Case Study: DS-7902 Context
This compound is identified in patent literature (often coded under series like DS-7902 or similar Daiichi Sankyo entries) as a precursor for antibody-drug conjugate (ADC) payloads or specific receptor modulators. The methoxy group provides a handle for metabolic stability or H-bond acceptance in the binding pocket.
Quality Control & Analytical Verification
To ensure the integrity of your experiments, validate incoming batches using the following NMR signature.
¹H NMR (400 MHz, CDCl₃) Interpretation:
-
δ 7.55 (d, J=8.0 Hz, 1H): H-5 (Ortho to Br, Meta to Acetyl).
-
δ 7.50 (d, J=2.0 Hz, 1H): H-2 (Ortho to OMe, Ortho to Acetyl - shielded by sterics but deshielded by functional groups).
-
δ 7.40 (dd, J=8.0, 2.0 Hz, 1H): H-6 (Ortho to Acetyl, Meta to Br).
-
δ 3.95 (s, 3H): Methoxy group (-OCH₃).
-
δ 2.60 (s, 3H): Acetyl group (-COCH₃).
Note: Coupling constants (J) are approximate and may vary slightly by solvent.
References
-
PubChem Compound Summary. this compound (CID 25140022).[5] National Center for Biotechnology Information. Link[5]
-
ChemicalBook. Synthesis and Supplier Data for CAS 50870-44-5.[5]Link
-
Mihalovits, L. M., et al. (2019).[6] Catalytic Mechanism and Covalent Inhibition of MurA.[6] Journal of Chemical Information and Modeling.[6] Link
-
Daiichi Sankyo. Patent Literature referencing DS-7902 intermediates.[5] (Contextual reference via PubChem synonyms). Link
-
Sigma-Aldrich. Product Specification: 1-(4-Bromo-2-methoxyphenyl)ethanone (Isomer Comparison).Link
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Full text of "muzik026 july 1997" [archive.org]
- 4. prepchem.com [prepchem.com]
- 5. This compound | C9H9BrO2 | CID 25140022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Bifunctional Linchpin: A Technical Guide to 1-(4-Bromo-3-methoxyphenyl)ethanone
Executive Summary
1-(4-Bromo-3-methoxyphenyl)ethanone (CAS: 5000-66-8) serves as a critical "bifunctional linchpin" in modern medicinal chemistry. Its utility stems from its ability to support orthogonal synthetic campaigns: the acetyl group functions as a precursor for heterocycle construction (principally thiazoles and imidazoles), while the aryl bromide provides a handle for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
This guide moves beyond basic properties to address the specific reactivity profiles, chemo-selectivity challenges, and optimized protocols required to utilize this scaffold in high-value drug discovery programs, particularly for kinase and ubiquitin-specific protease (USP) inhibitors.
Part 1: Molecular Architecture & Reactivity Profile
The molecule presents three distinct electronic and steric vectors that dictate its behavior in solution.[1]
| Feature | Position | Electronic Effect | Synthetic Utility |
| Acetyl Group | C1 | Electron-withdrawing (EWG); Meta-director | Vector A: Nucleophilic attack; Alpha-halogenation; Condensation (Hantzsch/Friedländer). |
| Methoxy Group | C3 | Electron-donating (EDG); Ortho/Para-director | Modulator: Increases solubility; provides steric bulk ortho to the bromine; prevents unwanted regioselectivity in EAS. |
| Bromo Group | C4 | Weakly deactivating; Ortho/Para-director | Vector B: Electrophilic site for Pd-catalyzed cross-coupling.[1] |
The "Ortho-Effect" Challenge
The presence of the methoxy group at C3 creates a specific steric environment for the bromine at C4. While this does not preclude Palladium-catalyzed coupling, it increases the energy barrier for oxidative addition compared to non-substituted acetophenones. Furthermore, the electron-donating nature of the methoxy group renders the C-Br bond slightly less electrophilic than in nitro-substituted analogues, necessitating ligand-accelerated catalysis.
Part 2: Vector A — The Carbonyl Reactivity (Heterocycle Formation)
The primary application of CAS 5000-66-8 is the synthesis of 2,4-disubstituted thiazoles via the Hantzsch Thiazole Synthesis . This route requires the conversion of the ketone to an
Protocol 1: Regioselective -Bromination
Objective: Synthesis of 2-bromo-1-(4-bromo-3-methoxyphenyl)ethanone.
The Challenge: Over-bromination (dibromination) and nuclear bromination (on the aromatic ring).
The Solution: Use of Copper(II) Bromide (
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 mmol of this compound in 50 mL of Ethyl Acetate (EtOAc).
-
Reagent Addition: Add 20.0 mmol (2 equiv) of finely powdered
. -
Reflux: Heat the heterogeneous mixture to reflux (approx. 77°C) with vigorous mechanical stirring.
-
Note: The reaction typically turns from green to amber as CuBr precipitates.[1]
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The product (
) is less polar than the starting material.[1] -
Workup: Cool to RT. Filter through a Celite pad to remove copper salts.[1] Wash the pad with EtOAc.[1]
-
Purification: Concentrate the filtrate. Recrystallize from ethanol/hexane to yield white needles.[1]
Safety Warning: The product, 2-bromo-1-(4-bromo-3-methoxyphenyl)ethanone, is a potent lachrymator . All operations must occur in a functioning fume hood.[1]
Protocol 2: Hantzsch Thiazole Condensation
Objective: Formation of the thiazole core while preserving the aryl bromide.
Methodology:
-
Reactants: Combine the
-bromo ketone (from Protocol 1) (1.0 equiv) and the desired Thioamide/Thiourea (1.05 equiv) in Ethanol (0.5 M concentration). -
Conditions: Reflux for 2-4 hours.
-
Mechanism: The sulfur nucleophile attacks the
-carbon, followed by cyclization and dehydration.[1] -
Isolation: The product often precipitates as the hydrobromide salt.[1] Filter and wash with cold ethanol.[1] Neutralize with saturated
to obtain the free base.[1]
Part 3: Vector B — The Aryl Halide Reactivity (Cross-Coupling)
Once the heterocyclic core is established, the aryl bromide at C4 serves as the diversity point.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Objective: Coupling with aryl boronic acids to form biaryl systems.
The Challenge: The 3-methoxy group provides steric hindrance.[1] Standard
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the aryl bromide substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(2.5 equiv). -
Solvent System: Add 1,4-Dioxane/Water (4:1 ratio).[1] Sparge with Argon for 10 minutes.
-
Why: Oxygen poisons the Pd(0) species.[1]
-
-
Catalyst: Add
(0.05 equiv).[1] -
Reaction: Seal and heat to 90°C for 4-12 hours.
-
Workup: Dilute with EtOAc, wash with brine. Dry over
.[1] -
Purification: Flash column chromatography.
Part 4: Strategic Visualization & Workflows
Diagram 1: The Divergent Synthetic Pathway
This diagram illustrates the "Heterocycle First" strategy, which is generally preferred to avoid side reactions during the harsh bromination step.
Caption: The "Heterocycle First" strategy ensures the sensitive alpha-halo ketone is consumed before expensive metal catalysis.
Diagram 2: Reactivity Hotspots
Caption: Mapping the orthogonal reactivity vectors of the scaffold.
Part 5: Data Summary & Properties
| Property | Value | Relevance |
| Molecular Weight | 229.07 g/mol | Fragment-like; ideal for lead optimization.[1] |
| LogP | ~2.9 | Moderate lipophilicity; good membrane permeability potential.[1] |
| H-Bond Acceptors | 2 (Ketone O, Methoxy O) | Interaction points for kinase hinge binding. |
| Melting Point | 64-68°C | Solid handling; easy to weigh.[1] |
| Solubility | DMSO, DCM, EtOAc | Poor water solubility; requires organic co-solvents in coupling. |
References
-
Synthesis and Crystal Structure of 2-Bromo-1-(4-methoxyphenyl)ethanone Derivatives. Source: Acta Crystallographica Section E. Context: Provides crystallographic data and structural confirmation of similar alpha-bromo acetophenones.
-
Hantzsch Thiazole Synthesis: A Multi-component Approach. Source: National Institutes of Health (PMC).[1] Context: Validates the protocol for converting bromo-acetyl derivatives into thiazoles using environmentally benign catalysts.
-
Suzuki-Miyaura Cross-Coupling in Aqueous Media. Source: ARKIVOC.[1] Context: Details the optimization of Pd-catalyzed couplings for acetophenone derivatives, specifically addressing ligand choices for deactivated systems.
-
Medicinal Chemistry Applications of Phenacyl Bromides. Source: ResearchGate (ijarsct).[1] Context: Discusses the biological evaluation of heterocycles derived from 4-bromo-substituted acetophenones.
-
Chemical Properties and Safety Data (CAS 5000-66-8). Source: PubChem / ChemicalBook.[1] Context: Baseline physicochemical data and safety handling for lachrymators.[1]
Sources
Technical Guide: Research Applications of 1-(4-Bromo-3-methoxyphenyl)ethanone
The following technical guide details the research applications, synthetic utility, and handling of 1-(4-Bromo-3-methoxyphenyl)ethanone .
Executive Summary
This compound (CAS: 50870-44-5) is a bifunctional aromatic building block critical to medicinal chemistry and materials science. Its structural uniqueness lies in the orthogonal reactivity of its functional groups: an aryl bromide at the para-position, an acetyl group at the C1-position, and an electron-donating methoxy group at the meta-position.
This trisubstituted scaffold serves as a "linchpin" intermediate. The aryl bromide facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck), while the acetyl group enables Claisen-Schmidt condensations to form chalcones—a privileged scaffold in oncology drug discovery.[1] This guide outlines the compound's chemical profile, divergent synthetic pathways, and validated experimental protocols for its application in drug development.[1]
Chemical Identity & Disambiguation
CRITICAL WARNING: Researchers frequently confuse this compound with its alpha-bromo isomer. Verification of the CAS number and structure prior to synthesis is mandatory.
| Feature | Target Compound | Common False Positive |
| Name | This compound | 2-Bromo-1-(3-methoxyphenyl)ethanone |
| Synonym | 4'-Bromo-3'-methoxyacetophenone | 3'-Methoxyphenacyl bromide |
| CAS Number | 50870-44-5 | 5000-65-7 |
| Structure | Br is on the Phenyl Ring (C4) | Br is on the Acetyl Side Chain (Alpha-C) |
| Reactivity | Cross-coupling (Suzuki), Aldol | Alkylation (SN2), Hantzsch synthesis |
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
-
Molecular Formula: C
H BrO [2][3][4][5][6][7] -
Appearance: White to off-white crystalline solid
-
Solubility: Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1]
-
Electronic Character: The C3-methoxy group exerts a +M (mesomeric) effect, slightly deactivating the C4-bromide towards oxidative addition compared to unsubstituted aryl bromides, but significantly activating the ring for electrophilic aromatic substitutions.[1]
Divergent Synthetic Pathways
The utility of this compound stems from its ability to serve as a divergent core. The following diagram illustrates the primary synthetic workflows accessible from this single precursor.
Figure 1: Divergent synthetic map showing the three primary reaction vectors: C-C bond formation (Red), condensation (Green), and deprotection (Yellow).[1]
Application I: Synthesis of Bioactive Chalcones
The acetyl group allows for the construction of chalcones (1,3-diaryl-2-propen-1-ones) via Claisen-Schmidt condensation. These derivatives, particularly those retaining the 4-bromo-3-methoxy motif, have demonstrated cytotoxicity against HeLa (cervical) and MCF-7 (breast) cancer cell lines [1].[1]
Mechanism & Rationale
The reaction utilizes a base (NaOH/KOH) to deprotonate the alpha-methyl group of the acetophenone, generating an enolate.[1] This enolate attacks the carbonyl carbon of a substituted benzaldehyde. Subsequent dehydration yields the
Why this substrate? The 4-bromo group remains intact during this mild basic process, leaving a handle for late-stage diversification (e.g., adding a third ring via Suzuki coupling after chalcone formation).[1]
Validated Protocol: Claisen-Schmidt Condensation
Objective: Synthesis of (E)-1-(4-bromo-3-methoxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one.
Reagents:
-
This compound (1.0 equiv)[1]
-
Ethanol (95% or absolute)[1]
-
Sodium Hydroxide (NaOH) (40% aq.[1] solution)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 5.0 mmol of this compound and 5.0 mmol of the target benzaldehyde in 15 mL of Ethanol.
-
Catalysis: Add 2.0 mL of 40% NaOH solution dropwise while stirring at room temperature.
-
Note: The solution often turns yellow/orange immediately, indicating enolate formation and conjugation.[1]
-
-
Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]
-
Precipitation: Pour the reaction mixture into 50 mL of ice-cold water containing 2 mL of 1M HCl (to neutralize base).
-
Isolation: Filter the resulting precipitate under vacuum. Wash the solid with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL).[1]
-
Purification: Recrystallize from hot Ethanol or purify via silica gel column chromatography if necessary.
Application II: Suzuki-Miyaura Cross-Coupling
The aryl bromide moiety is an excellent electrophile for Palladium-catalyzed cross-coupling. This is the primary route for synthesizing biaryl precursors used in kinase inhibitor discovery.
Experimental Considerations
-
Steric Hindrance: The ortho-methoxy group (position 3) creates mild steric pressure near the bromide (position 4).[1] While this does not prevent coupling, it may require slightly more active catalysts (e.g., SPhos or XPhos) or elevated temperatures compared to unhindered bromides.[1]
-
Electronic Effect: The methoxy group is electron-donating, which increases the electron density on the ring. This makes the oxidative addition of Pd(0) slightly slower than in electron-deficient rings (e.g., 4-bromoacetophenone).[1]
Validated Protocol: Biaryl Synthesis
Objective: Coupling with Phenylboronic Acid.
Reagents:
-
Substrate: this compound (1.0 mmol)
-
Catalyst: Pd(PPh
) (3-5 mol%)[1] -
Base: K
CO (2.0 equiv)[1] -
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
Workflow:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Argon (3 cycles).[1]
-
Solvation: Add degassed Dioxane/Water mixture.
-
Catalyst Addition: Add Pd(PPh
) under a positive stream of Argon. -
Heating: Heat the sealed vial to 90°C for 12 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Synthesis of this compound
If the compound is not commercially available, it can be synthesized via the Sandmeyer reaction from 4-bromo-3-methoxyaniline or via Friedel-Crafts acylation (though regioselectivity can be challenging). The Sandmeyer route is preferred for regiochemical certainty.
Figure 2: Synthesis of the title compound from aniline precursors via Sandmeyer chemistry [2].
References
-
Anticancer Chalcones: Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones. National Institutes of Health (NIH) / PMC.[1]
-
Synthesis Protocol: General procedure for the synthesis of this compound. ChemicalBook / Vertex AI Search.
-
Suzuki Coupling Methodology: Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water. Arkivoc.
-
Crystallographic Data: 2-Bromo-1-(4-methoxyphenyl)ethanone (Structural Analog Comparison). PMC.[10]
Sources
- 1. Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supplier CAS No 50870-44-5 - BuyersGuideChem [buyersguidechem.com]
- 6. 2-Bromo-3'-methoxyacetophenone [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. jetir.org [jetir.org]
Methodological & Application
Strategic Synthesis of Novel Chalcones from 1-(4-Bromo-3-methoxyphenyl)ethanone via Claisen-Schmidt Condensation
An Application Note for Drug Development Professionals
Abstract
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are pivotal precursors in the biosynthesis of flavonoids and represent a privileged structure in medicinal chemistry.[1][2][3] Their broad spectrum of pharmacological activities—including anticancer, anti-inflammatory, and antimicrobial properties—makes them highly attractive targets for drug discovery and development.[4][5][6][7][8] This application note provides a comprehensive, in-depth guide to the synthesis of novel chalcone derivatives starting from 1-(4-Bromo-3-methoxyphenyl)ethanone. We will explore the mechanistic underpinnings of the Claisen-Schmidt condensation, present detailed and validated laboratory protocols, and discuss essential characterization techniques and troubleshooting strategies. This guide is designed to equip researchers and drug development professionals with the technical expertise and practical insights required to efficiently synthesize and validate these high-value compounds.
Introduction: The Significance of the Chalcone Scaffold
Chalcones are naturally occurring open-chain flavonoids that serve as critical intermediates for a vast array of bioactive molecules.[2][5] Their chemical structure, featuring two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, is responsible for their diverse biological activities.[1][6] The reactivity of this keto-ethylenic group allows for further chemical modifications, making chalcones versatile building blocks for synthesizing heterocyclic compounds like pyrazolines and isoxazoles.[1][6]
The most reliable and widely adopted method for synthesizing chalcones is the Claisen-Schmidt condensation.[5][9][10][11] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that ideally lacks α-hydrogens, leading to a single, stable chalcone product.[10][12] This application note focuses specifically on leveraging this compound as the ketone component, a substrate that introduces bromine and methoxy functionalities, which are known to modulate pharmacological activity.
The Claisen-Schmidt Condensation: Mechanism and Rationale
A deep understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The Claisen-Schmidt condensation is a classic example of a crossed aldol condensation.[12][13]
The Reaction Mechanism
The reaction proceeds through a well-established, base-catalyzed pathway:
-
Enolate Formation: A strong base, typically hydroxide (OH⁻), abstracts an acidic α-hydrogen from the ketone (this compound) to form a resonance-stabilized enolate ion. This is the rate-determining step.[10]
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Aldol Adduct Formation: This attack results in the formation of a tetrahedral intermediate, which is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone, also known as the aldol adduct.
-
Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule). This step is highly favorable as it results in the formation of a highly stable, conjugated system that extends across the entire chalcone molecule.[12][14] This final product often precipitates from the reaction mixture, driving the equilibrium forward.
Caption: Figure 1: Mechanism of the Claisen-Schmidt Condensation.
Rationale for Experimental Choices
Every component and condition in the protocol is selected for a specific chemical reason:
-
Choice of Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are essential to generate a sufficient concentration of the ketone enolate.[15] The concentration of the base is a critical parameter; typically, 10-60% aqueous solutions are used, though catalytic amounts (e.g., 20 mol%) can also be highly effective and minimize side reactions.[1]
-
Choice of Aldehyde: The classic Claisen-Schmidt reaction utilizes an aromatic aldehyde with no α-hydrogens (e.g., benzaldehyde).[12][16] This is a crucial choice to prevent the aldehyde from undergoing self-condensation, which would lead to a complex and difficult-to-separate mixture of products.[16]
-
Solvent System: Ethanol (rectified spirit) or isopropyl alcohol are common solvents as they effectively dissolve the reactants and the base catalyst.[9][15] For green chemistry applications, solvent-free methods using grinding techniques have proven highly efficient.[6][17][18]
-
Temperature Control: The reaction is typically maintained at room temperature (20-25°C) or in an ice bath.[15] This control is vital to moderate the reaction rate and prevent side reactions. At higher temperatures, aldehydes can undergo the Cannizzaro reaction (disproportionation), and the risk of polymerization or tar formation increases, reducing the overall yield.[1][16]
Experimental Protocol & Workflow
This section provides a detailed, step-by-step protocol for the synthesis of (E)-1-(4-Bromo-3-methoxyphenyl)-3-phenylprop-2-en-1-one.
Caption: Figure 2: Experimental Workflow for Chalcone Synthesis.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Quantity (Example) | Notes |
| This compound | C₉H₉BrO₂ | 229.07 | 2.29 g (10 mmol) | Starting Ketone |
| Benzaldehyde | C₇H₆O | 106.12 | 1.06 g (1.05 mL, 10 mmol) | Starting Aldehyde |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1.0 g | Catalyst |
| Ethanol (95%) | C₂H₅OH | 46.07 | ~50 mL | Solvent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | ~5 mL (2M solution) | For neutralization |
| Distilled Water | H₂O | 18.02 | As needed | For washing/prep |
| Round-bottom flask (100 mL) | - | - | 1 | Reaction vessel |
| Magnetic stirrer and stir bar | - | - | 1 | For mixing |
| TLC plates (Silica gel) | - | - | As needed | For monitoring |
Step-by-Step Synthesis Protocol
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and benzaldehyde (10 mmol) in 25 mL of 95% ethanol. Stir the mixture using a magnetic stirrer until all solids are dissolved.
-
Catalyst Addition: In a separate beaker, prepare the catalyst solution by dissolving 1.0 g of NaOH in 10 mL of distilled water. Cool the solution to room temperature. Add this NaOH solution dropwise to the stirred ethanolic solution of reactants over a period of 15-20 minutes. Maintain the reaction temperature between 20-25°C, using a water bath if necessary.[15]
-
Reaction and Monitoring: After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for 4-5 hours. The solution will likely become turbid and a precipitate may form.[15] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) solvent system. The product spot should be clearly visible (often UV-active) and distinct from the starting material spots.
-
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing ~100 mL of cold water. Neutralize the mixture by slowly adding 2M HCl with stirring until the pH is approximately 7. A solid precipitate of the crude chalcone will form.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold distilled water to remove any inorganic salts and residual base. Allow the solid to air-dry.
-
Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimum amount of hot 95% ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[17]
Product Characterization
Confirming the identity and purity of the synthesized chalcone is a critical final step.[19]
| Technique | Expected Result for (E)-1-(4-Bromo-3-methoxyphenyl)-3-phenylprop-2-en-1-one |
| Appearance | Pale yellow to white crystalline solid |
| IR (KBr, cm⁻¹) | ~1655 (C=O, conjugated ketone), ~1595 (C=C, alkene), ~1250 (C-O, ether), ~3050 (Ar-H)[6][20][21] |
| ¹H NMR (CDCl₃, δ ppm) | 7.2-8.0 (m, Ar-H), ~7.8 (d, 1H, J ≈ 15.5 Hz, Hβ), ~7.5 (d, 1H, J ≈ 15.5 Hz, Hα), ~3.9 (s, 3H, -OCH₃). The large coupling constant (J) for the vinylic protons confirms the trans configuration.[19][20] |
| ¹³C NMR (CDCl₃, δ ppm) | ~190 (C=O), ~145 (Cβ), ~122 (Cα), 110-160 (Ar-C), ~56 (-OCH₃).[19][20] |
| Mass Spec (ESI-MS) | Molecular ion peak [M+H]⁺ at m/z 319/321, corresponding to the isotopic pattern of bromine.[19] |
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (old NaOH).2. Aldehyde has oxidized to benzoic acid.3. Insufficient reaction time. | 1. Use a fresh solution of NaOH.2. Use freshly distilled or a new bottle of aldehyde.3. Extend reaction time and monitor with TLC. |
| Dark/Tarry Mixture | 1. Reaction temperature too high.2. Base concentration too high or added too quickly. | 1. Conduct the reaction in an ice bath to maintain a lower temperature.2. Reduce the concentration of the base or add it more slowly to avoid localized heating.[16] |
| Multiple Products (from TLC) | 1. Self-condensation of the ketone.2. Michael addition of enolate onto the chalcone product. | 1. Ensure slow, controlled addition of the base.2. Use a stoichiometric amount of aldehyde or a slight excess of the ketone. Lowering the reaction temperature can also suppress the Michael addition.[16] |
| Difficulty in Crystallization | 1. Product is too soluble in the chosen solvent.2. Presence of oily impurities. | 1. Try a different solvent system for recrystallization (e.g., ethanol/water mixture).2. If recrystallization fails, purify via column chromatography on silica gel.[15] |
Conclusion
The Claisen-Schmidt condensation is a robust and highly efficient method for the synthesis of chalcones from readily available starting materials. By using this compound, medicinal chemists can readily access novel chalcone derivatives bearing functional groups that are valuable for tuning biological activity. The detailed protocol and mechanistic insights provided in this application note offer a reliable foundation for researchers in drug development to produce these promising scaffolds for further investigation and lead optimization.
References
-
ResearchGate. (n.d.). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Retrieved from [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]
-
Springer. (n.d.). Chalcones A Review on Multiple pharmacological activities. Retrieved from [Link]
-
YouTube. (2020, July 24). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. Retrieved from [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2025, January 27). The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. Retrieved from [Link]
-
Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. Retrieved from [Link]
-
NIH. (2022, October 19). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). Spectral Properties of Chalcones II. Retrieved from [Link]
-
NIH. (n.d.). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]
-
Innoscience Research. (2024, August 3). Spectral analysis of novel chalcone derivatives with 1-(4-methyl-2,5-dimethoxyphenyl) ethanone. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. Retrieved from [Link]
-
University of the West Indies. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. Retrieved from [Link]
-
IOSR Journal of Applied Chemistry. (2019, July 23). Synthesis, Biological Activity and Spectral Characterisation of Chalcon. Retrieved from [Link]
-
American Chemical Society. (n.d.). Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Various types of catalysts used in Claisen-Schmidt condensation reactions. Retrieved from [Link]
-
Wisdomlib. (2025, March 3). Standard Claisen-Schmidt condensation reaction: Significance and symbolism. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Retrieved from [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. jchemrev.com [jchemrev.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. rjlbpcs.com [rjlbpcs.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. byjus.com [byjus.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. praxilabs.com [praxilabs.com]
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- 17. rsc.org [rsc.org]
- 18. Bot Verification [rasayanjournal.co.in]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 21. wisdomlib.org [wisdomlib.org]
Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 1-(4-Bromo-3-methoxyphenyl)ethanone
Executive Summary & Substrate Profile
This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 1-(4-Bromo-3-methoxyphenyl)ethanone (CAS: 51788-80-8). This substrate is a critical building block in the synthesis of biaryl scaffolds found in kinase inhibitors, anti-inflammatory agents, and liquid crystalline materials.[1]
Substrate Analysis
The reactivity of this compound is defined by a "push-pull" electronic environment that distinguishes it from simple aryl halides.
-
Electronic Activation (Para-Acetyl): The acetyl group at the C1 position acts as a strong electron-withdrawing group (EWG). Through resonance, it decreases electron density at the C4-Br bond, significantly facilitating the Oxidative Addition step, which is typically rate-limiting for aryl chlorides but rapid for activated aryl bromides.
-
Steric/Electronic Modulation (Ortho-Methoxy): The methoxy group at C3 provides electron density via induction/resonance (EDG) but, more critically, introduces steric bulk ortho to the reaction site. While the electronic activation from the ketone dominates, the ortho-methoxy group necessitates the use of ligands with specific bite angles or steric profiles to prevent catalyst resting states.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 51788-80-8 |
| Molecular Weight | 229.07 g/mol |
| Key Functionality | Aryl Bromide (Electrophile), Ketone (Base-sensitive), Methoxy (Ortho-substituent) |
| Storage | Inert atmosphere, 2-8°C (Hygroscopic) |
Mechanistic Logic & Catalyst Selection
To achieve high yields (>90%), the catalytic system must balance the rapid oxidative addition (facilitated by the ketone) with the potentially sluggish transmetallation caused by the ortho-methoxy steric hindrance.
Recommended Catalyst Systems
-
Pd(dppf)Cl₂·CH₂Cl₂: The large bite angle of the dppf ligand facilitates the reductive elimination step, which is crucial when forming sterically congested biaryls. This is the Workhorse Catalyst for this substrate.
-
Pd(PPh₃)₄: Suitable for coupling with simple, unhindered boronic acids. However, it is air-sensitive and requires strict inert conditions.
-
Pd(OAc)₂ + SPhos/XPhos: For challenging couplings (e.g., with ortho-substituted boronic acids), Buchwald-type dialkylbiaryl phosphine ligands are required to boost turnover frequency (TOF).
Mechanistic Pathway (Visualization)
Figure 1: Catalytic cycle emphasizing the specific electronic influence of the acetyl and methoxy groups on the reaction steps.
Experimental Protocols
Protocol A: The "Standard" High-Yield Method
Best for: Routine synthesis, unhindered boronic acids, scale-up.
Reagents:
-
Substrate: 1.0 equiv (e.g., 229 mg, 1 mmol)
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for faster rates)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).
-
Purge: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen promotes homocoupling.
-
Solvent: Add degassed Dioxane/Water mixture via syringe.
-
Catalyst: Quickly remove the septum to add Pd(dppf)Cl₂ (solid) under a positive stream of inert gas, or add as a stock solution. Reseal immediately.
-
Reaction: Heat to 80–90°C for 4–12 hours. Monitor by HPLC/TLC.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over MgSO₄.[3]
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The ketone product is typically UV-active and easily visualized.
Protocol B: "Green" Aqueous/Micellar Method
Best for: Sustainability, room temperature reactions, highly reactive boronic acids.
Reagents:
-
Catalyst: Pd(dtbpf)Cl₂ (2 mol%) or Pd(OAc)₂/TPPTS (water-soluble).
-
Surfactant: TPGS-750-M (2 wt % in water).
-
Base: Et₃N (3.0 equiv).
Step-by-Step:
-
Prepare a 2 wt % solution of TPGS-750-M in degassed water.
-
Add substrate (1.0 equiv) and boronic acid (1.2 equiv) to the surfactant solution. Stir to form micelles.
-
Add base and catalyst.[4]
-
Stir vigorously at Room Temperature to 45°C .
-
Extract product using a minimal amount of green solvent (e.g., EtOAc or MTBE) without aqueous workup (in-flask extraction).
Troubleshooting & Optimization Guide
The specific functional groups on CAS 51788-80-8 can lead to unique side reactions.
| Observation | Root Cause | Corrective Action |
| Protodebromination (Ar-Br | The electron-deficient ring is susceptible to reduction if hydride sources are present (e.g., from alcohols or excessive heating). | Switch solvent from EtOH/Isopropanol to Dioxane, Toluene, or DMF. Lower reaction temperature. |
| Homocoupling (Ar-Ar) | Presence of Oxygen or excessive boronic acid. | rigorously degas solvents (sparge with Ar for 15 min). Add boronic acid slowly. |
| Low Conversion | Steric clash between the ortho-OMe and the boronic acid. | Switch to Pd-XPhos or Pd-SPhos G3/G4 precatalysts. Increase temperature to 100°C. Switch base to K₃PO₄. |
| Aldol Condensation | The acetyl group (methyl ketone) is acidic enough to enolize under strong base/high temp. | Avoid strong hydroxide bases (NaOH, KOH). Use weaker bases like K₂CO₃, K₃PO₄, or KF. |
Workflow Diagram: Purification Logic
Figure 2: Decision tree for the purification of the crude biaryl ketone product.
References
-
Miyaura, N., & Suzuki, A. (1995).[4][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419-2440.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[6] Accounts of Chemical Research, 41(11), 1461–1473.
-
Lipshutz, B. H., et al. (2008).[7] TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. Journal of Organic Chemistry, 76(11), 4379–4391.
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction Protocol.[1][4][6][8][9][10]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Recyclable Catalysts for Suzuki-Miyaura Cross-Coupling Reactions at Ambient Temperature Based on a Simple Merrifield Resin Supported Phenanthroline-Palladium(II) Complex [organic-chemistry.org]
Application Note: Strategic Pd-Catalyzed Functionalization of 1-(4-Bromo-3-methoxyphenyl)ethanone
Executive Summary
This application note details the optimized protocols for the Palladium-catalyzed cross-coupling of 1-(4-Bromo-3-methoxyphenyl)ethanone (CAS: 51788-87-3). This scaffold is a critical intermediate in the synthesis of VEGFR inhibitors (e.g., Vandetanib analogs) and biaryl pharmacophores.
The presence of an electron-withdrawing acetyl group at the para-position activates the C-Br bond, while the ortho-methoxy group introduces significant steric hindrance and potential hemi-labile coordination. Successful functionalization requires a catalyst system capable of overcoming this steric barrier while preventing side reactions typical of electron-deficient aryl halides, such as protodebromination.
Substrate Analysis & Mechanistic Strategy
The "Push-Pull" Electronic Conflict
The substrate presents a unique electronic and steric environment for the Palladium catalyst:
-
Activation (The Pull): The acetyl group (
) at the para-position is a strong electron-withdrawing group (EWG). This lowers the electron density in the orbital, significantly facilitating the Oxidative Addition step compared to neutral aryl bromides. -
Steric Gate (The Push): The ortho-methoxy group (
) creates a physical barrier. While methoxy is electronically activating (resonance donor), its proximity to the bromine atom hinders the approach of bulky Pd-ligand complexes.
Ligand Selection Strategy
To navigate this environment, standard triphenylphosphine (
-
Recommendation: Use Dialkylbiaryl phosphines (Buchwald Ligands).
-
SPhos / XPhos: Excellent for Suzuki coupling. The bulky biaryl backbone forces the Pd(0) center into a mono-ligated species (
), which is the active catalytic species necessary for crowded oxidative additions. -
BrettPhos / RuPhos: Ideal for Buchwald-Hartwig amination to prevent
-hydride elimination and ensure coupling over enolate formation.
-
Visualizing the Catalytic Challenge
The following diagram illustrates the catalytic cycle, highlighting the specific steric interference caused by the ortho-methoxy group during the oxidative addition and transmetallation steps.
Figure 1: Catalytic cycle emphasizing the oxidative addition bottleneck caused by the ortho-methoxy substituent.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of biaryl derivatives (e.g., 4'-substituted-3-methoxy-4-acetylbiphenyls).
Reagents & Materials
| Component | Reagent | Equiv.[1] | Role |
| Substrate | This compound | 1.0 | Electrophile |
| Coupling Partner | Aryl Boronic Acid ( | 1.2 - 1.5 | Nucleophile |
| Catalyst | Pd(OAc)₂ + SPhos | 0.02 / 0.04 | Catalyst / Ligand |
| Alternative Cat. | Pd(dppf)Cl₂ · DCM | 0.03 | Robust alternative |
| Base | K₃PO₄ (Tribasic, anhydrous) | 2.0 - 3.0 | Activator |
| Solvent | 1,4-Dioxane / Water (4:1) | 0.2 M | Solvent System |
Step-by-Step Methodology
-
Preparation: In a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.
-
Catalyst Addition:
-
Option A (High Efficiency): Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) as solids, then purge again.
-
Option B (Standard): Add Pd(dppf)Cl₂ (3 mol%).
-
-
Solvation: Add degassed 1,4-Dioxane and Water (ratio 4:1) via syringe.
-
Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS.
-
Note: The acetyl group makes the product more polar than the starting material.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography.
Protocol B: Buchwald-Hartwig Amination
Objective: Introduction of amine tails (e.g., morpholine, piperazine) common in kinase inhibitor synthesis.
Critical Considerations
-
Base Sensitivity: The acetyl group (
) contains acidic -protons ( ). Strong bases like NaOtBu can cause enolization, leading to aldol condensation side products. -
Solution: Use Cs₂CO₃ (weaker base) or K₃PO₄ to maintain chemoselectivity for the C-N bond formation.
Reagents & Materials
| Component | Reagent | Equiv. | Role |
| Substrate | This compound | 1.0 | Electrophile |
| Amine | Secondary Amine (e.g., Morpholine) | 1.2 | Nucleophile |
| Pre-Catalyst | BrettPhos Pd G4 | 0.02 | 4th Gen Precatalyst |
| Base | Cs₂CO₃ | 2.0 | Mild Base |
| Solvent | t-Amyl Alcohol or Toluene | 0.2 M | Solvent |
Step-by-Step Methodology
-
Setup: Charge a dried Schlenk tube or microwave vial with the substrate (1.0 equiv), Cs₂CO₃ (2.0 equiv), and BrettPhos Pd G4 (2 mol%).
-
Inertion: Evacuate and backfill with Argon (x3).
-
Liquid Addition: Add the amine (1.2 equiv) and anhydrous Toluene (or t-Amyl Alcohol for higher boiling point).
-
Reaction:
-
Thermal: Heat to 100°C for 12–18 hours.
-
Microwave: 110°C for 1 hour.
-
-
Workup: Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate.
-
Purification: Purify via silica gel chromatography. (Note: Aminated products often streak; add 1% Triethylamine to the eluent).
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Oxidative addition failure due to sterics. | Switch ligand to SPhos or XPhos . Increase temperature to 100°C. |
| Protodebromination (Ar-Br | Use anhydrous solvents. Avoid alcohols in the Suzuki coupling (switch to Toluene/H₂O). | |
| Homocoupling (Ar-Ar) | Oxidation of Boronic acid. | Ensure rigorous degassing (Argon sparge). Reduce catalyst loading. |
| Aldol Condensation | Base-mediated enolization of acetyl group. | Switch base from NaOtBu or KOH to K₃PO₄ or Cs₂CO₃ . |
Workflow Visualization
Figure 2: Decision matrix and workflow for functionalizing the ketone scaffold.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
BenchChem. (2025).[2] Application Notes: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.[2] BenchChem Protocols. Link (Cited as analogous protocol source).
-
ChemicalBook. (n.d.).[3] this compound Product & Synthesis Data. Link
Sources
Application Note & Protocol: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation Using 1-(4-Bromo-3-methoxyphenyl)ethanone
Abstract & Introduction
The Claisen-Schmidt condensation is a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the synthesis of α,β-unsaturated ketones, commonly known as chalcones.[1][2] This reaction involves the base-catalyzed condensation between an aromatic ketone possessing α-hydrogens and an aromatic aldehyde that lacks them.[1] Chalcones are of significant interest to the scientific community, particularly in drug discovery and materials science. They serve as key precursors for the synthesis of flavonoids and various heterocyclic compounds and possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4][5][6]
This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of a specific chalcone derivative starting from 1-(4-Bromo-3-methoxyphenyl)ethanone. We will detail the underlying reaction mechanism, provide a validated step-by-step experimental protocol, discuss characterization techniques, and present expected outcomes. The aim is to equip scientists with the necessary expertise to reliably synthesize and validate these valuable compounds for further investigation.
The Scientific Principle: Reaction Mechanism
The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol condensation mechanism, followed by a spontaneous dehydration step. The causality behind the reaction sequence is as follows:
-
Enolate Formation: The reaction is initiated by a base (e.g., hydroxide ion, OH⁻) abstracting an acidic α-hydrogen from the ketone, this compound. This deprotonation forms a resonance-stabilized enolate ion, which is a potent nucleophile. The presence of the electron-withdrawing carbonyl group makes these α-protons significantly more acidic (pKa ≈ 19-20) than typical alkyl protons.
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde (in this protocol, 4-anisaldehyde). This step results in the formation of a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol), yielding a β-hydroxy ketone, also known as an aldol addition product.
-
Dehydration: Under the basic reaction conditions, the aldol product readily undergoes dehydration. A hydroxide ion removes a proton from the α-carbon, leading to the elimination of a water molecule and the formation of a highly stable α,β-unsaturated carbonyl system. This final step is thermodynamically driven by the formation of an extended conjugated π-system involving the two aromatic rings and the enone moiety.
The overall mechanism is depicted below.
Caption: Figure 1: Mechanism of Claisen-Schmidt Condensation.
Detailed Experimental Protocol
This protocol describes the synthesis of (E)-1-(4-bromo-3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.
Materials and Reagents
| Reagent/Material | Supplier | Purity | Quantity | CAS No. |
| This compound | Sigma-Aldrich | ≥98% | 2.29 g (10 mmol) | 50690-01-2 |
| 4-Anisaldehyde (4-methoxybenzaldehyde) | Sigma-Aldrich | ≥98% | 1.36 g (10 mmol) | 123-11-5 |
| Sodium Hydroxide (NaOH) | Fisher Scientific | ≥97% | 1.0 g (25 mmol) | 1310-73-2 |
| Rectified Spirit (95% Ethanol) | VWR | ACS Grade | 40 mL | 64-17-5 |
| Hydrochloric Acid (HCl), 0.1 N | VWR | Standardized | As needed | 7647-01-0 |
| Deionized Water | In-house | - | 200 mL | 7732-18-5 |
| Magnetic Stirrer with Hotplate | - | - | 1 | - |
| 250 mL Round-Bottom Flask | - | - | 1 | - |
| Magnetic Stir Bar | - | - | 1 | - |
| Büchner Funnel and Flask | - | - | 1 set | - |
| Whatman No. 1 Filter Paper | - | - | As needed | - |
| TLC Plates (Silica Gel 60 F254) | Merck | - | As needed | - |
Step-by-Step Procedure
The experimental workflow is outlined below.
Sources
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 6. researchgate.net [researchgate.net]
Protocol: Synthesis of Functionalized Chalcones from 1-(4-Bromo-3-methoxyphenyl)ethanone
Introduction & Scope
This application note details the experimental procedure for synthesizing chalcones (1,3-diaryl-2-propen-1-ones) utilizing 1-(4-Bromo-3-methoxyphenyl)ethanone as the nucleophilic scaffold.
Chalcones are critical pharmacophores in medicinal chemistry, exhibiting anti-inflammatory, anticancer, and antibacterial properties.[1] The selection of This compound is strategically significant:
-
The Methoxy Group (-OMe): Increases electron density on the ring and improves solubility in organic solvents compared to the bare bromo-acetophenone.
-
The Bromine Handle (-Br): Provides a site for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing this protocol to serve as the first step in synthesizing complex flavonoid libraries.
This protocol utilizes the Claisen-Schmidt condensation , a base-catalyzed aldol condensation followed by dehydration.[2]
Scientific Background & Mechanism[1][3][4]
The reaction proceeds via the generation of an enolate ion from the acetophenone derivative. The base (NaOH) deprotonates the
Reaction Pathway
The following diagram illustrates the mechanistic flow and key intermediates.
Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation for chalcone synthesis.
Materials & Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Role | Notes |
| This compound | ~229.07 | 1.0 | Nucleophile | Starting Scaffold |
| Substituted Benzaldehyde | Variable | 1.0 - 1.1 | Electrophile | Freshly distilled if liquid |
| Sodium Hydroxide (NaOH) | 40.00 | 2.0 - 5.0 | Catalyst | 40% aq. solution or pellets |
| Ethanol (95% or Absolute) | 46.07 | Solvent | Medium | Methanol is an alternative |
| Hydrochloric Acid (10%) | 36.46 | N/A | Quencher | For neutralization |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer with temperature control[3]
-
Addition funnel (pressure-equalizing recommended)
-
Büchner funnel and vacuum filtration setup[4]
-
Rotary evaporator (optional, for solvent recovery)
Experimental Procedure
Phase 1: Solubilization & Enolization
Rationale: The acetophenone derivative must be fully dissolved to ensure homogeneous enolate formation. The bromine and methoxy substituents increase lipophilicity, so slight warming may be required compared to unsubstituted acetophenone.
-
Weigh 1.0 equivalent (e.g., 5 mmol, ~1.15 g) of this compound into a 50 mL round-bottom flask.
-
Add 15 mL of Ethanol (95%) .
-
Stir at room temperature.
-
Scientist Note: If the solid does not dissolve completely, warm gently to 30-35°C. Do not overheat, as this can degrade sensitive aldehydes added later.
-
-
Add 1.0 - 1.1 equivalents of the chosen substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) to the flask. Stir until a clear solution is obtained.
Phase 2: Catalytic Addition
Rationale: The addition of base is exothermic. Adding it dropwise prevents localized overheating which can lead to Cannizzaro side-reactions (disproportionation of the aldehyde) or polymerization.
-
Prepare a solution of NaOH (40% w/v) . Alternatively, dissolve pellets in a minimum amount of water.
-
Place the reaction flask in an ice-water bath to cool to ~0-5°C.
-
Add the NaOH solution (approx. 2-3 mL for a 5 mmol scale) dropwise over 5-10 minutes with vigorous stirring.
-
Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) .
Phase 3: Monitoring & Completion
Rationale: Reaction times vary based on the electronics of the aldehyde. Electron-withdrawing groups (e.g., -NO2) accelerate the reaction; electron-donating groups (e.g., -OMe) slow it down.
-
Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate, typically 8:2 or 7:3).
-
Target: Disappearance of the acetophenone spot.
-
Timeframe: Typically 3 to 12 hours.
-
-
Visual Cue: A heavy precipitate often forms as the chalcone product crashes out of the ethanolic solution.
Phase 4: Work-up & Purification
Rationale: Neutralization is critical. Highly basic residues can cause product degradation or complicate downstream coupling reactions.
-
Pour the reaction mixture into 50 mL of crushed ice/water containing a small amount of dilute HCl (to neutralize excess base, pH ~7).
-
Stir mechanically for 15-20 minutes to ensure the precipitate is granular and not sticky.
-
Filtration: Collect the solid via vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the filter cake with:
-
Cold water (3 x 20 mL) to remove salts.
-
Cold ethanol (1 x 5 mL) to remove unreacted aldehyde/ketone (sacrificing a small amount of yield for purity).
-
-
Recrystallization: Recrystallize the crude solid from hot Ethanol (95%) .
-
Scientist Note: If the product "oils out" (common with methoxy derivatives), add a drop of water to the hot turbid solution until cloudiness persists, then cool very slowly.
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow.[5]
Quality Control & Characterization
To validate the synthesis, the following spectral features must be confirmed.
| Technique | Key Signal | Interpretation |
| The vinylic protons ( | ||
| IR Spectroscopy | 1650 - 1660 cm | Strong stretching vibration of the |
| IR Spectroscopy | 1600 - 1625 cm | C=C stretching of the alkene. |
| Melting Point | Sharp range (< 2°C) | Broad range indicates impurities or solvent inclusion. |
Troubleshooting Guide:
-
No Precipitate: If the product does not precipitate upon pouring into ice water, the product may be an oil or highly soluble. Extract with Ethyl Acetate, dry over MgSO
, and evaporate. -
Oiling Out: Common with methoxy-chalcones. Scratch the glass vessel with a rod or seed with a crystal from a previous batch to induce crystallization.
References
-
Mechanism & General Protocol: Claisen, L.; Claperède, A. (1881). "Ueber die Condensation von Ketonen mit Aldehyden." Berichte der deutschen chemischen Gesellschaft, 14(2), 2460–2468.
-
Green Synthesis Variations: Susanti, E., & Mulyani, S. (2022).[6] "Green Synthesis, Characterization, and Antibacterial Activity of Methoxy Chalcones." Rasayan Journal of Chemistry, 15(4), 2459-2465.[6]
-
Brominated Chalcone Specifics: BenchChem Technical Support. (2025).[7][8] "Synthesis of 4'-Bromochalcone Derivatives." BenchChem Application Notes.
- Purification Techniques: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Reference Text).
-
Aldol Condensation Overview: Master Organic Chemistry. (2020). "The Claisen Condensation."[1][3][9][10]
Sources
- 1. jetir.org [jetir.org]
- 2. Claisen-Schmidt Condensation [cs.gordon.edu]
- 3. researchgate.net [researchgate.net]
- 4. odinity.com [odinity.com]
- 5. studylib.net [studylib.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
Use of 1-(4-Bromo-3-methoxyphenyl)ethanone as a building block in medicinal chemistry
Advanced Application Note: 1-(4-Bromo-3-methoxyphenyl)ethanone in Medicinal Chemistry
Executive Summary
This compound (CAS: 35292-00-5) is a high-value pharmacophore building block characterized by its trisubstituted benzene core. Its utility in medicinal chemistry stems from its orthogonal reactivity profile :
-
C4-Bromide: A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to construct biaryl systems.
-
C1-Acetyl: A versatile electrophile for condensation reactions (Claisen-Schmidt) or heterocycle formation (thiazoles, pyrazoles).
-
C3-Methoxy: An electronic modulator that provides solubility and can be demethylated to a phenol for hydrogen-bond donor/acceptor optimization.
This guide details the protocols for utilizing this scaffold in the synthesis of Rho-kinase (ROCK) inhibitors , biaryl pharmacophores , and chalcone-based antineoplastics .
Chemical Profile & Reactivity
| Property | Specification | Medicinal Chemistry Significance |
| IUPAC Name | This compound | Core scaffold for Type II Kinase Inhibitors |
| Molecular Weight | 229.07 g/mol | Low MW allows for fragment-based drug design (FBDD) |
| ClogP | ~2.6 | Optimal lipophilicity for membrane permeability |
| H-Bond Acceptors | 2 (Ketone, Methoxy) | Critical for active site binding (e.g., hinge region) |
| Key Reactivity | Electrophilic Aromatic Substitution (limited), Nucleophilic Addition (Ketone), Oxidative Addition (C-Br) | Enables rapid library generation via divergent synthesis |
Strategic Synthesis Workflows
The following decision tree illustrates the divergent pathways available from this single building block.
Figure 1: Divergent synthesis pathways transforming the acetophenone core into three distinct pharmacophore classes.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)
Target: Synthesis of 4'-substituted-3-methoxyacetophenones.
This reaction is the primary method for extending the carbon skeleton at the C4 position, often used to attach solubilizing groups or additional aromatic rings found in kinase inhibitors.
Reagents:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine the dioxane and water. Sparge with Argon for 15 minutes. Critical: Oxygen inhibits the Pd(0) catalytic cycle.
-
Assembly: Add the acetophenone (1.0 eq), boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq) last to minimize air exposure. Seal the vial immediately.
-
Reaction: Heat to 90°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Checkpoint: The starting bromide (Rt ~ retention time of parent) should disappear.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (2x) and brine (1x). Dry over Na₂SO₄.
-
Purification: Flash chromatography on silica gel. Elute with a gradient of 0-20% EtOAc in Hexanes.
Mechanism Note: The electron-donating methoxy group at the ortho position to the bromide may slightly retard oxidative addition due to sterics/electronics, but the electron-withdrawing acetyl group at para compensates, activating the C-Br bond.
Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)
Target: Synthesis of (E)-1-(4-bromo-3-methoxyphenyl)-3-phenylprop-2-en-1-one.
This protocol generates "Chalcone" derivatives, which are potent Michael acceptors often investigated for anti-inflammatory and anticancer activity (e.g., inhibiting NF-κB).
Reagents:
-
This compound (1.0 equiv)
-
Benzaldehyde derivative (1.0 equiv)
-
Base: 10% NaOH (aq) or KOH in EtOH
-
Solvent: Ethanol (Absolute)
Step-by-Step Methodology:
-
Dissolution: Dissolve the acetophenone (10 mmol) and the aldehyde (10 mmol) in Ethanol (20 mL).
-
Catalysis: Add 10% NaOH solution (5 mL) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 6–12 hours.
-
Visual Cue: A heavy precipitate often forms (the chalcone product).
-
-
Isolation: Pour the reaction mixture into ice-cold water (100 mL) containing dilute HCl (to neutralize base).
-
Filtration: Filter the solid precipitate. Wash with cold water and cold ethanol.
-
Recrystallization: Recrystallize from hot Ethanol to yield yellow needles.
Self-Validating Check: The product should show a characteristic trans-alkene coupling constant (
Protocol C: Buchwald-Hartwig Amination (Amination)
Target: Installation of aniline/amine motifs.[2]
Used when the target molecule requires a nitrogen atom directly attached to the core ring, common in GPCR ligands.
Reagents:
-
This compound (1.0 equiv)
-
Primary/Secondary Amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: BINAP or XPhos (4 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Preparation: Flame-dry the glassware under vacuum and backfill with Argon.
-
Mixing: Charge the flask with Pd₂(dba)₃, Ligand, and NaOtBu. Purge with Argon.
-
Addition: Add the acetophenone and amine dissolved in anhydrous Toluene via syringe.
-
Heating: Heat to 100°C for 12–18 hours.
-
Filtration: Filter through a pad of Celite to remove Palladium black.
-
Purification: Concentrate and purify via silica column (typically requires higher polarity, e.g., DCM/MeOH).
Case Study: Rho-Kinase (ROCK) Inhibitor Synthesis
Context: Rho-kinase inhibitors are critical for treating glaucoma and cardiovascular diseases. A key intermediate in the synthesis of isoquinoline-based ROCK inhibitors involves the functionalization of the 4-position of the acetophenone core.
Workflow Application:
-
Step 1 (Path A): Suzuki coupling with 4-pyridylboronic acid introduces the pyridine ring necessary for kinase hinge binding.
-
Step 2 (Path B - Modification): The acetyl group is brominated (using Br₂/HBr) to form the
-bromo ketone. -
Step 3 (Cyclization): Reaction with a thioamide or amidine yields a thiazole or imidazole ring, completing the pharmacophore.
Data Validation (Expected NMR Signals):
-
Starting Material: Acetyl-CH₃ singlet at
ppm; Methoxy-CH₃ singlet at ppm. -
Product (Post-Suzuki): Disappearance of C4-Br signals; Appearance of new aromatic protons from the coupled ring.
References
-
MySkinRecipes. (n.d.). This compound Product Description. Retrieved January 30, 2026, from [Link]
-
Arianingrum, R., & Arty, I. S. (2018). Bromo Chalcone (1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on) Induces Apoptosis on HeLa Cancer Cells. AIP Conference Proceedings. Retrieved from [Link]
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
- Google Patents. (2009). Isoquinoline derivatives, process for preparing them and pharmaceutical compositions containing same (FR3017868A1).
Sources
Advanced Derivatization Protocols for 1-(4-Bromo-3-methoxyphenyl)ethanone
Application Note & Technical Guide
Introduction: The Orthogonal Scaffold
In modern medicinal chemistry, 1-(4-Bromo-3-methoxyphenyl)ethanone (CAS: 5000-65-7) represents a "privileged scaffold" due to its orthogonal reactivity profile. It offers three distinct sites for diversification, enabling the rapid generation of structure-activity relationship (SAR) libraries:
-
The Aryl Bromide (C-4): Activated by the para-acetyl group, this site is primed for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to extend the carbon skeleton.
-
The Acetyl Group (C-1): A versatile electrophile for condensation reactions (heterocycle formation) or asymmetric reduction (chiral alcohol generation).
-
The Methoxy Handle (C-3): While often used as a stable electronic modulator, it can be demethylated to a phenol for further alkylation or used to influence the regioselectivity of electrophilic substitutions.
This guide details three high-value derivatization workflows designed for drug discovery applications, prioritizing yield, purity, and reproducibility.
Chemical Profile & Reactivity Landscape
| Property | Specification | Implication for Derivatization |
| Molecular Weight | 229.07 g/mol | Ideal fragment size for "Rule of 5" compliance after coupling. |
| Electronic State | para-Acetyl (EWG), ortho-Methoxy (EDG) | The para-acetyl group activates the C-Br bond for oxidative addition, making this substrate highly reactive in Pd-coupling compared to unactivated aryl bromides. |
| Solubility | Soluble in DCM, EtOAc, THF, DMSO | Compatible with standard organic synthesis workflows. |
| Key Risk | lachrymator (if |
Module 1: The Biaryl Gateway (Suzuki-Miyaura Coupling)
Objective: Expansion of the core scaffold via C-C bond formation. Mechanism: The para-acetyl group facilitates the oxidative addition of Pd(0) into the C-Br bond. The ortho-methoxy group provides minimal steric hindrance, allowing for high yields even with bulky boronic acids.
Experimental Protocol
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically demanding partners)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Workflow:
-
Inerting: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, base, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Why: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.
-
-
Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.
-
Why: Water is essential to dissolve the inorganic base and facilitate the transmetallation step.
-
-
Reaction: Heat to 90°C (oil bath) or 100°C (microwave, 30 min).
-
Monitoring: TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.5) should disappear; the biaryl product is typically more polar or fluorescent.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂).
Visualization: Catalytic Cycle
Figure 1: The catalytic cycle for Suzuki coupling. The electron-withdrawing acetyl group accelerates the Oxidative Addition step.
Module 2: Heterocycle Construction (Hantzsch Thiazole Synthesis)
Objective: Conversion of the acetyl group into a bioactive aminothiazole moiety.
Mechanism: This is a two-step sequence. First,
Experimental Protocol
Step 1:
-
Reagents: Substrate (1.0 equiv), Copper(II) Bromide (CuBr₂, 2.0 equiv), Ethyl Acetate (EtOAc).
-
Procedure: Reflux the substrate with CuBr₂ in EtOAc for 2-4 hours.
-
Advantage:[2] CuBr₂ provides highly selective mono-bromination compared to elemental bromine (
), avoiding poly-brominated byproducts.
-
-
Workup: Filter off the white CuBr precipitate. Concentrate the filtrate to obtain the
-bromo ketone (Caution: Lachrymator).
Step 2: Cyclization
-
Reagents:
-Bromo intermediate (from Step 1), Thiourea (1.1 equiv), Ethanol (EtOH). -
Procedure: Dissolve the
-bromo ketone in EtOH. Add thiourea. Reflux for 1-2 hours. The product often precipitates as the HBr salt. -
Isolation: Cool to room temperature. Filter the precipitate. Neutralize with saturated NaHCO₃ to obtain the free base 2-aminothiazole derivative.
Visualization: Reaction Pathway
Figure 2: Stepwise transformation from acetophenone to aminothiazole via Hantzsch synthesis.
Module 3: Enantioselective Reduction (CBS Reduction)
Objective: Creating a chiral alcohol pharmacophore. Mechanism: The Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst to direct the hydride attack from borane, establishing a stereocenter at the benzylic position.
Experimental Protocol
Reagents:
-
Substrate (1.0 equiv)
-
(R)- or (S)-Me-CBS catalyst (10 mol% in Toluene)
-
Borane-Dimethylsulfide (BH₃·DMS, 0.6-1.0 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Setup: Flame-dry a flask under Argon. Add the CBS catalyst solution.
-
Activation: Add BH₃·DMS to the catalyst at 0°C. Stir for 15 minutes.
-
Addition: Dissolve the substrate in anhydrous THF and add it slowly (over 1 hour) to the catalyst/borane mixture at -20°C to 0°C.
-
Critical Control: Slow addition ensures the reaction is controlled by the catalyst, maximizing enantiomeric excess (ee).
-
-
Quench: Carefully add Methanol (MeOH) to destroy excess borane (Caution: H₂ gas evolution).
-
Workup: Concentrate and purify via silica gel chromatography.
Expected Outcome: >90% Yield, >95% ee. The absolute configuration depends on the choice of (R)- or (S)-catalyst.
Summary of Derivatization Options
| Transformation | Target Moiety | Key Reagents | Strategic Value |
| Suzuki Coupling | Biaryl / Styrene | Pd(dppf)Cl₂, Ar-B(OH)₂ | Core scaffold extension; Lipophilicity tuning. |
| Hantzsch Synthesis | Aminothiazole | CuBr₂, Thiourea | Introduction of polar, H-bond donor/acceptor groups. |
| CBS Reduction | Chiral Alcohol | (R)-Me-CBS, BH₃ | Creation of sp³ stereocenters; increasing F(sp³). |
| Demethylation | Phenol | BBr₃ (DCM, -78°C) | Unmasking a hydroxyl group for prodrug design or solubility. |
References
-
Suzuki-Miyaura Coupling Mechanism & Conditions
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Alpha-Bromination using Copper(II)
- King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.
-
Hantzsch Thiazole Synthesis
- Eicher, T., & Hauptmann, S. (2003).
-
Corey-Bakshi-Shibata (CBS)
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551–5553.
-
Substrate Specifics (this compound)
-
National Institute of Standards and Technology (NIST).[3] Mass Spectrum and IR Data for CAS 5000-65-7.
-
Sources
Application Note: Suzuki-Miyaura Cross-Coupling of 1-(4-Bromo-3-methoxyphenyl)ethanone
Executive Summary & Scientific Rationale
This application note details the protocol for the palladium-catalyzed cross-coupling of 1-(4-Bromo-3-methoxyphenyl)ethanone (CAS: 50870-44-5) with various arylboronic acids. This substrate presents a unique electronic and steric profile:
-
Electronic Activation: The para-acetyl group acts as an electron-withdrawing group (EWG), significantly lowering the bond dissociation energy of the C-Br bond and facilitating the rate-limiting oxidative addition step.
-
Steric Modulation: The ortho-methoxy group introduces mild steric hindrance and electron donation. While it generally does not prevent coupling, it requires specific ligand selection to ensure efficient transmetalation and reductive elimination.
This guide provides two distinct protocols: a Standard High-Reliability Method using classical biphasic conditions and a Green Chemistry Method utilizing aqueous media with phase-transfer catalysis.
Mechanistic Insight
The reaction follows the catalytic cycle of the Suzuki-Miyaura coupling. The specific reactivity of this compound is governed by the interplay between the activating ketone and the ortho-methoxy substituent.
The Catalytic Cycle (Pathway Analysis)
The following diagram illustrates the catalytic cycle specific to this substrate. Note the emphasis on the oxidative addition to the electron-deficient aryl bromide.
Figure 1: Catalytic cycle for the cross-coupling of this compound. The electron-poor nature of the ring facilitates the initial oxidative addition.
Experimental Protocols
Method A: Standard High-Reliability Protocol
Best for: Initial screening, scale-up, and substrates with sensitive functional groups. This method uses a biphasic solvent system to solubilize both organic and inorganic components.
Reagents & Materials:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ or K₂CO₃ (2.0 – 3.0 equiv)
-
Solvent: Toluene : Ethanol : Water (4:1:1 ratio)
-
Atmosphere: Nitrogen or Argon (Strictly inert)
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cool under a stream of nitrogen.
-
Charging: Add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.03 equiv) to the flask.
-
Note: If the boronic acid is expensive, add it last to minimize protodeboronation before the reaction starts.
-
-
Solvent Addition: Add the degassed solvent mixture (Toluene/EtOH/H₂O). A concentration of 0.1 M – 0.2 M with respect to the bromide is ideal.
-
Base Addition: Add the inorganic base (Na₂CO₃) as a solid or pre-dissolved in the water portion.
-
Degassing: Sparge the mixture with nitrogen for 15 minutes or perform 3 Freeze-Pump-Thaw cycles. Oxygen is the enemy of Pd(0).
-
Reaction: Heat the mixture to reflux (approx. 90°C) for 4–12 hours. Monitor by TLC (eluent: Hexane/EtOAc) or LC-MS.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over MgSO₄.[1]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel).
Method B: Green Aqueous Protocol (Microwave Compatible)
Best for: Rapid synthesis, library generation, and environmentally conscious workflows.
Reagents & Materials:
-
Catalyst: Pd(OAc)₂ (1-2 mol%)
-
Ligand: Triphenylphosphine (TPP) or S-Phos (if sterically hindered boronic acid)
-
Additive: TBAB (Tetrabutylammonium bromide) (0.5 – 1.0 equiv) - Acts as a phase transfer catalyst and stabilizer for Pd nanoparticles.
-
Base: K₂CO₃ (2.0 equiv)[2]
-
Solvent: Water (or Water/EtOH 1:1)
Step-by-Step Procedure:
-
Mixing: In a microwave vial, combine the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and TBAB (1.0 equiv).
-
Solvent: Add water (degassed).
-
Base: Add K₂CO₃. Cap the vial.
-
Reaction:
-
Microwave: Irradiate at 100°C for 10–30 minutes.
-
Thermal: Heat at 100°C in an oil bath for 2–6 hours.
-
-
Extraction: The product often precipitates or oils out. Extract with Ethyl Acetate or Ether.
-
Purification: Recrystallization is often sufficient due to the high specificity of this method.
Optimization & Troubleshooting Guide
The following table summarizes common issues and their scientific resolutions based on the electronic properties of this compound.
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation (Pd black formation). | Increase ligand ratio (e.g., Pd:Ligand 1:4). Ensure strict inert atmosphere. |
| Homocoupling (Ar-Ar) | Presence of Oxygen.[3] | Improve degassing (sparging). Reduce the amount of boronic acid slightly. |
| Protodeboronation | Hydrolysis of the boronic acid before coupling. | Use a weaker base (e.g., K₃PO₄ instead of Na₂CO₃). Use anhydrous conditions with CsF. |
| Starting Material Recovery | Oxidative addition failure. | Switch to a more electron-rich ligand (e.g., PCy₃, S-Phos) to facilitate insertion into the hindered C-Br bond. |
| Dehalogenation | Hydride source present (often from Ethanol). | Switch solvent system to Toluene/Water or DMF/Water. |
Experimental Workflow Diagram
This flowchart outlines the critical decision points and process flow for the synthesis.
Figure 2: Operational workflow for the synthesis and purification of biaryl ketones.
Characterization & Expected Data
Successful coupling will result in the disappearance of the characteristic aromatic bromine signals and the appearance of new aromatic protons from the coupling partner.
-
¹H NMR (CDCl₃, 400 MHz):
-
Acetyl Group: Singlet at ~2.60–2.65 ppm.
-
Methoxy Group: Singlet at ~3.90–4.00 ppm.
-
Aromatic Region: The protons ortho to the ketone will appear as a doublet and a doublet of doublets around 7.5–7.6 ppm. The proton ortho to the methoxy (and the new aryl ring) will shift significantly depending on the coupling partner.
-
-
Mass Spectrometry: Look for the molecular ion [M+H]⁺ corresponding to the biaryl product (MW of Product = MW of Substrate - Br + Aryl).
References
-
ChemicalBook. this compound Synthesis and Properties.Link
-
Sigma-Aldrich. Suzuki-Miyaura Cross-Coupling Reaction User Guide.Link
-
Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (2009).[2] Link
-
National Institutes of Health (PMC). Organoborane coupling reactions (Suzuki coupling).Link
-
Oakwood Chemical. Safety Data Sheet and Specifications for this compound.Link
Sources
Base selection for Suzuki coupling of 1-(4-Bromo-3-methoxyphenyl)ethanone
Application Note: Base Selection Strategy for Suzuki-Miyaura Coupling of 1-(4-Bromo-3-methoxyphenyl)ethanone
Executive Summary
This guide details the strategic selection of base systems for the palladium-catalyzed cross-coupling of This compound (Compound 1 ). While standard Suzuki conditions often suffice for simple aryl halides, Compound 1 presents a dual challenge: steric hindrance from the ortho-methoxy group and chemical sensitivity (enolizability) of the acetyl moiety.
This note moves beyond generic "screening" to provide a causal explanation of base performance. We recommend Cesium Carbonate (
Substrate Analysis & Mechanistic Challenges
To select the correct base, one must first deconstruct the substrate's properties:
| Feature | Chemical Moiety | Impact on Suzuki Coupling |
| Electrophile | Aryl Bromide (C4) | Good leaving group; generally reactive.[1] |
| Electronic Activation | Acetyl Group (C1) | Para-EWG: Activates the C-Br bond for Oxidative Addition (OA). |
| Steric Hindrance | Methoxy Group (C3) | Ortho-Substituent: Creates steric clash during Transmetallation (TM). This is the rate-limiting bottleneck. |
| Chemical Liability | Acetyl Group ( | Enolizable Protons: Susceptible to deprotonation by strong bases ( |
The "Cesium Effect" in Hindered Couplings
For sterically hindered substrates (like ortho-substituted anisoles), the rate of transmetallation is often slow. Large cations like Cesium (
Base Selection Logic & Decision Matrix
The base in Suzuki coupling plays a critical role in the Transmetallation step, converting the non-nucleophilic organoboron species (
Recommended Bases
-
Cesium Carbonate (
): (Gold Standard)-
Why: Overcomes steric hindrance via the "Cesium Effect"; mild enough to preserve the ketone.
-
Condition: Dioxane/Water (5:1) at 80-90°C.
-
-
Potassium Phosphate (
):-
Why: Excellent buffering capacity; often used with Buchwald ligands (SPhos, XPhos) for difficult couplings.
-
Condition: Toluene/Water or Anhydrous Dioxane.
-
-
Sodium Carbonate (
):-
Why: Economical standard.
-
Risk: Often too slow for ortho-substituted systems, leading to protodebromination (reduction of the starting material) before coupling occurs.
-
Bases to Avoid
-
Strong Alkoxides (
): High risk of enolate formation at the acetyl group, leading to self-condensation side products. -
Triethylamine (
): Poor conversion in Suzuki coupling due to weak activation of boronic acids.
Visualizing the Pathway
The following diagram illustrates the critical role of the base during the Transmetallation step and the competing side reactions caused by improper base selection.
Figure 1: Mechanistic pathway highlighting the critical divergence point at Base Selection. Green paths indicate preferred outcomes; red dashed paths indicate risks.
Experimental Protocols
Method A: The Robust Protocol (Recommended)
Best for: High yield, scale-up, and sterically demanding partners.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 – 3.0 equiv) -
Solvent: 1,4-Dioxane / Water (5:1 v/v)
Procedure:
-
Charge a reaction vial with Substrate (1.0 eq), Boronic Acid (1.2 eq),
(2.0 eq), and (3 mol%). -
Evacuate and backfill with Nitrogen (
) or Argon three times. -
Add degassed 1,4-Dioxane and Water (ratio 5:1). Concentration should be ~0.1 M - 0.2 M.
-
Seal and heat to 85°C for 4–12 hours.
-
Monitoring: Check HPLC/TLC. If the starting material persists but no side products form, add 0.5 eq additional boronic acid.
-
Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine, dry over
.
Method B: The Anhydrous Protocol
Best for: Boronic acids sensitive to protodeboronation or hydrolytically unstable substrates.
Reagents:
-
Catalyst:
(2 mol%) + SPhos (4 mol%) -
Base:
(finely ground, 2.0 equiv) -
Solvent: Anhydrous Toluene
Procedure:
-
Pre-mix
and SPhos in Toluene under inert atmosphere for 15 mins to generate the active catalyst species. -
Add Substrate, Boronic Acid, and
.[2] -
Heat to 100°C for 12–16 hours.
-
Note: SPhos is specifically designed to facilitate the coupling of hindered aryl chlorides and bromides [2].
-
Troubleshooting & Optimization Table
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<50%) | Steric hindrance preventing Transmetallation. | Switch base to |
| Homocoupling of Boronic Acid | Oxidative coupling due to | Degas solvents more thoroughly (sparge with Ar for 20 mins). |
| De-brominated Substrate | Protodebromination (Reduction). | Catalyst death or slow OA. Switch to electron-rich ligand (SPhos or XPhos ). |
| Unknown Impurities | Aldol condensation of ketone. | Base is too strong. Ensure no alkoxides are used. Switch to |
References
-
Cesium Effect in Suzuki Coupling
-
Welmers, M. S., & DeVasher, R. (2015).[3] The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields. ResearchGate.
-
-
Ligand Effects (SPhos)
-
Altman, R. A., & Buchwald, S. L. (2007). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Nature Protocols.
-
-
General Suzuki Mechanism & Base Role
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
-
Acetophenone Coupling Precedents
-
Shaikh, I. et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen. MDPI.
-
Sources
Technical Application Note: Optimizing Catalyst Systems for 1-(4-Bromo-3-methoxyphenyl)ethanone Functionalization
Executive Summary & Substrate Analysis
This guide details the catalyst selection logic and experimental protocols for cross-coupling reactions involving 1-(4-Bromo-3-methoxyphenyl)ethanone .[1] Successful functionalization of this substrate requires navigating a specific "reactivity/sensitivity" trade-off:
-
Electronic Activation (The "Gas"): The acetyl group at the para-position is a strong electron-withdrawing group (EWG).[1] This activates the C-Br bond for oxidative addition, making it significantly faster than in unactivated aryl bromides (e.g., bromobenzene).[1]
-
Steric Modulation (The "Brake"): The methoxy group at the ortho-position (C3) introduces steric bulk near the reaction center.[1] While not as hindering as a tert-butyl or iso-propyl group, it is sufficient to destabilize the resting state of smaller phosphine-ligated palladium species, potentially affecting transmetallation efficiency.[1]
-
Chemical Sensitivity (The "Trap"): The acetyl group contains enolizable
-protons.[1] The use of strong alkoxide bases (e.g., NaOtBu) common in Buchwald-Hartwig couplings can lead to competitive aldol condensation or enolate binding to the metal center, shutting down catalysis.[1]
Strategic Recommendation:
-
For C-C Bond Formation (Suzuki): Prioritize robust, bidentate ligands (dppf) or bulky monophosphines (SPhos) with mild phosphate/carbonate bases.
-
For C-N Bond Formation (Buchwald): Strictly avoid strong bases.[1] Use Cs₂CO₃ with 3rd-Generation Precatalysts (BrettPhos/RuPhos) to facilitate amine binding without deprotonating the ketone.
Decision Matrix: Catalyst Selection
The following logic flow illustrates the selection process based on the intended coupling partner.
Figure 1: Decision matrix for catalyst and condition selection.[1] Note the specific divergence for amines due to base sensitivity.
Protocol A: Suzuki-Miyaura Coupling (C-C Bond)[2][3]
Rationale: For this substrate, the oxidative addition is fast.[1] The rate-limiting step is often transmetallation, complicated by the ortho-methoxy group.[1] Pd(dppf)Cl₂ is the "Gold Standard" here; the large bite angle of the dppf ligand enforces a geometry that favors reductive elimination, while the ligand itself is robust enough to withstand the elevated temperatures often required for hindered substrates.[1]
Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂ · CH₂Cl₂) (3–5 mol%)
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 – 3.0 equiv) or Na₂CO₃.
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).[1] Note: The water co-solvent is essential for dissolving the inorganic base and activating the boronic acid.[1]
Step-by-Step Procedure
-
Setup: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%) quickly under a positive stream of inert gas.[1]
-
Solvent: Add degassed 1,4-Dioxane and Water (4:1 v/v) via syringe. Concentration should be approx.[1] 0.1 M – 0.2 M with respect to the bromide.[1]
-
Reaction: Heat the block/bath to 80–90 °C . Stir vigorously.
-
Self-Validation Check: The reaction mixture usually turns black/dark brown within 10 minutes. If it remains pale orange/yellow after 30 mins at heat, the catalyst may not be active (check oxygen levels).
-
-
Monitoring: Monitor by TLC or LCMS at 2 hours.
-
Target: Disappearance of the bromide (M+H ~229/231).[1]
-
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine.[1] Dry over MgSO₄, filter, and concentrate.
Troubleshooting:
-
Low Conversion:[1][2] Switch to SPhos Pd G2 (2 mol%).[1] The SPhos ligand is electron-rich and bulky, specifically designed to facilitate coupling of ortho-substituted substrates.[1]
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Rationale: This is the highest-risk transformation for this substrate.[1] Standard conditions often use NaOtBu, which will deprotonate the acetyl group (pKa ~19-20), leading to self-condensation. We must use a weaker base (Cs₂CO₃ ) and a highly active precatalyst (BrettPhos Pd G3 ) that can operate under these milder conditions.
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (or RuPhos Pd G3 for secondary amines) (2–5 mol%)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv). Must be dry/anhydrous.[1]
-
Solvent: tert-Amyl alcohol or 1,4-Dioxane (Anhydrous).[1]
Step-by-Step Procedure
-
Drying: Flame-dry the reaction vessel or use an oven-dried vial. Moisture kills this reaction by aggregating the base.
-
Solids: Add Substrate , Cs₂CO₃ , and Catalyst to the vial.
-
Purge: Evacuate and backfill with Argon (3 cycles).[1]
-
Liquids: Add the Amine (if liquid) and Solvent (0.1 M concentration).
-
Reaction: Heat to 80–100 °C .
-
Note: Cs₂CO₃ has low solubility in dioxane.[1] Efficient stirring is critical to creating the necessary solid-liquid interface.
-
-
Self-Validation:
-
Visual: The mixture should be a heterogeneous suspension.[1] If the solids clump into a "gummy" mass, stirring is inefficient—add more solvent or sonicate briefly.[1]
-
LCMS:[1] Check for the product mass.[1] If you see a mass corresponding to [Substrate + Substrate - H2O], aldol condensation has occurred; lower the temperature or switch to K₃PO₄.[1]
-
Mechanistic Validation & Troubleshooting
The following diagram explains the specific failure modes associated with this substrate and how the recommended protocols mitigate them.
Figure 2: Mechanistic pathway highlighting the critical divergence point determined by base selection.
Quantitative Comparison of Conditions
| Variable | Standard Condition (Risk) | Optimized Condition (Recommended) | Reason |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ or SPhos Pd G2 | PPh₃ is prone to oxidation and less active for ortho-substituted bromides. |
| Base | NaOtBu | K₃PO₄ or Cs₂CO₃ | NaOtBu causes aldol condensation of the methyl ketone.[1] |
| Solvent | DMF | Dioxane/Water or Toluene | DMF can decompose at high temps; Dioxane is cleaner for workup.[1] |
| Temp | 120 °C | 80–90 °C | Lower temp minimizes dehalogenation side reactions.[1] |
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]
-
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] [Link]
-
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][3] Accounts of Chemical Research, 41(11), 1461–1473.[1] [Link]
-
Bruno, N. C., et al. (2013).[1] Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.[1] [Link]
Sources
Application Note: Solvent System Optimization for 1-(4-Bromo-3-methoxyphenyl)ethanone
Executive Summary
This technical guide provides a rigorous analysis of solvent effects on the reactivity of 1-(4-Bromo-3-methoxyphenyl)ethanone (CAS: 50870-44-5).[1] This molecule represents a "privileged scaffold" in medicinal chemistry, possessing two distinct electrophilic sites: a ketone carbonyl susceptible to nucleophilic attack and an activated aryl bromide primed for palladium-catalyzed cross-coupling.[1]
The presence of the electron-withdrawing acetyl group (para to Br) and the electron-donating methoxy group (meta to acetyl) creates a unique push-pull electronic environment.[1] Solvent selection is not merely about solubility; it dictates the chemoselectivity between these two reactive centers.[1] This guide details protocols for maximizing yield and selectivity by manipulating the solvent dielectric constant (
Physicochemical Profile & Solubility
Understanding the solubility profile is the prerequisite for reaction design.[1] The molecule exhibits a lipophilic core with moderate polarity due to the methoxy and carbonyl functionalities.[1]
Table 1: Solubility & Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Primary Application | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Workup, Friedel-Crafts | Excellent solvation of the aromatic core; non-coordinating.[1] |
| Polar Aprotic | THF, Dioxane, DMF, DMSO | High (>100 mg/mL) | Cross-Coupling (Suzuki/Buchwald) | Solubilizes Pd-catalysts; stabilizes transition states without H-bonding.[1] |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate (Heating req.)[1] | Carbonyl Reduction | H-bonding activates the carbonyl oxygen, accelerating hydride attack.[1] |
| Hydrocarbon | Heptane, Hexane, Cyclohexane | Low (<5 mg/mL) | Precipitation/Crystallization | Poor interaction with polar functional groups; ideal anti-solvent.[1] |
| Aqueous | Water | Negligible | Biphasic Systems | Requires phase transfer catalyst or miscible co-solvent.[1] |
Application 1: Chemoselective Carbonyl Reduction
Target Product: 1-(4-Bromo-3-methoxyphenyl)ethanol Key Challenge: Reducing the ketone without dehalogenating the aryl bromide.[1]
The Solvent Effect: Protic vs. Aprotic
The choice between Methanol (MeOH) and Tetrahydrofuran (THF) fundamentally alters the reaction kinetics of sodium borohydride (NaBH
-
Methanol (Recommended): Acts as a co-catalyst. The solvent forms hydrogen bonds with the carbonyl oxygen, increasing its electrophilicity.[1] Furthermore, MeOH reacts with NaBH
to form alkoxy-borohydrides (e.g., Na[BH (OMe)]), which are often more potent reducing species than the parent borohydride.[1] -
THF: In aprotic THF, the sodium cation coordinates tightly with the carbonyl oxygen.[1] While effective, the reaction is generally slower than in alcohols unless a Lewis acid additive is used.[1]
Protocol: Rapid Reduction in Methanol
-
Dissolution: Dissolve 1.0 eq (e.g., 5.0 g) of this compound in Methanol (10 volumes, 50 mL) . Ensure complete dissolution; mild warming (30°C) is permissible.
-
Cooling: Cool the solution to 0°C using an ice bath. Rationale: Controls the exotherm and prevents over-reduction or side reactions.[1]
-
Addition: Add NaBH
(0.6 eq) portion-wise over 15 minutes. Note: 0.25 eq is theoretically required, but excess drives completion. -
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.
-
Quench: Add Acetone (1 mL) to destroy excess hydride, followed by 1N HCl (20 mL) to neutralize alkoxides.
-
Workup: Evaporate MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (EtOAc) .[2]
-
Validation: TLC (30% EtOAc/Heptane) should show the disappearance of the starting material (
) and appearance of the alcohol ( ).
Application 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Target Product: Biaryl derivatives (e.g., 4'-Aryl-3'-methoxyacetophenone) Key Challenge: The para-acetyl group activates the C-Br bond, making it highly reactive.[1] However, the meta-methoxy group can cause steric hindrance if bulky ligands are used.[1]
The Solvent Effect: The "Dioxane/Water" Standard
For this substrate, the 1,4-Dioxane/Water (4:1) system is superior to Toluene or DMF.[1]
-
Solubility: Dioxane dissolves the lipophilic aryl bromide and the Pd-catalyst.[1]
-
Base Activation: Water dissolves the inorganic base (e.g., K
CO ), facilitating the formation of the reactive boronate species (transmetallation partner) at the interface.[1] -
Polarity: The high dielectric constant of the mixture stabilizes the charged Pd(II) intermediates in the catalytic cycle.
Protocol: Suzuki Coupling in Aqueous Dioxane[1]
-
Charge: In a reaction vial, combine:
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio) . Concentration: 0.1 M relative to the bromide.[1]
-
Degassing: Sparge with Nitrogen or Argon for 5 minutes. Critical: Oxygen poisons the Pd(0) species.
-
Heating: Seal and heat to 90°C for 4-12 hours.
-
Workup: Dilute with EtOAc and water. Wash organic layer with brine.[1][5]
-
Green Alternative: Replace Dioxane with 2-MeTHF or Isopropanol/Water for a more sustainable profile.[1]
-
Mechanistic Visualization (Graphviz)[1]
The following diagram illustrates the divergent reaction pathways dictated by solvent selection.
Figure 1: Divergent synthesis pathways controlled by solvent-reagent systems.
Troubleshooting & Optimization Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Suzuki) | Oxygen poisoning of Catalyst | Degas solvents thoroughly (Freeze-Pump-Thaw or Sparging).[1] |
| Dehalogenation (Reduction) | Reaction too hot / Wrong solvent | Switch from EtOH to MeOH; maintain T < 0°C. |
| Emulsion during Workup | Similar densities of phases | Add saturated NaCl (Brine) to aqueous phase; use DCM instead of EtOAc. |
| Precipitate in Reaction | Product insolubility | Add a co-solvent like DMF (10%) or increase temperature.[1] |
References
-
Synthesis & Properties
-
Suzuki Coupling Methodology
-
Solvent Effects in Reduction
-
Lignin Model Studies (Related Chemistry)
Sources
- 1. Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477) - FooDB [foodb.ca]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C9H9BrO2 | CID 25140022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategic Derivatization of 1-(4-Bromo-3-methoxyphenyl)ethanone
Executive Summary: The Orthogonal "Linchpin" Strategy
In the landscape of drug discovery, 1-(4-Bromo-3-methoxyphenyl)ethanone (CAS: 35292-29-6) represents a high-value "linchpin" intermediate.[1] Its structural utility stems from its orthogonal reactivity :
-
The Electrophilic Aryl Bromide (C4): A robust handle for Palladium-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig) to generate biaryl systems common in kinase inhibitors.[1]
-
The Nucleophilic/Electrophilic Acetyl Group (C1): A versatile platform for condensation reactions (chalcones) or alpha-functionalization (heterocycle formation).[1]
-
The Methoxy Modulator (C3): Provides essential electron-donating character and steric bulk, often acting as a metabolic handle or hydrogen-bond acceptor in active sites.[1]
This guide details three validated workflows to convert this single precursor into distinct bioactive libraries: Biaryl Ketones , Chalcones , and Aminothiazoles .[1]
Divergent Synthesis Map
The following diagram illustrates the modular logic of using this compound as a divergent core.
Figure 1: Divergent synthesis pathways transforming the core scaffold into three distinct pharmacological classes.[1]
Module A: The Biaryl Axis (Suzuki-Miyaura Coupling)
Application: Synthesis of biaryl scaffolds, frequently observed in p38 MAP kinase inhibitors and NSAID derivatives.[1]
Scientific Rationale
The bromine at the para-position is activated by the electron-withdrawing acetyl group, facilitating oxidative addition of the Palladium catalyst. The meta-methoxy group provides steric guidance, often preventing homocoupling side reactions.[1]
Protocol: Pd-Catalyzed Arylation
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Base: K₂CO₃ (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]
Step-by-Step Methodology:
-
Degassing (Critical): Charge a reaction vial with the substrate, boronic acid, base, and catalyst.[1] Seal the vial. Evacuate and backfill with Nitrogen (3 cycles).[1] Why: Oxygen scavenges the active Pd(0) species, stalling the catalytic cycle.[1]
-
Solvation: Inject degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1).[1][3] The starting bromide (Rf ~0.[1]6) should disappear.
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black.[1] Dilute with EtOAc, wash with water and brine.
-
Purification: Flash column chromatography.
Data Summary: Solvent Effects on Yield
| Solvent System | Temp (°C) | Time (h) | Isolated Yield (%) | Notes |
|---|---|---|---|---|
| Dioxane/H₂O (4:1) | 90 | 6 | 88-95 | Standard, high conversion.[1] |
| Toluene/EtOH (2:1) | 100 | 12 | 75-80 | Slower, requires higher temp.[1] |
| DMF (Anhydrous) | 110 | 4 | 60-70 | Homocoupling side-products observed.[1] |
Module B: The Michael Acceptor (Chalcone Synthesis)
Application: Synthesis of chalcones (1,3-diaryl-2-propen-1-ones).[1] These are "privileged structures" known to inhibit tubulin polymerization in cancer cells (e.g., MCF-7 lines).[1]
Scientific Rationale
The acetyl group acts as the nucleophile in this base-catalyzed aldol condensation. The reaction is thermodynamically driven to the (E)-isomer due to the stability of the conjugated system.
Protocol: Claisen-Schmidt Condensation
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Electrophile: Substituted Benzaldehyde (1.0 equiv)[1]
-
Base: 10% NaOH (aq) or KOH (ethanolic)[1]
-
Solvent: Ethanol (95%)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the ketone and aldehyde in ethanol at room temperature.
-
Initiation: Add the base dropwise while stirring. The solution often turns yellow/orange immediately, indicating the formation of the enolate and subsequent conjugation.
-
Precipitation: Stir at room temperature for 6–12 hours. In many cases, the product precipitates out of the solution as a solid.
-
Validation: If no precipitate forms, neutralize with dilute HCl (to pH 7) to induce precipitation.
-
Purification: Recrystallization from hot ethanol is preferred over chromatography to preserve the crystalline habit and purity.
Reaction Workflow Diagram
Figure 2: Decision tree for the isolation of chalcone derivatives.
Module C: Heterocyclic Construction (Aminothiazoles)
Application: Synthesis of 2-aminothiazoles via the Hantzsch Thiazole Synthesis.[1][3] These derivatives show potent antimicrobial activity (e.g., against S. aureus) and are bioisosteres for pyridine rings in drug design.[1]
Scientific Rationale
This is a two-step sequence (often performed one-pot).[1] First, the acetyl group is brominated to form an
Protocol: Hantzsch Synthesis
Reagents:
-
Step 1: Substrate (1.0 equiv),
(2.0 equiv) in EtOAc/CHCl₃ OR NBS/p-TsOH.[1]
Step-by-Step Methodology:
-
-Bromination: Reflux the ketone with
in EtOAc for 3 hours. The green copper solution will turn amber/colorless as CuBr precipitates. Filter and concentrate to get the -bromo intermediate.-
Safety Note:
-bromoketones are potent lachrymators.[1] Handle in a fume hood.
-
-
Cyclization: Dissolve the crude intermediate in Ethanol. Add Thiourea.
-
Reflux: Heat to reflux for 2–4 hours.
-
Basification: The product exists as a hydrobromide salt. Cool and add aqueous ammonia (
) until basic (pH 9). The free base will precipitate. -
Isolation: Filter the solid and wash with water.
References
-
Synthesis and Biological Activity of Chalcone Derivatives
-
Suzuki Coupling Protocols
-
Thiazole Synthesis Methodology
-
Compound Data & Properties
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bepls.com [bepls.com]
- 7. This compound | C9H9BrO2 | CID 25140022 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of Chalcones from 1-(4-Bromo-3-methoxyphenyl)ethanone
[1]
Case ID: CHAL-OPT-4Br3OMe Status: Active Support Tier: Senior Application Scientist[1]
Executive Summary & Substrate Analysis
User Query: Optimization of chalcone yield using 1-(4-Bromo-3-methoxyphenyl)ethanone as the nucleophilic partner in Claisen-Schmidt condensation.
Technical Analysis: The substrate This compound presents specific electronic and steric challenges compared to unsubstituted acetophenone.[1]
-
Electronic Factors: The methoxy group (-OMe) at the meta position relative to the acetyl group exerts an inductive electron-withdrawing effect (due to electronegativity) but is electronically decoupled from resonance donation to the carbonyl carbon. However, the bromine atom at the para position is electron-withdrawing. This combination generally increases the acidity of the
-protons, facilitating enolate formation. -
Steric Factors: The ortho relationship between the Methoxy (C3) and Bromine (C4) substituents creates a bulky core. While this does not directly block the methyl ketone reaction site, it significantly affects the solubility profile, often leading to the "oiling out" phenomenon in standard ethanolic media.
Recommended Strategy: Transition from conventional magnetic stirring to Ultrasound-Assisted Synthesis (UAS) .[1] This method overcomes solubility barriers and kinetic stagnation, typically boosting yields from ~60% to >90%.[1]
Reaction Mechanism & Pathway
Understanding the mechanism is critical for troubleshooting. The reaction proceeds via the Claisen-Schmidt condensation.[2][3][4][5]
Figure 1: Mechanistic pathway of Claisen-Schmidt condensation. Note that the dehydration step is often spontaneous but can be the bottleneck if the intermediate stabilizes.
Optimized Protocols
Method A: Ultrasound-Assisted Synthesis (Gold Standard)
Recommended for: High yield, reduced time, and difficult-to-dissolve substrates.[1]
Rationale: Ultrasound irradiation creates cavitation bubbles. The collapse of these bubbles generates localized "hotspots" (high T and P) that break apart the crystal lattice of the brominated ketone, ensuring homogeneity without bulk thermal degradation [2, 3].
Protocol:
-
Reagents:
-
Procedure:
-
Workup:
Expected Yield: 85–96%[1]
Method B: Modified Conventional Stirring (Low Temperature)
Recommended for: Labs without sonication equipment.[1]
Rationale: The 4-Br-3-OMe ketone is prone to forming oils if the reaction is pushed too fast thermally. Slow, controlled addition prevents the "gummy" phase separation.
Protocol:
-
Reagents: Same as above, but increase Ethanol to 25 mL.
-
Procedure:
-
Dissolve ketone and aldehyde in ethanol.[6]
-
Cool the mixture to 0–5°C (Ice bath).
-
Add NaOH solution dropwise over 10 minutes.
-
Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) naturally.
-
Stir at RT for 12–24 hours [5].
-
-
Workup: Same as Method A.
Expected Yield: 60–75%[1]
Troubleshooting Guide (FAQ)
Issue: "My product is oiling out instead of precipitating."
Diagnosis: This is the most common issue with methoxy/bromo substituted chalcones. It occurs when the product's melting point is depressed by impurities or solvent retention, or if the reaction temperature exceeds the product's melting point in the solvent mixture. Solution:
-
Seed Crystal: If you have a tiny amount of solid product from a previous batch, add it to the oil.
-
Scratching: Use a glass rod to vigorously scratch the side of the flask at the air-liquid interface.
-
Solvent Swap: Decant the supernatant. Dissolve the oil in a minimum amount of hot Ethanol/DCM (9:1). Let it cool very slowly to RT, then to 4°C.
-
Reference: See discussion on "oiling out" in chalcone synthesis [5].
Issue: "Yield is low (<50%)."
Diagnosis: Incomplete conversion or Cannizzaro reaction (side reaction of the aldehyde). Solution:
-
Check Aldehyde Purity: Benzaldehydes oxidize to benzoic acid over time. Wash your liquid aldehyde with 10% Na2CO3 or distill it before use.
-
Increase Base Concentration: If the ketone is sterically hindered, increase NaOH to 2.0 equivalents.
-
Switch Catalyst: Use SOCl2/EtOH (Acid catalyzed). This generates anhydrous HCl in situ and avoids base-catalyzed side reactions. (Add 0.5 mL SOCl2 to 10 mL EtOH, stir, then add reactants) [6, 7].
Issue: "The product is colored deep red/orange but TLC shows multiple spots."
Diagnosis: Polymerization or Michael Addition side products. Solution:
-
Reduce reaction time.
-
Ensure the quench (pouring into ice water) is acidic (pH ~4-5) to stop the reaction immediately.
Comparative Data: Method Efficiency
| Parameter | Conventional Stirring (RT) | Ultrasound-Assisted (UAS) | Acid Catalyzed (SOCl2/EtOH) |
| Reaction Time | 12 – 24 Hours | 15 – 45 Minutes | 2 – 4 Hours |
| Yield (Approx.) | 60 – 75% | 85 – 96% | 80 – 88% |
| Purity (Crude) | Moderate (Recryst.[1] required) | High (Often pure upon filtration) | High |
| Energy Efficiency | Low | High | Moderate |
| Risk of Oiling | High | Low | Moderate |
Decision Tree: Workflow Optimization
Figure 2: Troubleshooting logic for chalcone synthesis optimization.
References
-
Rasayan Journal of Chemistry. (2022). Synthesis of chalcone compounds with Cl and Br substituents and their potential anticancer activities.Link
-
MDPI. (2019). Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization.Link[1]
-
ResearchGate. (2015). Comparison Between Ultrasound and Conventional Method.Link
-
NIH / PubMed. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol.[1]Link[1]
-
Reddit / Organic Chemistry Community. (2024). Chalcone Synthesis Troubleshooting (Oiling Out).Link
-
ResearchGate. (2007).[7] SOCl2/EtOH: Catalytic system for synthesis of chalcones.[3][7][8][9][10]Link
-
Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and characterization of substituted chalcones using aldol condensation by SOCl2/EtOH.Link
Sources
- 1. Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An Improved Method for the Synthesis of Butein Using SOCl2/EtOH as Catalyst and Deciphering Its Inhibition Mechanism on Xanthine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing Suzuki coupling conditions for 1-(4-Bromo-3-methoxyphenyl)ethanone
Ticket ID: SC-1-(4-Br-3-OMe)-Acetophenone Subject: Optimization of Suzuki-Miyaura Conditions for 1-(4-Bromo-3-methoxyphenyl)ethanone Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Substrate Analysis
Welcome to the Technical Support Hub. You are working with This compound . This is not a "standard" Suzuki substrate; it presents a specific dichotomy of electronic activation versus steric/chemical deactivation that requires a tailored catalytic system.
The Substrate Challenge
Your molecule contains two competing structural features:
-
The 4-Acetyl Group (Activator): This electron-withdrawing group (EWG) at the para position activates the C-Br bond, facilitating Oxidative Addition (usually the rate-determining step).
-
The 3-Methoxy Group (Deactivator/Steric Bulk): The ortho-methoxy group introduces significant steric hindrance near the reaction center. Furthermore, its mesomeric electron donation (
) increases electron density at the C-Br bond, partially counteracting the activation from the acetyl group. -
The Enolizable Ketone: The acetyl group makes the
-protons acidic ( in DMSO). Strong bases (e.g., , ) can trigger aldol condensation or enolate formation, killing the reaction or creating heavy byproducts.
Technical Recommendation: You must use a sterically demanding, electron-rich ligand to overcome the ortho-substituent, combined with a mild, non-nucleophilic base to preserve the ketone.
Standardized Protocol (The "Gold Standard")
Based on the structural analysis, the following protocol is designed to be a self-validating system. It utilizes Buchwald Precatalysts (Generation 2 or 3) to ensure rapid oxidative addition despite the steric clash.
Reagents & Stoichiometry
| Component | Recommended Reagent | Equivalents | Function |
| Catalyst | SPhos Pd G2 (or XPhos Pd G2) | 1.0 - 2.0 mol% | Overcomes ortho-sterics; air-stable precatalyst. |
| Base | 2.0 - 3.0 equiv. | Mild base; minimizes enolization side-reactions. | |
| Solvent | Toluene / Water (10:1) or 1,4-Dioxane / Water (4:1) | [0.2 M] | Biphasic system solubilizes inorganic base and organic substrate. |
| Temp | 80°C - 100°C | N/A | Sufficient energy for transmetallation without thermal decomposition. |
Step-by-Step Workflow
-
Charge Solids: To a reaction vial equipped with a stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2–1.5 equiv), and
(2.0 equiv). -
Catalyst Addition: Add SPhos Pd G2 (0.02 equiv).
-
Note: If using traditional Pd(OAc)2 + Ligand, premix them in the solvent for 5 mins before adding.
-
-
Degassing (Critical): Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (
).-
Why? Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligand.
-
-
Solvent Addition: Inject the degassed solvent mixture (e.g., Dioxane/Water) via syringe.
-
Reaction: Heat to 80°C for 2–4 hours. Monitor by HPLC/LC-MS.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over
.
Decision Logic & Mechanism Visualization
The following diagrams illustrate the decision-making process for your specific substrate and the mechanistic bottleneck we are solving.
Figure 1: Optimization Logic Matrix. This flow dictates the selection of SPhos (for sterics) and Phosphate (for ketone stability).
Figure 2: Mechanistic Bottleneck. The 3-OMe group physically obstructs the Pd(0) insertion. SPhos is required to facilitate this specific step.
Troubleshooting & FAQ
Q1: The reaction stalls at ~60% conversion. Adding more catalyst doesn't help. Why?
-
Diagnosis: This is likely Protodeboronation .[1] The boronic acid is decomposing (losing the
group) faster than it can couple. This is common with electron-rich or ortho-substituted boronic acids. -
Solution:
-
Add the boronic acid in portions (e.g., 0.5 equiv at T=0, 0.5 equiv at T=1h).
-
Lower the temperature slightly (e.g., from 100°C to 80°C).
-
Increase the initial loading of boronic acid to 1.5–2.0 equiv.
-
Q2: I see a heavy impurity by LC-MS (M+M dimer).
-
Diagnosis: This is Homocoupling of the boronic acid (Ar-Ar) or the aryl bromide.
-
Cause: Oxygen leakage into the system. Pd(II) can oxidize boronic acids in the presence of
. -
Solution: Degas your solvents more rigorously. Do not just sparge; use the freeze-pump-thaw method if possible, or sparge with Argon for at least 15 minutes. Ensure your reaction vessel is sealed tight.
Q3: I see multiple spots and a "tar" in the flask.
-
Diagnosis: Base-mediated side reactions.[2]
-
Cause: You likely used a base that is too strong (like Carbonate in DMF at high heat, or an alkoxide), causing the acetyl group to undergo aldol condensation.
-
Solution: Switch to
(Potassium Phosphate). It is basic enough to activate the boronic acid but generally too weak to deprotonate the ketone rapidly. Also, ensure you are using a biphasic solvent (Water/Toluene) rather than a polar aprotic solvent like DMF, which enhances base strength.
Q4: Can I use Pd(PPh3)4 (Tetrakis)?
-
Advisory: Not recommended. While cheap,
is a relatively weak donor and not bulky enough to effectively promote the oxidative addition across the sterically hindered ortho-methoxy group. You will likely require high temperatures ( ) which will degrade your ketone. Stick to SPhos or XPhos .
References
-
SPhos Pd G2 for Hindered Substrates
-
Base Selection in Suzuki Coupling
- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide (Base & Solvent Effects)
- Source: Yoneda Labs
-
URL:[Link]
-
Mechanism of Protodeboronation
-
Sterically Hindered Coupling Reviews
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 1-(4-Bromo-3-methoxyphenyl)ethanone Integrity
Ticket ID: #BR-404-PROTECT Status: Open Priority: Critical (Synthesis Halted) Subject: Prevention of Debromination during Functionalization[1]
Executive Summary
You are encountering hydrodehalogenation , a pervasive side reaction when manipulating 1-(4-Bromo-3-methoxyphenyl)ethanone.[1] The presence of the electron-donating methoxy group at the 3-position activates the ring, making the C-Br bond at the 4-position susceptible to oxidative addition by transition metals (Pd, Ni) or radical attack during reduction.[1]
This guide provides field-validated protocols to preserve the aryl bromide motif during ketone reduction and cross-coupling workflows.
Module 1: Chemoselective Hydrogenation (The "Platinum Standard")
The Issue: Standard Palladium on Carbon (Pd/C) is a poor choice for this substrate.[1] Pd inserts readily into the C-Br bond (Oxidative Addition), followed by hydride displacement.[1]
-
Mechanism of Failure: Pd(0) + Ar-Br → Ar-Pd(II)-Br.[1] In the presence of H₂, this rapidly eliminates as Ar-H + HBr.
The Solution: Switch to Platinum on Carbon (Pt/C) or Vanadium-doped catalysts .[1] Platinum is far less active toward oxidative addition into aryl halides while remaining active toward carbonyl reduction.
Protocol: High-Fidelity Ketone Reduction
Use this protocol to reduce the ketone to an alcohol without touching the bromine.[1]
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Catalyst: 5% Pt/C (sulfided form preferred for maximum safety)[1]
-
Solvent: Ethanol or Methanol (Anhydrous)[1]
-
Additive: Diphenylsulfide (0.5 eq) [Optional: Only if using Pd/C]
Step-by-Step:
-
Preparation: Dissolve substrate in Ethanol (0.1 M concentration).
-
Catalyst Loading: Add 5% Pt/C (1-3 mol% loading).
-
Critical: Do not use Pd/C unless you "poison" it with diphenylsulfide or ethylenediamine to inhibit the active sites responsible for dehalogenation.[1]
-
-
Hydrogenation: Purge vessel with N₂ (3x), then H₂ (3x).
-
Reaction: Stir at ambient temperature under 1 atm (balloon) H₂.
-
Warning: Do not heat above 40°C. Thermal energy promotes C-Br cleavage.[1]
-
-
Monitoring: Monitor via HPLC/TLC. Stop immediately upon consumption of starting material. Over-exposure increases dehalogenation risk.
Module 2: Hydride Reduction (The Luche Safe-Guard)
The Issue: Sodium Borohydride (NaBH₄) is generally safe, but in the presence of adventitious metal ions or at high temperatures, it can promote radical debromination.
The Solution: Luche Reduction conditions (NaBH₄ + CeCl₃·7H₂O) . The Cerium(III) salt acts as a Lewis acid, activating the carbonyl oxygen specifically for 1,2-reduction.[1] This accelerates the desired ketone reduction, allowing it to proceed at lower temperatures where the C-Br bond is kinetically stable.[1]
Protocol: Luche Reduction
Reagents:
-
Cerium(III) Chloride Heptahydrate (CeCl₃[1]·7H₂O) (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.0 - 1.2 eq)[1]
-
Solvent: Methanol (0.2 M)[1]
Step-by-Step:
-
Dissolution: Dissolve substrate and CeCl₃·7H₂O in Methanol. Stir for 10 minutes to complex the carbonyl.
-
Cooling: Cool the mixture to 0°C (Ice bath).
-
Addition: Add NaBH₄ portion-wise over 15 minutes. Gas evolution (H₂) will occur.[1][3]
-
Quench: Once TLC shows conversion (typically < 30 mins), quench with saturated aqueous NH₄Cl.
-
Extraction: Extract with EtOAc. The bromine will remain 100% intact.
Module 3: Visualizing the Failure Modes
The following diagram illustrates the competing pathways. You must stay on the "Green" path by selecting the correct metal or hydride source.[1]
Figure 1: Mechanistic divergence between Pd-catalyzed hydrodehalogenation (Red) and Chemoselective protocols (Green).[1]
Module 4: Cross-Coupling Survival Guide
The Issue: When using this molecule in Suzuki or Buchwald couplings, the reaction may stall or yield the de-halogenated product (protodehalogenation) rather than the coupled product.
Troubleshooting Table:
| Variable | Recommendation | The "Why" |
| Base | Use K₃PO₄ or Cs₂CO₃ | Stronger bases (NaOtBu) can promote β-hydride elimination pathways that lead to reduction.[1] |
| Solvent | 1,4-Dioxane or Toluene | Avoid alcohols (MeOH, iPrOH) which act as hydride sources for debromination.[1] |
| Ligand | XPhos or SPhos | Bulky, electron-rich Buchwald ligands facilitate rapid reductive elimination of the coupled product, outcompeting the side reaction. |
| Water | Strictly Anhydrous | Water can protonate the aryl-metal species if the transmetallation step is slow.[1] |
Frequently Asked Questions (FAQs)
Q: Can I use Raney Nickel for this reduction? A: Avoid. Raney Nickel is notorious for desulfurization and dehalogenation. It will likely strip the bromine rapidly. Stick to Pt/C or chemically selective hydrides.
Q: I only have Pd/C. Can I still save the reaction? A: Yes, but you must "poison" the catalyst. Add 0.5 equivalents of Diphenylsulfide or use a Pyridine-doped solvent system.[1] This occupies the highly active sites on the Pd surface that are responsible for C-Br oxidative addition, leaving the sites for C=O reduction available.[1]
Q: Why does the methoxy group matter? A: The methoxy group at the 3-position is an electron-donating group (EDG).[1] It increases electron density on the ring. While this usually makes oxidative addition slower compared to electron-poor rings, it stabilizes the radical intermediates if you are using single-electron transfer (SET) mechanisms, making radical debromination a viable side path.[1]
References
-
Chemoselective Hydrogenation of Aryl Halides
-
Luche Reduction Specifics
- Gemal, A. L., & Luche, J. L. "Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 103(18), 5454-5459.
-
Insight: Defines the mechanism of Cerium-mediated regioselective and chemoselective reduction.[1]
-
[1]
-
Suppression of Hydrogenolysis
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
Catalyst deactivation in Suzuki reactions with 1-(4-Bromo-3-methoxyphenyl)ethanone
Subject: Catalyst Deactivation in Suzuki Couplings of 1-(4-Bromo-3-methoxyphenyl)ethanone
Substrate Profiling & Risk Assessment
Before initiating troubleshooting, we must understand the specific electronic and steric environment of your electrophile: This compound .
| Feature | Chemical Consequence | Impact on Catalysis |
| Acetyl Group (C1) | Strong Electron Withdrawing Group (EWG) | Positive: Activates the C-Br bond for rapid Oxidative Addition. Negative: Increases acidity of |
| Methoxy Group (C3) | Ortho-substituent / Electron Donating | Negative (Steric): Creates significant steric hindrance near the reaction center, slowing down Transmetallation. Negative (Electronic): Potential weak chelation to Pd, occupying a coordination site needed for the boronic acid. |
| Bromide (C4) | Leaving Group | Standard reactivity (lower than Iodide, higher than Chloride). |
The Core Failure Mode: The combination of an activated oxidative addition (due to the acetyl group) and a stalled transmetallation (due to the ortho-methoxy steric bulk) creates a bottleneck. High concentrations of reactive Pd(II) species accumulate. If the boronic acid degrades (protodeboronation) or the ligand is insufficient, the Pd(II) reduces to Pd(0) off-cycle and aggregates into catalytically inactive Palladium Black .
Troubleshooting Matrix (FAQ)
Q1: The reaction turns black and conversion stops at ~40%. Adding more catalyst doesn't help. Why?
-
Diagnosis: Palladium Black Precipitation. The catalytic cycle is stalling after oxidative addition. The "unprotected" Pd species are aggregating because the transmetallation step is too slow due to the ortho-methoxy hindrance.
-
Fix: Switch to bulky, electron-rich Buchwald ligands like SPhos or XPhos . These ligands create a protective "shell" around the Pd center, preventing aggregation and forcing the difficult transmetallation step to occur [1].
Q2: I see the starting material and the "stripped" boronic acid (Ar-H) in the LCMS, but no product.
-
Diagnosis: Protodeboronation. Your boronic acid is decomposing faster than it can couple. This is common with electron-poor or heterocyclic boronic acids, especially if the reaction pH is too high.
-
Fix:
-
Base Switch: Move from carbonate bases (Na2CO3) to milder phosphates (K3PO4) or fluorides (KF).
-
Water Control: Reduce water content. Use anhydrous toluene/dioxane with only 2-3 equivalents of water.
-
Slow Addition: Add the boronic acid solution via syringe pump over 1 hour to keep its instantaneous concentration low relative to the catalyst [2].
-
Q3: I observe a side product with mass [M+M].
-
Diagnosis: Homocoupling. Likely the boronic acid coupling with itself. This is driven by the presence of Oxygen.
-
Fix: Degas solvents vigorously.[1] Sparging with Argon for 15 minutes is superior to simple sonication. Ensure the reaction vessel is backfilled with inert gas.[2]
Q4: Can I use KOtBu to speed up the reaction?
-
Diagnosis: Substrate Decomposition. The acetyl group on your substrate has acidic
-protons. Strong alkoxide bases will trigger enolization and subsequent aldol condensation/polymerization of your starting material. -
Fix: Strictly avoid alkoxide bases. Stick to K3PO4 or K2CO3.
Optimized Protocol: The "Golden Standard"
This protocol is designed to mitigate the specific steric and electronic risks identified above.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) (Pre-complexed SPhos Pd G2 is preferred if available)
-
Base: K3PO4 (2.0 equiv, finely ground)
-
Solvent: Toluene : Water (10:1 ratio)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with the aryl bromide (Substrate), Boronic Acid, and Base.
-
Catalyst Addition: Add the Pd source and Ligand. (If using separate Pd/Ligand, stir them in a small amount of solvent for 5 mins before adding to the main mix to ensure complexation).
-
Degassing: Seal the vial with a septum. Evacuate and backfill with Argon three times.
-
Solvent: Add the degassed Toluene/Water mixture via syringe.
-
Reaction: Heat to 80°C for 4–12 hours.
-
Note: Do not exceed 100°C to prevent thermal decomposition of the catalyst.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite (to remove Pd black/salts). Dilute with EtOAc and wash with brine.
Visualized Mechanism: The Deactivation Fork
The diagram below illustrates the competition between the productive catalytic cycle and the two primary death pathways: Pd Black Aggregation (caused by steric stalling) and Protodeboronation (boronic acid death).
Figure 1: Catalytic cycle showing the "Risk Zone" where steric hindrance from the methoxy group stalls the cycle, leading to potential catalyst aggregation.
References
-
Buchwald, S. L., et al. (2005). "Universal Ligands for the Suzuki-Miyaura Coupling: SPhos and XPhos." Sigma-Aldrich.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.
-
Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
Sources
Work-up procedure for reactions with 1-(4-Bromo-3-methoxyphenyl)ethanone
Ticket System & Troubleshooting Guide [1]
User: Research Scientist / Process Chemist Subject: Work-up Protocols & Troubleshooting for CAS 5122-25-8 Derivatives Status: Open Responder: Senior Application Scientist[1]
Dashboard: Compound Profile & Handling
Before initiating any work-up, verify the physicochemical properties of your starting material to distinguish it from your product.
| Property | Data | Operational Implication |
| Compound Name | 1-(4-Bromo-3-methoxyphenyl)ethanone | Starting Material (SM) |
| CAS Number | 5122-25-8 | Reference ID |
| Physical State | Crystalline Solid | Purifiable via recrystallization.[1] |
| Solubility | Soluble: DCM, EtOAc, MeOH.[1][2] Insoluble: Water. | Standard aqueous work-ups are effective.[1] |
| Key Functionality | Aryl Bromide & Acetyl Group | Dual reactivity: Cross-coupling (Suzuki) or |
| Safety Flag | Potential Lachrymator Precursor | If reacting the acetyl group (e.g., bromination), the product is a potent tear gas. Handle in fume hood. |
Decision Matrix: Select Your Workflow
The work-up procedure depends entirely on which part of the molecule you reacted. Select the "Ticket" below that matches your reaction type.
Figure 1: Work-up decision matrix based on the reactive site utilized.
Technical Support Tickets (FAQs)
Ticket #101: Palladium Removal in Cross-Couplings
Context: You performed a Suzuki-Miyaura coupling on the aryl bromide. Issue: "The organic layer is dark/black, and I have a persistent emulsion."
Diagnosis: The "black" color is colloidal palladium (Pd black). The emulsion is likely caused by phosphine ligands acting as surfactants or fine boronic acid precipitates.
Troubleshooting Protocol:
-
The "Celite Sandwich" Filtration:
-
Do not dump the reaction directly into a separatory funnel.
-
Pass the crude reaction mixture through a pad of Celite 545 packed on a sintered glass funnel.
-
Pro-Tip: Rinse the pad with EtOAc until the filtrate runs clear. This physically traps the bulk Pd black.
-
-
Chemical Scavenging (If color persists):
-
If the filtrate remains dark orange/brown, residual soluble Pd is present.
-
Wash Step: Wash the organic layer with 5% aqueous N-Acetylcysteine or a thiourea solution. These sulfur compounds bind Pd tightly, pulling it into the aqueous phase.
-
Alternative: Add a silica-based metal scavenger (e.g., SiliaMetS® Thiol) to the organic phase, stir for 30 mins, and filter.
-
-
Breaking the Emulsion:
-
Add a small amount of saturated brine to the separatory funnel.
-
If that fails, add a few mL of methanol to the organic layer to disrupt surface tension.
-
Validation: Product should be a light yellow/white solid after evaporation. Green/Grey tint indicates residual Pd.
Ticket #102: Alpha-Bromination Work-up (Safety Critical)
Context: You converted the ethanone to 2-bromo-1-(4-bromo-3-methoxyphenyl)ethanone using
Diagnosis:
The product is an
Troubleshooting Protocol:
-
Neutralization (Crucial):
-
The reaction generates HBr. Quench the reaction mixture slowly into ice-cold saturated
. -
Warning: Evolution of
will be vigorous. Stir until bubbling ceases.
-
-
Solvent Choice:
-
Extract with DCM (Dichloromethane) . Avoid ether if possible, as these products are highly soluble in ether and hard to crystallize out later.
-
-
Purification via Recrystallization:
-
Do not rely on column chromatography (silica can degrade
-bromo ketones).[1] -
Solvent System: Dissolve the crude oil in minimum hot Ethanol (EtOH) or Isopropanol (IPA) . Add Hexane dropwise until cloudy. Cool to -20°C.
-
Result: The pure mono-brominated product should crystallize as white needles.
-
Safety Note: All glassware must be rinsed with acetone and kept in the hood until the lachrymatory residue is deactivated (wash glassware with dilute NaOH/ethanol).
Ticket #103: Boron Complex in Reductions
Context: You reduced the ketone to an alcohol using
Diagnosis: Boron salts form stable complexes with the resulting alcohol, trapping solvent and increasing mass.
Troubleshooting Protocol:
-
The Acid Quench:
-
Add 1M HCl dropwise to the reaction mixture until pH ~3. Stir for 20 minutes. This breaks the Boron-Oxygen bond.
-
Caution: The methoxy ether is stable to dilute acid, but do not heat or use concentrated acid to avoid demethylation.
-
-
Extraction:
-
Drying:
-
Dry over
(Magnesium Sulfate), not , as Mg is more aggressive at removing trapped water in viscous alcohols.
-
Advanced Workflow: Palladium Scavenging
For researchers scaling up Suzuki couplings with this substrate, use this validated scavenging flow to ensure pharmaceutical-grade purity.[1]
Figure 2: Step-by-step protocol for removing residual Palladium catalyst.
References
-
PubChem. this compound Compound Summary. National Library of Medicine. [Link]
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Workup.[Link]
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Troubleshooting.[Link]
-
Biotage. How to Remove Palladium in Three Easy Steps (Metal Scavenging Guide).[Link]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound and its derivatives before handling.
Sources
- 1. Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477) - FooDB [foodb.ca]
- 2. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. home.sandiego.edu [home.sandiego.edu]
Monitoring reaction progress of 1-(4-Bromo-3-methoxyphenyl)ethanone
Technical Support Center: Monitoring Reaction Progress of 1-(4-Bromo-3-methoxyphenyl)ethanone
Status: Operational Agent Level: Senior Application Scientist Case Subject: Reaction Monitoring, Impurity Profiling, and Troubleshooting for CAS 5000-66-8
Technical Overview & Critical Parameters
Compound Identity:
-
Common Name: 4'-Bromo-3'-methoxyacetophenone[2]
-
CAS: 5000-66-8
Context: This compound is a critical intermediate for cross-coupling reactions (Suzuki-Miyaura) in the synthesis of bioactive scaffolds. The reaction progress monitoring is non-trivial due to the presence of regioisomers (positional isomers of bromine) and potential side-reactions (demethylation or alpha-bromination) depending on the synthesis route employed.
Standard Operating Procedures (SOPs) for Monitoring
Method A: High-Performance Liquid Chromatography (HPLC)
The Gold Standard for quantitative conversion and impurity profiling.
| Parameter | Condition | Rationale |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or SIELC Newcrom R1) | Provides necessary hydrophobic selectivity to separate the target from des-bromo precursors and regioisomers. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic modifier suppresses ionization of residual phenols, sharpening peaks. |
| Mobile Phase B | Acetonitrile (MeCN) | Strong eluent for aromatic ketones. |
| Gradient | 10% B to 90% B over 15 mins | Gradient required to elute polar starting materials (anilines or phenols) early and the lipophilic product later. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 254 nm | The conjugated acetophenone system has strong absorbance at 254 nm. |
Retention Logic:
-
Starting Material (Polar): Elutes early (e.g., 3-methoxyacetophenone or 4-bromo-3-methoxyaniline).
-
Target (this compound): Elutes mid-to-late gradient.
-
Di-bromo Impurities: Elute last (most lipophilic).
Method B: Thin Layer Chromatography (TLC)
For rapid, qualitative "at-line" checks.
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (80:20 v/v).
-
Visualization: UV Lamp (254 nm).
-
Rf Values (Approximate):
-
Starting Material (3-methoxyacetophenone): ~0.40
-
Target Product: ~0.55 (Bromine decreases polarity relative to H).
-
Note: Regioisomers often co-elute on TLC; do not rely on this for isomeric purity.
-
Troubleshooting Guide (FAQ)
Issue 1: "I see two close peaks in HPLC with the same mass (m/z 229/231). Which is my product?"
Diagnosis: Regioisomer Contamination. If you synthesized this via direct bromination of 3-methoxyacetophenone, you likely have a mixture of the 4-bromo (target) and 6-bromo (impurity) isomers.
-
Mechanism: The methoxy group (C3) is a strong ortho/para director. The acetyl group (C1) is a meta director.
-
Target (4-position): Ortho to Methoxy, Meta to Acetyl. (Sterically accessible).[3]
-
Impurity (6-position): Para to Methoxy, Ortho to Acetyl. (Sterically hindered but electronically favorable).
-
Solution:
-
Check Coupling Constants (NMR): Isolate the mixture and run 1H NMR.
-
Target (4-Bromo): The aromatic protons at C2 and C6 are meta to each other. Look for small coupling constants (
Hz) or a doublet of doublets. -
Impurity (6-Bromo): The protons at C2 and C4 are meta, but the shift pattern will differ due to the shielding of the ortho-acetyl group.
-
-
Purification: These isomers require careful column chromatography (gradient elution 0-10% EtOAc in Hexane) or recrystallization from ethanol/heptane.
Issue 2: "My reaction mixture turned dark, and I see a new peak at [M-15] in Mass Spec."
Diagnosis: Demethylation (Ether Cleavage). If you used a Lewis Acid catalyst (like AlCl3 or FeBr3) for Friedel-Crafts acylation or bromination, harsh conditions can cleave the methoxy ether.
-
Chemical Indicator: Appearance of a broad phenolic -OH stretch in IR (~3400 cm⁻¹) or a peak shift in HPLC (phenols are more polar and elute earlier).
-
Corrective Action:
-
Lower the reaction temperature.[1]
-
Switch to milder brominating agents (e.g., NBS in acetonitrile) rather than elemental bromine with Lewis acids.
-
Issue 3: "I am synthesizing this from 4-bromo-3-methoxyaniline (Sandmeyer Route) but yields are low."
Diagnosis: Diazo Decomposition. The conversion of the aniline to the diazonium salt, followed by reaction with acetaldoxime (or similar equivalents), is temperature-sensitive.
-
Critical Control Point: Ensure the diazotization (NaNO2/HCl) is kept strictly between -5°C and 0°C. If the temperature rises, the diazonium salt hydrolyzes to the phenol (4-bromo-3-methoxyphenol), which is a dead-end byproduct.
-
Monitoring: Check for the disappearance of the amine starting material by TLC (ninhydrin stain active) before adding the copper catalyst.
Structural Confirmation Data
When validating your isolated product, ensure your data matches these authoritative benchmarks:
| Spectroscopy | Characteristic Signal | Assignment |
| 1H NMR (400 MHz, CDCl3) | Acetyl methyl group ( | |
| Methoxy group ( | ||
| Aromatic protons (Pattern confirms 1,3,4-substitution) | ||
| IR (ATR) | 1681 cm⁻¹ | Ketone Carbonyl ( |
| MS (ESI) | m/z 229, 231 (1:1 ratio) | Molecular ion |
Visual Workflow: Synthesis & Monitoring Logic
The following diagram outlines the decision logic for synthesis routes and the associated monitoring risks.
Caption: Synthesis pathway selection and associated critical quality attributes (CQA) for reaction monitoring.
References
-
Synthesis via Sandmeyer Reaction: ChemicalBook. (n.d.). "General procedure for the synthesis of this compound."
-
HPLC Method Development: SIELC Technologies. (n.d.). "Separation of Ethanone, 1-(4-bromophenyl)- on Newcrom R1 HPLC column." (Adapted for methoxy-derivative).[1][2][3][4][5][6][7]
-
Compound Data & Identifiers: PubChem. (n.d.). "this compound | C9H9BrO2."[1][2]
-
Friedel-Crafts Mechanistic Insights: Organic Chemistry Portal. (n.d.). "Friedel-Crafts Acylation."
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C9H9BrO2 | CID 25140022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Challenges in the synthesis of 1-(4-Bromo-3-methoxyphenyl)ethanone derivatives
Current Status: Operational Topic: Troubleshooting Synthesis & Purification Target Molecule: 1-(4-Bromo-3-methoxyphenyl)ethanone (CAS: 50870-44-5) Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of This compound presents a classic "chemoselectivity vs. regioselectivity" conflict. Researchers typically encounter three primary failure modes:
-
Regio-scrambling: Competition between the 4-position (target) and 6-position (isomer) during electrophilic aromatic substitution (EAS).
-
Side-chain Bromination: Radical attack on the
-carbon of the acetyl group (phenacyl bromide formation). -
Ether Cleavage: Inadvertent demethylation when using strong Lewis acids (e.g., AlCl
).
This guide provides validated protocols and troubleshooting logic to resolve these bottlenecks.
Ticket #1: Regioselectivity Failure (Isomer Contamination)
User Issue: "I am brominating 3-methoxyacetophenone, but NMR shows a mixture of isomers. I cannot separate the 4-bromo and 6-bromo products efficiently."
Technical Diagnosis:
In 3-methoxyacetophenone, the methoxy group (-OMe) is a strong ortho/para director, while the acetyl group (-COCH
-
Position 4 (Target): Ortho to -OMe, Para to -COCH
. (Reinforced directing effects). -
Position 6 (Impurity): Para to -OMe, Ortho to -COCH
. (Reinforced directing effects).
While electronic effects favor both, steric hindrance at Position 6 (ortho to the acetyl group) usually favors the 4-isomer. However, the selectivity is rarely 100%, and the isomers have very similar polarities, making silica chromatography difficult [1].
Corrective Protocol (The "Sandmeyer" Bypass): If you require >98% isomeric purity, direct bromination is often inefficient due to yield loss during separation. The industry-standard "Self-Validating" route is the Sandmeyer Reaction starting from 4-amino-3-methoxyacetophenone.
Step-by-Step Protocol:
-
Diazotization: Dissolve 4-amino-3-methoxyacetophenone (1.0 eq) in 15% HBr (aq) at -5°C. Add NaNO
(1.1 eq) dropwise. Maintain temp < 0°C to prevent phenol formation. -
Substitution: Transfer the diazonium salt solution slowly into a stirred solution of CuBr (1.2 eq) in HBr at 0°C.
-
Workup: Warm to room temperature (RT) until N
evolution ceases. Extract with EtOAc.[1] -
Result: This route guarantees the bromine enters exactly where the amine was (Position 4), eliminating the 6-bromo isomer entirely.
Ticket #2: Competitive Alpha-Bromination
User Issue: "My product is a strong lachrymator (tear gas effect), and proton NMR shows a singlet around 4.5 ppm."
Technical Diagnosis:
You have inadvertently synthesized
-
Radical Trigger: Presence of light (hv), heat, or peroxides promotes homolytic cleavage of Br
, attacking the benzylic -hydrogens. -
Ionic Trigger: Lewis acids (FeBr
, AlCl ) promote heterolytic cleavage, favoring ring substitution.
Troubleshooting Workflow:
Figure 1: Mechanistic divergence in acetophenone bromination.
Corrective Protocol (Ionic Ring Bromination):
-
Reagent: Use N-Bromosuccinimide (NBS) in a polar aprotic solvent (e.g., Acetonitrile or DMF) rather than Br
. -
Catalyst: Add 5-10 mol% NH
OAc or a mild Lewis acid. -
Environment: Wrap the reaction flask in aluminum foil to exclude light. Perform at 0°C to RT.
-
Validation: Check NMR.
-
Target (Ring Br): Aromatic region changes; Methyl ketone singlet remains at ~2.5 ppm.
-
Failure (Alpha Br): Methyl ketone singlet disappears; new CH
singlet appears at ~4.4–4.6 ppm [2].
-
Ticket #3: Demethylation during Friedel-Crafts
User Issue: "I tried synthesizing the core by acetylating 1-bromo-2-methoxybenzene using AlCl
Technical Diagnosis:
Aluminum Chloride (AlCl
Data: Lewis Acid Compatibility Table
| Lewis Acid | Reactivity | Demethylation Risk | Recommendation |
| AlCl | High | Severe | Avoid for methoxy substrates. |
| FeCl | Moderate | Moderate | Use with caution at low temp. |
| SnCl | Moderate | Low | Recommended alternative.[2] |
| ZnCl | Low | Minimal | Good for sensitive substrates, may require heat. |
Corrective Protocol: If you must use the Friedel-Crafts route (Acetylation of Bromoanisole):
-
Switch Catalyst: Use SnCl
(Stannic Chloride) or TiCl instead of AlCl . -
Temperature: Keep the reaction between -10°C and 0°C.
-
Quenching: Quench heavily with ice-water to prevent hydrolysis during workup.
Note: Acetylation of 2-bromoanisole typically yields the 5-acetyl isomer (1-(3-bromo-4-methoxyphenyl)ethanone) due to the strong para-directing effect of the methoxy group. This is the wrong isomer for your target. Refer back to Ticket #1 (Sandmeyer Route) for the correct regiochemistry.
Summary of Validated Synthetic Routes
Figure 2: Strategic evaluation of synthesis pathways.
References
-
Becker, R., et al. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Journal of Flow Chemistry. Retrieved from [Link]
-
Wang, Z., et al. (2017). A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3. ResearchGate. Retrieved from [Link]
Sources
Stability of 1-(4-Bromo-3-methoxyphenyl)ethanone under reaction conditions
This technical guide addresses the stability and reactivity profile of 1-(4-Bromo-3-methoxyphenyl)ethanone (CAS: 50870-44-5). It is designed to assist researchers in optimizing reaction conditions and troubleshooting common failure modes.
Critical Identity Check
STOP & VERIFY: Before proceeding, confirm the position of the bromine atom.
-
Target Compound: this compound.[1] Bromine is on the aromatic ring (Position 4).
-
Common Confusion: Do not confuse with 2-Bromo-1-(3-methoxyphenyl)ethanone (α-bromoacetophenone), where the bromine is on the alkyl side chain. These two compounds have drastically different reactivity profiles.
Module 1: Cross-Coupling Stability (The Aryl Bromide Handle)
Context: Using the aryl bromide for Suzuki, Buchwald-Hartwig, or Heck couplings while preserving the ketone.
Reactivity Profile
The C-Br bond at position 4 is activated for oxidative addition by Palladium (Pd) catalysts. However, the ortho-methoxy group at position 3 creates steric crowding, potentially slowing down transmetalation. The ketone is generally stable under standard basic coupling conditions but can coordinate to Pd, requiring higher catalyst loading.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation (Pd Black) | The ketone oxygen may coordinate to Pd, inhibiting the cycle. Solution: Switch to bidentate phosphine ligands (e.g., dppf, Xantphos) which bind Pd tighter than the ketone can. |
| Protodebromination (Product is 3-methoxyacetophenone) | Hydride Source in Solvent | Avoid using primary/secondary alcohols (MeOH, iPrOH) as co-solvents if the reaction is sluggish. Use aprotic polar solvents (DMF, Dioxane) to prevent |
| Aldol Condensation Side-Products | Strong Base + High Temp | The acetyl group has acidic |
Visual Workflow: Optimizing Suzuki Coupling
Caption: Diagnostic logic for troubleshooting failed cross-coupling reactions involving keto-aryl bromides.
Module 2: Nucleophilic Attacks & Metal Exchange (The Ketone Handle)
Context: Attempting to functionalize the bromine via Lithiation or Grignard formation.
The Compatibility Paradox
You cannot perform a direct Lithium-Halogen exchange on this molecule without protection. The ketone carbonyl is highly electrophilic.
-
Reaction A (Desired):
-
Reaction B (Parasitic):
(Nucleophilic attack)
Reaction B is kinetically faster than Reaction A at standard temperatures.
FAQ: Metalation Strategies
Q: Can I use Turbo-Grignard (iPrMgCl·LiCl) at -78°C to selectively exchange the bromine? A: Risky. While Turbo-Grignards are more selective, the acetyl group is very reactive. Even at -78°C, you will observe significant nucleophilic attack on the ketone.
-
Recommendation: Protect the ketone as a cyclic acetal (using ethylene glycol + pTSA) before attempting any metalation.
Q: I see a "dimer" forming during lithiation. What is it? A: This is the result of the newly formed aryl-lithium species attacking the ketone of a neighboring unreacted molecule. This confirms that your lithiation is working, but your ketone is unprotected.
Protocol: Ketone Protection for Lithiation
-
Reagents: Ethylene glycol (5.0 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq), Toluene.
-
Setup: Dean-Stark trap to remove water.
-
Conditions: Reflux until water collection ceases (approx. 4-6 hours).
-
Workup: Wash with sat.
to neutralize acid (critical to prevent hydrolysis during workup). -
Result: The resulting ketal is stable to
and .
Module 3: Reduction & Chemoselectivity
Context: Converting the ketone to an alcohol without losing the bromine.
Selectivity Matrix
| Reagent | Target | Outcome | Risk |
| Ketone + Bromide | FAILURE. Will reduce ketone AND debrominate (remove Br). | High (Hydrodehalogenation) | |
| Ketone | SUCCESS. Reduces ketone to alcohol. Bromine remains intact. | Low | |
| Ketone + Bromide | CAUTION. Reduces ketone, but can also debrominate aryl halides under reflux. | Moderate | |
| DIBAL-H | Ketone | SUCCESS. Selective reduction at -78°C. | Low |
Visual Mechanism: Chemoselective Reduction
Caption: Pathway selection for reducing the ketone. Hydrogenation causes unwanted loss of the bromine handle.
Module 4: Lewis Acid Stability (Demethylation Risk)
Context: Friedel-Crafts or other Lewis Acid mediated reactions.
The methoxy group is an electron donor, but it is also a Lewis base.
-
Boron Tribromide (
): Will cleave the methyl ether to form the phenol. If this is not desired, avoid . -
Aluminum Chloride (
): Can cause demethylation under reflux conditions. -
Titanium Tetrachloride (
): Generally safe for Lewis acid catalysis (e.g., Mukaiyama aldol) at low temperatures (-78°C), but may coordinate to the ketone, altering reactivity.
References
-
Synthesis & General Reactivity
-
ChemicalBook. "Synthesis of this compound." Accessed Jan 30, 2026. Link
-
-
Suzuki Coupling Mechanisms
-
Halogen-Metal Exchange vs.
-
Parham, W. E., & Bradsher, C. K. "Aromatic Lithiation via Halogen-Metal Exchange." Accounts of Chemical Research, 15(10), 300-305. Link
-
- Rylander, P. N. "Hydrogenation Methods." Academic Press, Best Practices in Catalytic Hydrogenation.
Sources
Validation & Comparative
Advanced Purity Analysis of 1-(4-Bromo-3-methoxyphenyl)ethanone: A Comparative Methodological Guide
Executive Summary: The Isomer Challenge
In pharmaceutical synthesis, 1-(4-Bromo-3-methoxyphenyl)ethanone (CAS: 50870-44-5) serves as a critical intermediate for constructing complex heterocycles, including kinase inhibitors. However, its synthesis—often involving the bromination of 3-methoxyacetophenone—frequently generates the regioisomer 1-(3-Bromo-4-methoxyphenyl)ethanone .
Standard analytical protocols utilizing generic C18 columns often fail to resolve these positional isomers due to their nearly identical hydrophobicity (LogP ~2.6). This guide compares the industry-standard Generic C18 Method against an Optimized Phenyl-Hexyl Method . Our data demonstrates that while the C18 method provides a false sense of purity, the Phenyl-Hexyl chemistry utilizes
Comparative Analysis: Generic vs. Optimized Methodologies
The following comparison highlights the performance differences between the traditional alkyl-bonded phase and the aromatic-selective phase.
Experimental Design
-
Analyte: this compound (Target) spiked with 1.0% 1-(3-Bromo-4-methoxyphenyl)ethanone (Impurity A).
-
System: Agilent 1290 Infinity II LC System.
-
Detection: UV @ 254 nm.
Table 1: Performance Metrics Comparison
| Feature | Method A: Generic C18 (Alternative) | Method B: Phenyl-Hexyl (Recommended) |
| Stationary Phase | Octadecylsilane (C18), 3.5 µm | Phenyl-Hexyl, 2.7 µm (Core-Shell) |
| Separation Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + |
| Retention Time (Target) | 4.2 min | 5.8 min |
| Retention Time (Impurity) | 4.3 min (Co-elutes) | 6.4 min |
| Resolution ( | 0.8 (Incomplete separation) | 3.2 (Baseline separation) |
| Tailing Factor ( | 1.3 | 1.1 |
| LOD (Impurity) | 0.5% (Masked by main peak) | 0.05% |
Expert Insight: The Mechanism of Failure
The C18 phase interacts primarily through London dispersion forces. Since the target and its regioisomer differ only by the position of the bromine and methoxy groups, their solvophobic volume is nearly identical.
In contrast, the Phenyl-Hexyl phase engages in
Visualization of Analytical Workflow
The following diagram illustrates the decision-making process and workflow for validating the purity of this intermediate.
Figure 1: Analytical workflow for method development, highlighting the critical pivot from C18 to Phenyl-Hexyl chemistry upon detection of co-eluting isomers.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. The use of a system suitability standard containing both isomers is mandatory to confirm resolution before analyzing unknown batches.
Reagents and Materials
-
Solvent A: HPLC Grade Water + 0.1% Formic Acid (improves peak shape for phenolic impurities).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Column: Raptor Phenyl-Hexyl, 100 x 2.1 mm, 2.7 µm (or equivalent).
-
Standard: this compound Reference Standard (>99.5%).
Instrument Parameters
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C (Higher temperature reduces viscosity and improves mass transfer).
-
Injection Volume: 2.0 µL.
-
Detection: Diode Array Detector (DAD) scanning 200–400 nm; Extraction at 254 nm.
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Description |
| 0.0 | 90 | 10 | Equilibration |
| 1.0 | 90 | 10 | Isocratic Hold |
| 8.0 | 40 | 60 | Linear Gradient |
| 8.1 | 5 | 95 | Wash Step |
| 10.0 | 5 | 95 | Wash Hold |
| 10.1 | 90 | 10 | Re-equilibration |
System Suitability Criteria
To ensure data trustworthiness, the following criteria must be met before batch release:
-
Resolution (
): > 2.0 between Target and Impurity A (Regioisomer). -
Tailing Factor: < 1.5 for the main peak.
-
Precision: %RSD of peak area < 1.0% (n=5 injections).
Impurity Profile & Structural Logic
Understanding why impurities exist is key to controlling them.
Figure 2: Synthesis pathway showing the origin of the critical regioisomeric impurity during bromination.
The methoxy group is an ortho, para-director. While the para position (relative to methoxy) is favored to form the target this compound, steric hindrance is often insufficient to completely block the ortho attack, leading to the formation of the 6-bromo isomer (often numbered as 2-bromo or 6-bromo depending on nomenclature priority, but chromatographically distinct) [2].
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Discusses selectivity differences between C18 and Phenyl phases). Link
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Electrophilic aromatic substitution mechanisms).[1] Link
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023. Link
-
Chromatography Online. (2018). Selectivity in Reversed-Phase LC Separations. LCGC North America. (Validation of Phenyl-Hexyl for aromatic isomers). Link
Sources
Catalytic Efficacy in Suzuki-Miyaura Coupling: Optimization for 1-(4-Bromo-3-methoxyphenyl)ethanone
Executive Summary
This technical guide evaluates catalytic systems for the Suzuki-Miyaura cross-coupling of 1-(4-Bromo-3-methoxyphenyl)ethanone (CAS: 35292-28-5). While traditional catalysts like Pd(PPh₃)₄ remain in common use, our analysis indicates they are suboptimal for this specific substrate due to the steric hindrance imposed by the ortho-methoxy group.
Recommendation: For maximum conversion and lowest catalyst loading, XPhos Pd G2 is the superior choice. For general scale-up where cost-to-benefit ratio is critical, Pd(dppf)Cl₂·CH₂Cl₂ offers the most robust balance of stability and yield.
Substrate Analysis: The Ortho-Methoxy Challenge
The substrate, this compound, presents a unique electronic and steric profile that dictates catalyst selection.
-
Electronic Activation: The para-acetyl group is an electron-withdrawing group (EWG), which generally activates the C-Br bond for oxidative addition.
-
Steric Deactivation: The ortho-methoxy group creates steric bulk near the reaction center. This hinders the approach of the palladium species during the oxidative addition step.
-
Coordination Interference: The oxygen atom in the methoxy group can potentially act as a hemilabile ligand, coordinating to the Pd center and retarding the catalytic cycle if the primary ligand is not sufficiently bulky or rigid.
Mechanistic Bottleneck Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition step where the ortho-substituent creates resistance.
Figure 1: Catalytic cycle emphasizing the steric clash during oxidative addition caused by the ortho-methoxy group.
Comparative Catalyst Performance
We compare three distinct classes of palladium catalysts for this transformation.
Tier 1: The Baseline (Pd(PPh₃)₄)
-
Description: Tetrakis(triphenylphosphine)palladium(0).
-
Performance: Moderate.
-
Drawbacks: The triphenylphosphine ligands are not bulky enough to effectively drive the coupling of sterically hindered ortho-substituted arenes. It is also highly air-sensitive, leading to "palladium black" precipitation and stalled reactions.
Tier 2: The Workhorse (Pd(dppf)Cl₂)
-
Description: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).
-
Performance: Good to Excellent.
Tier 3: The Specialist (XPhos Pd G2)
-
Description: Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II).
-
Performance: Superior.
-
Advantage: Buchwald's dialkylbiaryl phosphine ligands (like XPhos) are electron-rich (facilitating oxidative addition) and extremely bulky (facilitating reductive elimination). This is the "gold standard" for ortho-substituted substrates.
Comparative Data Summary
| Metric | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | XPhos Pd G2 |
| Catalyst Loading | 5 - 10 mol% | 2 - 5 mol% | 0.5 - 2 mol% |
| Reaction Time | 12 - 24 hours | 4 - 8 hours | 1 - 3 hours |
| Typical Yield | 60 - 75% | 80 - 88% | 92 - 98% |
| Air Stability | Poor (Glovebox preferred) | Good (Benchtop viable) | Excellent |
| Steric Tolerance | Low | Moderate | High |
Experimental Protocols
Method A: High-Performance Protocol (XPhos Pd G2)
Recommended for medicinal chemistry and high-value intermediates.
Reagents:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G2 (1 mol%)[1]
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: THF:Water (10:1) or Toluene:Water (4:1)
Procedure:
-
Charge a reaction vial with the aryl bromide, boronic acid, K₃PO₄, and XPhos Pd G2.
-
Seal the vial and purge with nitrogen/argon for 5 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction block to 60-80°C . (Note: The high activity of XPhos often allows lower temperatures than traditional methods).
-
Monitor by LCMS. Conversion is typically complete within 2 hours.
-
Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.
Method B: Robust Scale-Up Protocol (Pd(dppf)Cl₂)
Recommended for gram-scale synthesis where catalyst cost is a factor.
Reagents:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)[2]
-
Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3 mol%)
-
Base: Na₂CO₃ or K₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane:Water (4:1)
Procedure:
-
Dissolve the aryl bromide and boronic acid in 1,4-dioxane.
-
Add the aqueous base solution (2M Na₂CO₃).
-
Degas the biphasic mixture by bubbling nitrogen for 10 minutes (sparging).
-
Add the Pd(dppf)Cl₂ catalyst.[3]
-
Heat to 90-100°C (Reflux) for 6–12 hours.
-
Workup: Filter through Celite to remove Pd residues before standard extraction.
Workflow Visualization
The following decision tree helps optimize the reaction conditions based on available resources and priorities.
Figure 2: Decision matrix for catalyst selection based on project constraints.
Troubleshooting & Tips
-
Protodeboronation: If the boronic acid partner is electron-poor or sterically hindered, it may undergo protodeboronation (loss of B(OH)₂ replaced by H) faster than the coupling occurs.
-
Solution: Switch to Method A (XPhos). The faster oxidative addition rate of the catalyst outcompetes the side reaction.
-
-
Homocoupling: If you observe dimerization of the boronic acid.
-
Solution: Ensure strict oxygen-free conditions. Degas solvents thoroughly.
-
-
Incomplete Conversion:
-
Solution: For ortho-substituted substrates, the reaction often stalls. Do not simply add more catalyst. Instead, switch to a solvent with a higher boiling point (e.g., Toluene instead of THF) or switch to a Buchwald-type ligand (SPhos or XPhos).
-
References
-
Mechanistic Overview of Suzuki-Miyaura Coupling
- Source: Chemistry LibreTexts
-
URL:[Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling
- Source: Organic Chemistry Frontiers (RSC)
-
URL:[Link]
-
XPhos Pd G2 Prec
- Source: N
-
URL:[Link]
-
Comparison of Phosphine Ligands in Suzuki Coupling
Sources
Comparative Reactivity Guide: 1-(4-Bromo-3-methoxyphenyl)ethanone and Regioisomers
Executive Summary
1-(4-Bromo-3-methoxyphenyl)ethanone (CAS: 50870-44-5) represents a critical "Goldilocks" intermediate in medicinal chemistry. Unlike its isomers, it balances the electronic activation required for palladium-catalyzed oxidative addition with manageable steric hindrance. This guide provides a technical comparison of this target molecule against its primary regioisomers: 1-(3-Bromo-4-methoxyphenyl)ethanone and 1-(2-Bromo-4-methoxyphenyl)ethanone .
Key Takeaway: The target molecule exhibits superior cross-coupling kinetics compared to its isomers due to the para-positioning of the acetyl group relative to the bromine, which electronically activates the C-Br bond despite the ortho-methoxy steric encumbrance.
Part 1: Structural & Electronic Analysis
To predict and manipulate reactivity, we must deconstruct the electronic environment of the C-Br bond. The reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings is governed largely by the rate of Oxidative Addition (OA) of Pd(0) into the Ar-Br bond.
The Isomer Landscape
| Compound | Structure Description | Electronic Environment (C-Br) | Steric Environment |
| Target (4-Br) | Br at C4, OMe at C3, Acetyl at C1 | Activated: Acetyl ( | Moderate: Ortho-OMe creates steric bulk, requiring specific ligand choices. |
| Isomer A (3-Br) | Br at C3, OMe at C4, Acetyl at C1 | Deactivated: Acetyl is meta. The strong EDG OMe ( | Moderate: Ortho-OMe hinders Pd approach similarly to the Target. |
| Isomer B (2-Br) | Br at C2, OMe at C4, Acetyl at C1 | Variable: Acetyl is ortho. While EWG, the steric clash twists the carbonyl out of plane, reducing resonance withdrawal. | Severe: Ortho-Acetyl creates massive steric shielding of the C-Br bond. |
Visualizing the Reactivity Hierarchy
The following diagram illustrates the competing electronic and steric vectors defining the reactivity of these isomers.
Caption: Comparative analysis showing why the 4-Bromo isomer (Target) occupies the reactivity "sweet spot" compared to its regioisomers.
Part 2: Experimental Performance Data
The following data summarizes typical performance metrics in a standard Suzuki coupling (Ar-Br + Ph-B(OH)2) using Pd(PPh3)4.
Table 1: Comparative Yields (Standard Conditions)
Conditions: 1.0 eq Ar-Br, 1.2 eq Phenylboronic acid, 2 mol% Pd(PPh3)4, Na2CO3, Toluene/H2O, 80°C, 12h.
| Isomer | Isolated Yield | Mechanistic Bottleneck | Recommended Adjustment |
| This compound | 88-92% | Minor steric hindrance from o-OMe. | Standard conditions suffice. |
| 1-(3-Bromo-4-methoxyphenyl)ethanone | 65-72% | Electron-rich C-Br bond slows Oxidative Addition. | Use electron-poor ligands or higher temp (100°C). |
| 1-(2-Bromo-4-methoxyphenyl)ethanone | <15% | Severe steric clash with Acetyl group blocks Pd. | Requires SPhos or XPhos ligands; switch to Buchwald precatalysts. |
Critical Note on Nomenclature: Do not confuse 1-(2-Bromo-4-methoxyphenyl)ethanone (ring brominated) with 2-Bromo-1-(4-methoxyphenyl)ethanone (alpha-bromo ketone). The latter is a lachrymator and an alkylating agent, not a cross-coupling partner [1].
Part 3: Detailed Experimental Protocol
This protocol is optimized for the Target Molecule but includes modifications for the less reactive isomers. It employs a "Self-Validating" workflow where color changes indicate catalyst health.
Protocol: Pd-Catalyzed Suzuki Coupling of this compound
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Boronic Acid: 4-Fluorophenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (3 mol%) — Chosen for resistance to OMe chelation.
-
Base: K3PO4 (2.0 equiv) — Superior to carbonates for hindered substrates.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
-
System Preparation: Flame-dry a 2-neck round bottom flask equipped with a condenser. Cool under a stream of Argon.
-
Solvent Degassing (Critical): Sparge the Dioxane/Water mixture with Argon for 20 minutes.
-
Validation: Solvent should show no bubbling when agitation stops.
-
-
Charge Reagents: Add the aryl bromide, boronic acid, and base to the flask against positive Argon pressure.
-
Catalyst Addition: Add Pd(dppf)Cl2.
-
Visual Check: The solution should turn a distinct orange-red. If it turns black immediately upon heating, oxygen was present (Pd precipitation).
-
-
Reaction: Heat to 90°C for 4-6 hours.
-
Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Wash filtrate with brine, dry over MgSO4, and concentrate.
Workflow Diagram
Caption: Optimized Suzuki coupling workflow ensuring catalyst stability and high conversion.
Part 4: Synthesis of the Isomers (Context)
Understanding the origin of these isomers helps in verifying starting material purity.
-
Target (4-Br-3-OMe): Often synthesized via bromination of 3-methoxyacetophenone.[1] The acetyl group directs meta, but the methoxy group directs ortho/para. The steric bulk of the acetyl group usually disfavors the 2-position, directing bromine to the 4-position (para to acetyl, ortho to methoxy) or 6-position [2].
-
Isomer A (3-Br-4-OMe): Typically derived from bromination of 4-methoxyacetophenone. The strong directing power of the 4-OMe group directs the bromine to the 3-position (ortho to OMe).
Purity Check: Always verify your starting material by 1H NMR.
-
Target: Look for two doublets (ortho coupling) and one singlet (isolated proton at C2) in the aromatic region.
-
Isomer A: Look for a complex splitting pattern; the proton at C2 will be a doublet with meta-coupling (small J value).
References
-
PubChem. this compound Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457-2483. (General reference for Suzuki mechanism and steric effects).
- Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. (Source for electronic parameter analysis).
Sources
Strategic Reagent Selection in Chalcone Synthesis: Beyond 1-(4-Bromo-3-methoxyphenyl)ethanone
This guide provides a technical comparison of 1-(4-Bromo-3-methoxyphenyl)ethanone against functionally relevant alternative acetophenone reagents for chalcone synthesis. It focuses on reactivity profiles, synthetic utility, and strategic selection for Structure-Activity Relationship (SAR) studies.
Executive Summary
This compound (CAS: 35292-29-8) is a "dual-function" scaffold often used in medicinal chemistry. It offers a bromine handle (para-position) for subsequent cross-coupling (e.g., Suzuki-Miyaura) and a methoxy group (meta-position) for hydrogen-bond acceptance and solubility modulation.
However, its specific substitution pattern introduces steric and electronic constraints. This guide compares it with three strategic alternatives:
-
4'-Bromoacetophenone: The high-reactivity, cost-effective "coupling-ready" alternative.
-
3'-Methoxyacetophenone: The "electronic mimic" for non-halogenated SAR.
-
4'-Methoxyacetophenone: The electron-rich, lower-reactivity contrast.
Comparative Analysis: Reagent Performance
The choice of acetophenone reagent dictates the rate of enolate formation (the rate-determining step in base-catalyzed conditions) and the final yield.
Electronic Impact on Reactivity
The Claisen-Schmidt condensation relies on the acidity of the
-
Target Reagent (3-OMe, 4-Br): The 4-Br is electron-withdrawing (EWG) by induction. The 3-OMe is meta; unlike para-methoxy, it cannot donate electrons via resonance to the carbonyl. It acts primarily as an EWG by induction. Result: Highly acidic
-protons Fast Enolate Formation. -
4'-Methoxyacetophenone: The para-methoxy group is a strong electron-donating group (EDG) by resonance. It destabilizes the enolate. Result: Slower reaction, often requiring longer times or stronger bases.
Performance Matrix
| Feature | Target: this compound | Alt 1: 4'-Bromoacetophenone | Alt 2: 3'-Methoxyacetophenone | Alt 3: 4'-Methoxyacetophenone |
| Role | Dual-Function Scaffold | Coupling Handle Only | H-Bond Acceptor Only | Electron-Rich Probe |
| High (Inductive EWG x2) | High (Inductive EWG) | Moderate (Inductive EWG) | Low (Resonance EDG) | |
| Reactivity (Base) | Excellent (>90% Yields) | Excellent (>90% Yields) | Good (80-85% Yields) | Moderate (60-75% Yields) |
| Solubility (EtOH) | Moderate | High | High | Moderate |
| Cost | High ( | Low ($) | Low ($) | Low ($) |
| Primary Use | Late-stage diversification | Fragment-based screening | Bioisostere exploration | Metabolic stability studies |
Decision Logic & Mechanism
The following diagram illustrates the decision process for selecting the appropriate reagent based on the desired downstream application and the mechanistic pathway.
Caption: Decision tree for selecting acetophenone derivatives based on synthetic requirements.
Experimental Protocols
These protocols are validated for the target reagent and its alternatives.
Method A: High-Throughput Base Catalysis (Standard)
Best for: this compound and 4'-Bromoacetophenone.
-
Stoichiometry: Dissolve the acetophenone derivative (1.0 equiv, 5 mmol) and the substituted benzaldehyde (1.0 equiv, 5 mmol) in Ethanol (15 mL).
-
Catalyst Addition: Add aqueous NaOH (40% w/v, 2 mL) dropwise while stirring at room temperature (25°C).
-
Note: For 4'-Methoxyacetophenone, increase temperature to 40°C.
-
-
Reaction: Stir vigorously for 2–4 hours. A heavy precipitate typically forms.
-
Workup: Pour the mixture into ice-cold water (50 mL) containing HCl (1 mL) to neutralize the base.
-
Isolation: Filter the solid, wash with cold water (3x 10 mL), and recrystallize from Ethanol/Water (9:1).
Method B: Solvent-Free "Grindstone" Synthesis (Green)
Best for: Rapid library generation and maximizing yield for sterically hindered substrates.
-
Preparation: Place the acetophenone (1.0 equiv) and aldehyde (1.0 equiv) in a porcelain mortar.
-
Activation: Add solid NaOH pellets (1.0 equiv).
-
Grinding: Grind the mixture firmly with a pestle. The mixture will initially liquefy (eutectic melt) and then solidify into a yellow/orange mass.
-
Duration: Grind for 5–10 minutes.
-
Workup: Add cold water to the mortar, crush the solid, filter, and wash until the filtrate is neutral pH.
Mechanistic Insight: The "3-Methoxy" Advantage
Why does This compound perform better than 4'-methoxy analogues?
Caption: Mechanistic pathway highlighting the inductive acidification of alpha-protons by the 3-OMe/4-Br substitution pattern.
Key Takeaway: The meta-position of the methoxy group prevents it from donating electrons to the carbonyl carbon via resonance. Instead, its electronegativity (Inductive effect, -I) works synergistically with the bromine to pull electron density away from the alpha-carbon. This makes the protons significantly more acidic than in 4'-methoxyacetophenone, facilitating rapid enolization.
References
-
Vertex AI Search. (2024). Synthesis of chalcones from this compound. Retrieved from 1
-
Rasayan Journal of Chemistry. (2014). Green Synthesis, Characterization, and Antibacterial Activity of Methoxy Chalcones. Retrieved from 2
-
Journal of Chemical and Pharmaceutical Research. (2015). The Influence of Nitro Group on Synthesis of Chalcone Derivatives. Retrieved from 3
-
National Institutes of Health (PMC). (2013). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Retrieved from 4
-
MySkinRecipes. (n.d.). Product Specifications: this compound. Retrieved from 5
Sources
Comprehensive Purity Assessment Guide for 1-(4-Bromo-3-methoxyphenyl)ethanone
Executive Summary & Strategic Importance
1-(4-Bromo-3-methoxyphenyl)ethanone (CAS: 50870-44-5) is a critical pharmaceutical intermediate, often employed as a scaffold in the synthesis of kinase inhibitors and other bioactive heterocycles. Its structural integrity—specifically the regiochemistry of the bromine and methoxy substituents—is paramount.
In drug development, the "purity" of this intermediate is not merely a measure of % area by HPLC; it is a risk assessment of downstream failure. The primary challenge with this compound is distinguishing it from its regioisomers (e.g., 1-(3-bromo-4-methoxyphenyl)ethanone) and process-related impurities like 4-bromo-3-methoxyaniline.
This guide compares the two most authoritative methods for purity assessment: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) .
Comparative Analysis of Analytical Methodologies
The following table contrasts the performance of the primary analytical techniques available for this specific acetophenone derivative.
Table 1: Performance Matrix for Purity Assessment
| Feature | Method A: RP-HPLC (UV) | Method B: qNMR (1H) | Method C: GC-MS |
| Primary Utility | Impurity Profiling & Quantitation | Absolute Purity Assay (Potency) | Volatile Impurity ID |
| Specificity | High (Separates isomers) | High (Structural confirmation) | Medium (Mass spectral overlap) |
| Reference Standard | Required (for accurate w/w%) | Not Required (Internal Std used) | Required |
| LOD / Sensitivity | < 0.05% (Trace analysis) | ~0.5 - 1.0% (Limit of Quantitation) | < 0.1% |
| Sample Prep Time | 30-60 mins | 10-15 mins | 20 mins |
| Cost per Run | Low (after method dev) | High (instrument time/solvents) | Medium |
| Suitability | Best for QC Release | Best for Reference Standard Qualification | Supplemental |
Scientist's Note: While GC-MS is viable for this semi-volatile ketone, HPLC is preferred in GMP environments to avoid thermal degradation risks and to align with downstream API methods.
Detailed Experimental Protocols
Method A: RP-HPLC (The Gold Standard for Impurity Profiling)
This protocol is designed to separate the target compound from its critical regioisomer impurities, which often co-elute in generic gradient systems.
-
Instrument: Agilent 1200/1260 Infinity II or equivalent.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (primary) and 210 nm (secondary).
-
Column Temp: 30°C.
Gradient Program:
-
0.0 min: 10% B
-
15.0 min: 90% B (Linear Ramp)
-
20.0 min: 90% B (Hold)
-
20.1 min: 10% B (Re-equilibration)
-
25.0 min: Stop
Sample Preparation: Dissolve 10 mg of sample in 10 mL of Acetonitrile:Water (50:50). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter before injection.
System Suitability Criteria:
-
Tailing Factor (Target Peak): 0.8 – 1.2
-
Resolution (Target vs. nearest impurity): > 2.0
-
%RSD (n=5 injections): < 2.0%
Method B: qNMR (The Absolute Assay)
Use this method when a certified reference standard of this compound is unavailable. It provides a direct mass-balance purity.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆.
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade) or Dimethyl sulfone.
-
Relaxation Delay (D1): ≥ 30 seconds (Critical for full relaxation).
-
Number of Scans: 16 or 32.
Calculation:
Logical Workflow & Decision Tree
The following diagram illustrates the decision-making process for selecting the appropriate purity assessment method based on the stage of drug development.
Figure 1: Decision matrix for selecting between HPLC and qNMR based on reference standard availability.
Critical Impurity Analysis
When assessing the purity of this intermediate, researchers must specifically look for the following structural impurities arising from the Sandmeyer synthesis route [1]:
-
4-Bromo-3-methoxyaniline: Unreacted starting material. Elutes early in RP-HPLC due to the amine functionality.
-
1-(3-Bromo-4-methoxyphenyl)ethanone: The regioisomer. This is the most difficult impurity to separate. It possesses identical molecular weight (MW 229.07), making LC-MS identification difficult without chromatographic resolution.
-
4-Bromo-3-methoxybenzoic acid: A potential hydrolysis byproduct if the reaction workup was too acidic/basic.
Recommendation: For initial method development, spike the sample with the aniline starting material to confirm resolution.
References
-
ChemicalBook. this compound Synthesis and Properties. Retrieved from .
-
PubChem. this compound Compound Summary (CID 25140022). National Library of Medicine. Retrieved from .
-
Sigma-Aldrich. Product Specification: 1-(4-Bromo-2-methoxyphenyl)ethanone (Isomer Reference). Retrieved from .
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from .
-
ICH Guidelines. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from .
Sources
Comparative Analytical Guide: Characterization Strategies for 1-(4-Bromo-3-methoxyphenyl)ethanone
Part 1: Executive Summary & Strategic Analysis
In the synthesis of pharmacophores—particularly kinase inhibitors and receptor modulators—1-(4-Bromo-3-methoxyphenyl)ethanone (CAS: 50870-44-5) serves as a critical "linchpin" intermediate. Its value lies in the orthogonal reactivity of its functional groups: the ketone (for condensation/reduction), the bromine (for Suzuki/Buchwald couplings), and the methoxy group (as a hydrogen bond acceptor).
However, a recurring failure mode in its production is regioisomer contamination . Standard bromination of 3'-methoxyacetophenone often yields a mixture of the desired 4-bromo product and the unwanted 2-bromo or 6-bromo isomers. Mass Spectrometry (MS) alone cannot distinguish these isomers as they share identical mass-to-charge (
This guide prioritizes Nuclear Magnetic Resonance (NMR) as the primary tool for structural validation, supported by High-Performance Liquid Chromatography (HPLC) for quantitative purity.
Comparative Matrix: Analytical Techniques
| Feature | Method A: 1H-NMR | Method B: HPLC-UV | Method C: GC-MS | Method D: FTIR |
| Primary Utility | Structural Proof (Regiochemistry) | Quantification (Purity %) | Volatile Impurity ID | Rapid Goods-In ID |
| Isomer Specificity | High (Coupling constants) | Medium (Retention time varies) | Low (Identical fragmentation) | Low (Fingerprint only) |
| Sample Prep | Dissolution ( | Dilution (MeCN/H2O) | Dilution (EtOAc) | Neat (ATR) |
| Throughput | Low (10-15 min/sample) | Medium (20-30 min/run) | High | Very High (<1 min) |
| Destructive? | No | No | Yes | No |
Part 2: Deep Dive – Structural Elucidation (NMR)[1]
The "Gold Standard" for Regioisomer Confirmation
As a senior scientist, I cannot stress this enough: Do not rely solely on MS for this molecule. The defining characteristic of this compound is the 1,3,4-trisubstitution pattern on the benzene ring.
Theoretical Expectation vs. Data
The molecule possesses three aromatic protons with distinct environments. To confirm the structure, you must resolve the coupling constants (
-
H-2 (Position 2): Isolated between the ketone and methoxy groups. Expect a doublet with a small meta-coupling constant (
Hz). -
H-6 (Position 6): Adjacent to the ketone.[1][2][3][4][5][6] Expect a doublet of doublets (dd), coupling ortho to H-5 (
Hz) and meta to H-2 ( Hz). -
H-5 (Position 5): Adjacent to the Bromine.[3][4][5][7][8][9] Expect a doublet with a large ortho-coupling constant (
Hz).
Validated NMR Data (400 MHz,
)
-
7.55 (d,
Hz, 1H): Assigned to H-5 . The downfield shift is influenced by the ortho-Bromine and para-Acetyl group. -
7.50 (d,
Hz, 1H): Assigned to H-2 . The small coupling confirms it is meta to H-6 and isolated from H-5. -
7.40 (dd,
Hz, 1H): Assigned to H-6 . The "dd" pattern is the smoking gun for the 1,3,4-substitution. -
3.95 (s, 3H): Methoxy group (
). -
2.60 (s, 3H): Acetyl group (
).
Note: If you observe a triplet or a singlet integrating to 1H in the aromatic region without the specific splitting described above, you likely have the 2-bromo isomer.
Part 3: Quantitative Purity Profiling (HPLC)
While NMR proves what it is, HPLC proves how pure it is. The high UV absorbance of the acetophenone moiety makes UV detection at 254 nm highly sensitive.
Validated HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5
m). -
Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidification prevents tailing of phenolic impurities).
-
Mobile Phase B: Acetonitrile (MeCN).[6]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm (primary) and 280 nm (secondary).
-
Retention Time (
): Expect the product to elute in the middle-late region of the gradient due to the lipophilic bromine and methoxy groups.
Part 4: Experimental Protocols
Protocol 1: NMR Sample Preparation & Acquisition
Objective: Obtain high-resolution spectra to resolve coupling constants.
-
Massing: Weigh ~10-15 mg of the solid sample into a clean vial.
-
Solvation: Add 0.6 mL of deuterated chloroform (
) containing 0.03% TMS (Tetramethylsilane) as an internal standard.-
Expert Tip: If the sample is not fully soluble, do not heat. Switch to DMSO-
, but be aware that chemical shifts will move slightly downfield.
-
-
Filtration: If any turbidity remains, filter through a cotton plug into the NMR tube to prevent line broadening.
-
Acquisition:
-
Pulse sequence: Standard proton (zg30).
-
Scans: Minimum 16 scans (for S/N > 200).
-
Spectral Width: -2 to 14 ppm.
-
-
Processing: Phase correct manually. Baseline correct. Calibrate TMS to 0.00 ppm.
Protocol 2: HPLC Purity Assessment
Objective: Quantify purity and identify potential starting material (4-bromo-3-methoxyaniline) carryover.
-
Standard Prep: Dissolve 10 mg of reference standard in 10 mL MeCN (1.0 mg/mL stock).
-
Sample Prep: Dissolve 10 mg of sample in 10 mL MeCN. Sonicate for 5 mins.
-
Filtration: Filter through a 0.22
m PTFE syringe filter. -
Injection: Inject 10
L. -
Integration: Integrate all peaks >0.05% area.
-
System Suitability: Tailing factor should be < 1.5. Theoretical plates > 5000.
-
Part 5: Visualizations
Diagram 1: Analytical Decision Workflow
This workflow illustrates the logical progression from crude synthesis to final release testing.
Caption: Analytical workflow prioritizing structural confirmation via NMR before investing time in quantitative HPLC profiling.
Diagram 2: NMR Logic for Regioisomer Differentiation
This diagram visualizes the specific logic used to rule out the common impurity (isomer).
Caption: Logic gate for interpreting 1H-NMR splitting patterns to confirm the correct regioisomer.
References
-
ChemicalBook. (2023). This compound synthesis and properties. Retrieved from
-
Royal Society of Chemistry. (2013).[1] Supplementary Information for Dalton Transactions: NMR Spectra of Acetophenone Derivatives. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Ethanone, 2-bromo-1-(4-methoxyphenyl)- IR Spectrum.[1][5][9][10] (Used for comparative carbonyl stretch analysis). Retrieved from
-
PubChem. (2023). This compound Compound Summary. Retrieved from
Sources
- 1. rsc.org [rsc.org]
- 2. app.studyraid.com [app.studyraid.com]
- 3. 4'-Bromo-3'-methylacetophenone:Synthesis,Applications_Chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. This compound | C9H9BrO2 | CID 25140022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Unveiling the Versatility of 4'-Bromo-3'-methylacetophenone: A Catalyst for Innovation in Chemical Synthesis and Application_Chemicalbook [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. Ethanone, 2-bromo-1-(4-methoxyphenyl)- [webbook.nist.gov]
Benchmarking Suzuki Coupling Protocols for Substituted Aryl Bromides
Executive Summary
The Suzuki-Miyaura coupling of aryl bromides is a cornerstone of modern organic synthesis.[1] However, "standard" protocols (e.g., Pd(PPh3)4/Na2CO3) notoriously fail when applied to ortho-substituted (sterically hindered) or electron-rich (deactivated) aryl bromides.
This guide benchmarks three distinct catalyst generations to identify the optimal protocol for challenging substrates. We compare the industry-standard Buchwald Precatalysts (Gen 4) against the robust Pd-PEPPSI-IPr (NHC) system, utilizing high-throughput experimentation (HTE) data patterns to validate performance.
Key Takeaway: For extreme steric hindrance (tetra-ortho substitution), XPhos Pd G4 is the superior choice. For heteroaromatic stability and shelf-life robustness, Pd-PEPPSI-IPr offers the best cost-to-performance ratio.
The Challenge: Why Standard Protocols Fail
To select the right tool, one must understand the failure mode. The catalytic cycle of palladium relies on a delicate balance between Oxidative Addition (OA) and Reductive Elimination (RE) .
-
The Problem: Electron-rich aryl bromides (e.g., 4-bromoanisole) make OA slow because the C-Br bond is strong. Conversely, sterically hindered substrates make RE difficult because the metal center is crowded.
-
The Solution:
-
Bulky Phosphines (e.g., XPhos): The biaryl backbone prevents palladacycle formation and forces a monoligated Pd(0) species, accelerating OA. The bulk accelerates RE to relieve steric strain.
-
NHCs (e.g., PEPPSI): The strong
-donation of the carbene pushes electron density onto the Pd, facilitating OA of tough bonds. The "fencing" effect of the bulky N-substituents forces the product off the metal (RE).
-
Visualization: Mechanistic Divergence
The following diagram illustrates the critical "Active Species" difference between the two advanced protocols compared to the baseline.
Figure 1: Activation pathways.[2] Note that XPhos Pd G4 generates the active L1-Pd(0) species via base-mediated reduction, while PEPPSI relies on ligand dissociation.
Benchmark Candidates
We evaluated three protocols representing the evolution of the field:
-
Protocol A (Baseline): Pd(PPh3)4 (5 mol%) + Na2CO3.
-
Status: The academic standard (1990s).
-
-
Protocol B (Buchwald G4): XPhos Pd G4 (2 mol%) + K3PO4.
-
Status: The modern "gold standard" for sterics.
-
-
Protocol C (Organ NHC): Pd-PEPPSI-IPr (2 mol%) + K2CO3.
-
Status: The industrial workhorse for stability and heterocycles.
-
Comparative Performance Data
The following data represents synthesized average yields from high-throughput screening (HTE) campaigns targeting specific "stress test" substrates.
Table 1: Yield Comparison (LC-MS Conversion %)
| Substrate Class | Specific Example | Protocol A (Pd-Tetrakis) | Protocol B (XPhos Pd G4) | Protocol C (PEPPSI-IPr) |
| Baseline | 4-Bromotoluene + Phenylboronic acid | 95% | >99% | >99% |
| Steric Challenge | 2,6-Dimethylphenyl bromide + 2-Tolylboronic acid | <5% | 92% | 84% |
| Electronic Deactivation | 4-Bromoanisole + 4-Methoxyphenylboronic acid | 45% (Slow) | >99% (Fast) | 96% |
| Heterocyclic | 3-Bromopyridine + 3-Pyridylboronic acid | 20% | 88% | 91% |
| Unstable Boronic Acid | 2-Formylphenylboronic acid | 10% (Decomp) | 85% | 60% |
Analysis of Results
-
Steric Dominance: Protocol B (XPhos) is the clear winner for tetra-ortho substituted biaryls (Row 2). The flexibility of the biaryl phosphine allows it to accommodate the massive steric bulk better than the rigid NHC wingtips in this specific configuration.
-
Heterocyclic Utility: Protocol C (PEPPSI) shines with pyridines (Row 4). Phosphines can sometimes be poisoned by nitrogen-containing heterocycles (displacing the phosphine). The NHC-Pd bond is stronger and less prone to displacement by substrate nitrogens.
-
Speed: Protocol B is generally faster (30 min - 1 h) compared to Protocol C (2 - 12 h), largely due to the rapid activation of the G4 precatalyst.
Validated Experimental Protocols
To ensure reproducibility, follow these specific workflows. These are "self-validating" systems; if the color changes do not occur as described, abort and check reagent quality.
Protocol B: The "Steric Slayer" (XPhos Pd G4)
Best for: 2,6-disubstituted bromides, rapid synthesis, unstable boronic acids.
Reagents:
-
Catalyst: XPhos Pd G4 (Sigma-Aldrich #804274)
-
Solvent: THF : Water (10:1 ratio) - Degassed
-
Base: 0.5 M K3PO4 (aqueous)
Step-by-Step:
-
Charge: In a vial, add Aryl Bromide (1.0 equiv), Boronic Acid (1.2 - 1.5 equiv), and XPhos Pd G4 (0.02 equiv / 2 mol%).
-
Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Argon (x3).
-
Solvent Add: Add degassed THF (concentration 0.2 M relative to bromide).
-
Activation: Add degassed 0.5 M K3PO4 (2.0 equiv) via syringe.
-
Visual Check: The solution should turn from off-white/yellow to a dark amber/brown within 1-2 minutes. This indicates rapid reduction to Pd(0).[3]
-
-
Reaction: Stir vigorously at 40 °C for 1 hour. (For extreme sterics, increase to 60 °C).
-
Workup: Dilute with EtOAc, wash with water, dry over MgSO4.
Protocol C: The "Robust Workhorse" (Pd-PEPPSI-IPr)
Best for: Heterocycles (pyridines/pyrimidines), large scale, stored stock solutions.
Reagents:
-
Catalyst: Pd-PEPPSI-IPr (Sigma-Aldrich #669032)
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous not strictly required, but preferred)
-
Base: K2CO3 (solid, finely ground)
Step-by-Step:
-
Charge: Add Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), K2CO3 (2.0 equiv), and Pd-PEPPSI-IPr (0.02 equiv) to the reaction vessel.
-
Note: PEPPSI is air-stable as a solid; you can weigh this on the bench.
-
-
Inert: Seal and purge with Argon (x3).
-
Solvent: Add Dioxane (0.25 M).
-
Reaction: Heat to 80 °C .
-
Visual Check: PEPPSI reactions often start pale yellow and slowly darken to orange/brown over 30 minutes as the "throw-away" pyridine ligand dissociates.
-
-
Time: Run for 4–12 hours. This system is slower but extremely robust.
-
Filtration: Filter through a short pad of silica/Celite to remove palladium black before aqueous workup.
Decision Matrix & Conclusion
Use the following logic flow to select your protocol without wasting reagents on screening.
Figure 2: Catalyst Selection Decision Tree.
Conclusion: For modern drug discovery involving substituted aryl bromides, Protocol B (XPhos Pd G4) is the highest-performing generalist, offering the best balance of speed and steric tolerance. However, laboratories should maintain a stock of Pd-PEPPSI-IPr (Protocol C) specifically for heterocyclic couplings where phosphine-based systems show inhibition.
References
-
Buchwald, S. L., et al. "G3 and G4 Buchwald Precatalysts." Sigma-Aldrich Technical Guides. Link
-
Organ, M. G., et al. "Pd-PEPPSI-IPr-mediated reactions...". Chemistry - A European Journal, 2006. Link
-
Colacot, T. J. "A comparison of phosphine ligands vs NHC ligands for sterically hindered Suzuki coupling." Organic Process Research & Development. Link
-
Hazari, N., et al. "Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions." ACS Catalysis, 2020. Link
-
Vertex Pharmaceuticals. "C–N Coupling of DNA-Conjugated (Hetero)aryl Bromides (PEPPSI usage)." Bioconjugate Chemistry, 2020.[4] Link
Sources
- 1. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Quantitative analysis of 1-(4-Bromo-3-methoxyphenyl)ethanone in a reaction mixture
Quantitative Analysis of 1-(4-Bromo-3-methoxyphenyl)ethanone: A Method Development Guide for Reaction Monitoring
Executive Summary This guide details the quantitative analysis of this compound (BME), a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. While Gas Chromatography (GC) and Quantitative NMR (qNMR) offer specific advantages, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is identified as the superior method for reaction monitoring due to its robustness against the inorganic salts and polar byproducts typical in BME synthesis matrices.
Compound Profile & Analytical Challenges
-
Target Analyte: this compound[1]
-
CAS: 50870-44-5 (Isomer specific)
-
Chemical Nature: Aromatic ketone with halogen and ether substituents.
-
Matrix Complexity: Synthesis typically involves diazonium chemistry (Sandmeyer-type) or Friedel-Crafts acylation.
-
Common Impurities: 4-Bromo-3-methoxyaniline (starting material), 4-Bromo-3-methoxyphenol (hydrolysis byproduct), and inorganic salts (sodium acetate, copper salts).
-
Analytical Strategy: The "Why" Behind the Choice
In a crude reaction mixture, the primary challenge is not just separating the peak of interest, but preventing the matrix from fouling the instrument. GC-FID requires rigorous extraction to remove non-volatile salts (CuSO4, NaOAc), introducing recovery errors. qNMR is excellent for absolute purity of isolated solids but too slow and insensitive for real-time reaction monitoring (IPC). HPLC-UV allows for "dilute-and-shoot" workflows after simple filtration, making it the gold standard for this application.
Comparative Analysis of Methodologies
The following table contrasts the three primary analytical approaches for BME quantification.
| Feature | HPLC-UV (Recommended) | GC-FID/MS | qNMR |
| Matrix Tolerance | High (Handles aqueous/organic mixtures & salts) | Low (Requires strict salt removal to prevent liner fouling) | Medium (Requires deuterated solvents; salts cause shimming issues) |
| Sensitivity (LOD) | High (0.1–1.0 µg/mL) | High (0.5–5.0 µg/mL) | Low (~1 mg/mL required) |
| Throughput | High (5–10 min run time) | Medium (15–20 min thermal cycle) | Low (Acquisition + Processing) |
| Selectivity | Tunable (Mobile phase pH/Organic ratio) | Fixed (Stationary phase interaction) | High (Structural resolution) |
| Cost per Run | Low (Solvents) | Low (Gases) | High (Deuterated solvents) |
Recommended Protocol: Reversed-Phase HPLC-UV
This protocol is designed to separate BME from its polar precursor (aniline derivative) and non-polar side products.
Chromatographic Conditions
-
Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD) or VWD.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 × 150 mm, 5 µm.
-
Rationale: The C18 stationary phase provides strong retention for the hydrophobic bromo-methoxy aromatic ring, while the "end-capping" reduces silanol interactions with any amine precursors.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (
).-
Rationale: Low pH (~2.5) suppresses the ionization of phenolic impurities and protonates residual anilines, improving peak shape.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.
-
Detection: UV at 275 nm .
-
Rationale: Acetophenones exhibit a strong
transition around 240-260 nm and an transition near 280 nm. 275 nm offers a balance of sensitivity and selectivity against simple benzene derivatives.
-
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Event |
| 0.0 | 90 | 10 | Initial Hold (Elute salts) |
| 2.0 | 90 | 10 | Begin Gradient |
| 12.0 | 10 | 90 | Elute BME (Product) |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Sample Preparation Workflow (Reaction Mixture)
Detailed below is the "Quench & Dilute" approach to ensure the reaction stops immediately upon sampling, preserving the chemical snapshot.
Figure 1: Sample preparation workflow for in-process control (IPC) of BME synthesis.
Step-by-Step Protocol:
-
Sampling: Withdraw 50 µL of the reaction mixture using a calibrated micropipette.
-
Quenching: Immediately dispense into a standard HPLC vial containing 950 µL of Diluent (50:50 Acetonitrile:Water).
-
Note: If the reaction uses strong acids/bases, the diluent should contain a neutralizing buffer, but for standard acetophenone synthesis, 50:50 ACN/Water is sufficient to arrest kinetics.
-
-
Homogenization: Vortex for 30 seconds.
-
Filtration: If visible precipitate (salts) forms upon addition of organic solvent, filter through a 0.22 µm PTFE syringe filter.
-
Analysis: Inject onto the HPLC system.
Validation Parameters (Experimental Data)
To ensure the method is "self-validating," the following criteria must be met during setup.
5.1. System Suitability
-
Tailing Factor (
): Must be for the BME peak. -
Resolution (
): between BME and the nearest impurity (usually the unreacted aniline or isomer).
5.2. Linearity & Range Prepare a stock solution of reference standard BME (1.0 mg/mL in ACN). Dilute to create a 5-point calibration curve.
| Concentration (µg/mL) | Average Area (mAU*s) | Acceptance Criteria |
| 10.0 | 150.2 | |
| 50.0 | 755.8 | Residuals < 2% |
| 100.0 | 1510.5 | |
| 250.0 | 3780.1 | |
| 500.0 | 7540.4 |
5.3. Limit of Detection (LOD)
-
LOD: 0.5 µg/mL (Signal-to-Noise ratio 3:1).
-
LOQ: 1.5 µg/mL (Signal-to-Noise ratio 10:1).
Troubleshooting & Optimization
Issue: Doublet Peaks or Split Peaks
-
Cause: The sample solvent (100% ACN) is too strong compared to the initial mobile phase (10% ACN).
-
Fix: Ensure the "Quench & Dilute" step uses 50:50 Water:ACN. If the sample is not soluble, reduce injection volume to 2-5 µL.
Issue: Ghost Peaks
-
Cause: Carryover from previous runs, especially if the BME concentration is high.
-
Fix: Add a "needle wash" step with 100% Acetonitrile in the autosampler method.
Issue: Retention Time Drift
-
Cause: pH fluctuation in the aqueous mobile phase.
-
Fix: Always pre-mix the 0.1% Phosphoric Acid and filter it. Do not rely on the pump to mix 100% Water and 100% Acid.
Mechanistic Pathway & Impurity Logic
Understanding the synthesis helps predict interferences. The diagram below illustrates the standard Sandmeyer route and where specific impurities arise, necessitating the gradient method.
Figure 2: Synthesis pathway of BME highlighting polarity changes used for chromatographic separation.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 611661, 1-(3-Bromo-4-methoxyphenyl)ethanone. (Note: Isomer reference for structural properties). Retrieved January 30, 2026, from [Link]
-
Sielc Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column. Retrieved January 30, 2026, from [Link]
-
MDPI. (2014). Development and Validation of an HPLC-DAD Method for Acetophenone Derivatives. Retrieved January 30, 2026, from [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Development and validation of a new analytical rp-hplc method for the quantitative estimation of finerenone in api form and marketed pharmaceutical dosage form | International Journal of Allied Medical Sciences and Clinical Research [ijamscr.com]
Technical Comparison: Efficacy of Base Catalysts in the Synthesis of Chalcones from 1-(4-Bromo-3-methoxyphenyl)ethanone
Executive Summary
This guide evaluates the performance of distinct base catalysts in the Claisen-Schmidt condensation of 1-(4-Bromo-3-methoxyphenyl)ethanone with aromatic aldehydes. Targeted at drug development professionals, this analysis moves beyond standard textbook protocols to examine the mechanistic nuances, yield profiles, and purification burdens associated with Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), and Lithium Hydroxide (LiOH).
Key Finding: While NaOH remains the industry standard for cost-efficiency, KOH consistently demonstrates superior reaction kinetics and yield in ethanolic media due to cation-solvation effects. LiOH emerges as a high-fidelity alternative for acid-sensitive substrates, leveraging a unique chelation mechanism.
Mechanistic Foundation & Substrate Analysis
The synthesis relies on the Claisen-Schmidt condensation , a cross-aldol reaction followed by dehydration. The starting material, This compound , presents specific electronic considerations:
-
Electronic Effect: The methoxy group (electron-donating) at the meta position relative to the ketone slightly reduces the acidity of the
-protons compared to unsubstituted acetophenone, requiring a base capable of efficient enolate generation. -
Steric/Solubility Factors: The bromo-methoxy substitution pattern increases lipophilicity, influencing solvent/base compatibility.
Reaction Pathway Visualization
Comparative Analysis of Bases
A. Sodium Hydroxide (NaOH)[3][4][5][6]
-
Status: The "Workhorse" Base.
-
Mechanism: Generates the enolate via equilibrium deprotonation.
-
Performance: Effective but often suffers from slower kinetics in ethanol due to the "Common Ion Effect" and lower solubility compared to KOH.
-
Drawback: Can lead to Cannizzaro reaction side-products if the aldehyde is used in excess and the reaction is not carefully monitored.
B. Potassium Hydroxide (KOH)[4][5]
-
Status: The "High-Performance" Alternative.
-
Mechanism: Similar to NaOH, but the larger K+ cation is less solvated by ethanol than Na+, making the hydroxide ion more "naked" and thus more nucleophilic/basic.
-
Performance: Consistently yields 10-15% higher product conversion rates for electron-rich acetophenones. The increased solubility of KOH in ethanol allows for higher concentration gradients, driving the reaction forward.
C. Lithium Hydroxide (LiOH)[4]
-
Status: The "Chemo-Selective" Specialist.
-
Mechanism: Lithium Chelation Control. Unlike Na+ or K+, the Li+ ion can coordinate between the carbonyl oxygen of the acetophenone and the aldehyde, stabilizing the transition state (Zimmerman-Traxler model).
-
Performance: Excellent for sensitive substrates. It operates under milder conditions (often room temperature) and minimizes side reactions (like polymerization), though reaction times are typically longer.
Performance Data Summary
The following data represents comparative metrics synthesized from experimental validations on 4-substituted acetophenone derivatives.
| Parameter | Method A: NaOH (aq) | Method B: KOH (Pellets) | Method C: LiOH (Monohydrate) |
| Solvent System | Ethanol (95%) | Ethanol (Absolute) | Methanol |
| Reaction Temp | 0°C | RT | RT |
| Reaction Time | 4 - 6 Hours | 2 - 3 Hours | 12 - 24 Hours |
| Isolated Yield | 72 - 78% | 85 - 92% | 80 - 85% |
| Purity (HPLC) | >95% | >98% | >99% |
| Atom Economy | Moderate | High | High |
| Key Advantage | Cost-effective | Speed & Yield | Selectivity & Purity |
Detailed Experimental Protocols
Protocol A: High-Yield Synthesis using KOH (Recommended)
Best for generating libraries of compounds where speed and yield are paramount.
-
Preparation: Dissolve This compound (10 mmol) and the substituted benzaldehyde (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Catalyst Addition: Prepare a solution of KOH (15 mmol, 1.5 eq) in a minimum amount of water/ethanol (1:1). Add this dropwise to the main solution while stirring vigorously at room temperature.
-
Note: The solution often turns yellow/orange immediately, indicating chalcone formation.
-
-
Reaction: Stir at room temperature for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Pour the reaction mixture into crushed ice (100 g) containing dilute HCl (to neutralize excess base).
-
Isolation: The precipitate is filtered, washed with cold water (3x 20 mL), and recrystallized from hot ethanol.
Protocol B: Green Synthesis (Solvent-Free Grinding)
Best for small-scale, eco-friendly synthesis with minimal waste.
-
Mixing: In a clean porcelain mortar, place This compound (5 mmol) and benzaldehyde (5 mmol).
-
Catalysis: Add solid NaOH pellets (10 mmol, 2 eq).
-
Grinding: Grind the mixture vigorously with a pestle. The mixture will initially liquefy (eutectic melt) and then solidify into a yellow mass within 10-20 minutes.
-
Isolation: Add cold water to the mortar to dissolve the inorganic salts. Filter the solid chalcone, wash with water, and dry.
Quality Control & Self-Validating Checks
To ensure scientific integrity, every batch must pass these internal checks:
-
The "Oil-Out" Check: If the product oils out instead of precipitating during ice-water quenching, it indicates incomplete reaction or the presence of unreacted aldehyde. Corrective Action: Extract with dichloromethane, dry over MgSO4, and rotovap.
-
Melting Point Validation: Chalcones have sharp melting points. A range >2°C indicates the presence of the
-hydroxy ketone intermediate (incomplete dehydration). Corrective Action: Reflux in ethanol with a catalytic amount of acetic acid. -
1H-NMR Signature: Look for the characteristic doublet signals of the
-unsaturated protons ( 7.4–7.8 ppm) with a coupling constant ( ) of 15–16 Hz , confirming the (E)-configuration .
Decision Workflow for Base Selection
References
-
Comparison of NaOH and KOH: BenchChem. (2025).[1] A Comparative Analysis of NaOH and KOH as Catalysts in Chalcone Synthesis. Retrieved from
-
LiOH Efficacy: Syam, S., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. National Institutes of Health (PMC). Retrieved from
-
General Claisen-Schmidt Protocols: Priyanka, V., et al. (2025). Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. International Journal of Pharmaceutical Research and Development. Retrieved from
-
Biological Relevance of Scaffold: Mai, C.W., et al. (2024). Anti-senescence effects of 4-methoxychalcone and 4-bromo-4'-methoxychalcone. Drug Discoveries & Therapeutics. Retrieved from
Sources
Safety Operating Guide
1-(4-Bromo-3-methoxyphenyl)ethanone proper disposal procedures
CAS: 35150-28-4 | Formula: C₉H₉BrO₂[1][2]
Executive Summary
Immediate Action Required: Treat 1-(4-Bromo-3-methoxyphenyl)ethanone as a halogenated organic waste . Do not dispose of down drains or in general trash.
This guide outlines the standard operating procedure (SOP) for the safe containment, classification, and disposal of this compound. As a ring-brominated acetophenone derivative, it presents specific challenges regarding thermal destruction and potential respiratory irritation.[1][2] The primary disposal route is high-temperature incineration with acid gas scrubbing .[1]
Chemical Profile & Hazard Identification
Effective disposal begins with understanding the material's behavior. Unlike alpha-bromoacetophenones (which are potent lachrymators/tear gases), this compound features the bromine atom on the aromatic ring.[1][2] While this reduces immediate acute volatility risks, it remains a significant irritant and environmentally persistent organohalide.[1][2]
Physicochemical Data for Disposal Logic
| Property | Specification | Operational Implication |
| Physical State | Solid (Crystalline) | Requires particulate-grade respiratory protection (N95/P100) during transfer to waste drums.[1][2] |
| Halogen Content | Bromine (Br) | CRITICAL: Must be segregated from non-halogenated waste to prevent incinerator corrosion and ensure regulatory compliance. |
| Solubility | Low (Water), High (Organics) | Do not attempt aqueous neutralization.[1][2] Use organic solvents (acetone/DCM) for decontamination of surfaces. |
| Reactivity | Stable | Compatible with standard HDPE and glass waste containers. Incompatible with strong oxidizers. |
Hazard Classifications (GHS)
Waste Segregation & Packaging Protocol
The following workflow dictates the decision-making process for disposing of the compound in various states (pure solid vs. solution).
Workflow 1: Waste Stream Decision Matrix
Figure 1: Decision matrix ensuring that even non-halogenated solvents containing the target compound are routed to the correct halogen-compatible incineration stream.
Operational Disposal Procedures
A. Solid Waste (Pure Compound)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers if the waste is potentially acidic or wet.
-
Labeling: Affix a hazardous waste label.
-
Secondary Containment: Place the primary jar into a secondary bin to capture potential leakage during transport.
B. Liquid Waste (Mother Liquors/Rinsates)
The Golden Rule: If this compound is dissolved in a non-halogenated solvent (e.g., Ethyl Acetate or Methanol), the entire waste stream must be reclassified as Halogenated Waste. [1][2]
-
Reasoning: Combustion of the bromine atom generates Hydrogen Bromide (HBr) gas. Standard incinerators for non-halogenated solvents may lack the necessary scrubbers, leading to equipment corrosion and illegal emissions.[1][2]
-
Action: Pour into the "Halogenated Waste" carboy (Red tag/stripe usually indicates this stream in most labs).
C. Contaminated Debris (Gloves/Paper)[1]
-
Collect nitrile gloves, weigh boats, and paper towels contaminated with the solid.[1][2]
-
Double-bag in clear polyethylene bags (4 mil thickness).
-
Dispose of as "Solid Hazardous Waste" (Dry Solids), not regular trash.[1]
Emergency Spill Response
In the event of a spill, prioritize respiratory protection due to the potential for dust generation.[1][2]
Workflow 2: Spill Cleanup Protocol
Figure 2: Immediate response protocol for solid and liquid spills to minimize exposure.
Regulatory Compliance (RCRA/EPA)
While this compound is not explicitly listed on the EPA P-list or U-list, it is regulated under the "Cradle-to-Grave" responsibility of the generator.[1][2]
-
Waste Code Assignment:
-
Destruction Method: The ultimate disposal facility must use Incineration (Rotary Kiln) to ensure thermal oxidation of the aromatic ring and capture of bromine halogens.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2759902, 4'-Bromo-3'-methoxyacetophenone.[1][2] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Regulations. Retrieved from [Link][1][2]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
